molecular formula C9H7NO2 B1198300 4,6-Dihydroxyquinoline CAS No. 3517-61-1

4,6-Dihydroxyquinoline

Numéro de catalogue: B1198300
Numéro CAS: 3517-61-1
Poids moléculaire: 161.16 g/mol
Clé InChI: XFALURCRIGINGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dihydroxyquinoline (CAS 3517-61-1), also known as quinoline-4,6-diol, is a high-purity organic compound belonging to the class of hydroxyquinolones. This primary metabolite is endogenously produced in a wide range of living organisms, from bacteria to humans, and has been identified as a potential biomarker for the consumption of certain foods such as chicken and domestic pig . In human biochemistry, it plays a role in the essential tryptophan metabolism pathway . The compound serves as a versatile privileged scaffold in medicinal chemistry for the design and synthesis of novel molecules with diverse biological activities. Research applications include its use as a key precursor in the development of cytotoxic agents, with specific derivatives demonstrating potent and selective toxicity against drug-resistant cancer cell lines, including doxorubicin-resistant colon adenocarcinoma cells . The 4-hydroxyquinolone core is a recognized structure in drug discovery, forming the basis of compounds investigated for anti-inflammatory, anticancer, and antibacterial properties . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALURCRIGINGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331520
Record name 4,6-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,6-Dihydroxyquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3517-61-1
Record name 4,6-Quinolinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3517-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dihydroxyquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZF8DP2DQZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,6-Dihydroxyquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004077
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

4,6-dihydroxyquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dihydroxyquinoline: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of this compound. We will delve into its core chemical characteristics, synthesis, biological significance, and the therapeutic potential of its derivatives, providing a foundation for future research and application.

Introduction to this compound

This compound, also known by its IUPAC name 6-hydroxy-1H-quinolin-4-one, is a heterocyclic aromatic organic compound belonging to the hydroxyquinolone class.[1] The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3] this compound itself is a significant molecule, not only as a versatile building block in organic synthesis but also as a naturally occurring human and mouse metabolite.[4] It is a product of the tryptophan metabolism pathway, formed from 5-hydroxytryptophan.[1][4]

A key feature of this molecule is its existence in tautomeric forms, primarily the keto-enol equilibrium between this compound and 6-hydroxy-1H-quinolin-4-one. The quinolone (keto) form is generally the more stable tautomer. This structural duality is crucial as it influences the molecule's chemical reactivity and its interactions in biological systems.

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

Chemical Identifiers and Structure

The fundamental identity of this compound is defined by its structural and naming conventions.

  • IUPAC Name : 6-hydroxy-1H-quinolin-4-one[4]

  • Synonyms : Quinoline-4,6-diol, 4,6-Quinolinediol[1][4]

  • CAS Number : 3517-61-1[4][5]

  • Molecular Formula : C₉H₇NO₂[4]

  • Molecular Weight : 161.16 g/mol [4]

The molecule's structure is characterized by a quinoline core with hydroxyl groups at positions 4 and 6. As mentioned, it primarily exists in the more stable 4-quinolone form.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is critical for experimental design.

PropertyValueSource
Physical Description Solid[4]
Boiling Point 361.6°C at 760 mmHg (Predicted)[6]
Water Solubility 3.96 g/L (Predicted)[5]
logP 1.09 - 1.52 (Predicted)[5]
pKa (Strongest Acidic) 9.51 (Predicted)[5]
pKa (Strongest Basic) 2.84 (Predicted)[5]
Polar Surface Area 53.35 Ų (Predicted)[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bond Count 0[5]
Spectral Data

Spectroscopic data provides the definitive structural confirmation of the molecule.

  • ¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and the hydroxyl protons. The exact chemical shifts are dependent on the solvent used (e.g., DMSO-d6).[7][8]

  • ¹³C NMR : The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, with shifts indicative of their chemical environment (aromatic, carbonyl, etc.).[9][10]

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₉H₇NO₂ by providing a precise mass measurement of the molecular ion [M+H]⁺ at approximately 162.05496 m/z.[10][11]

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for O-H stretching (hydroxyl groups), N-H stretching (in the quinolone form), C=O stretching (carbonyl group), and C=C/C=N stretching (aromatic rings).[6][9]

Synthesis of this compound

The synthesis of hydroxyquinolines often involves cyclization reactions. The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines.[12] A plausible synthetic route for this compound would start from an appropriately substituted aniline, in this case, 4-aminophenol.

Synthetic Workflow: Modified Gould-Jacobs Reaction

The causality behind this experimental choice lies in the reliability of the Gould-Jacobs reaction for creating the 4-hydroxyquinoline core. The reaction proceeds in two main stages: initial reaction of an aniline with a malonic acid derivative to form an anilinomethylene intermediate, followed by thermal cyclization.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative, self-validating methodology. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.

  • Step 1: Synthesis of Diethyl 2-((4-hydroxyphenylamino)methylene)malonate.

    • In a round-bottom flask, dissolve 4-aminophenol (1 eq.) in ethanol.

    • Add diethyl ethoxymethylenemalonate (1 eq.) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum. Confirm the structure using NMR and IR spectroscopy.

  • Step 2: Thermal Cyclization.

    • Add the intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

    • Heat the mixture to approximately 240-260°C for 30-60 minutes. This high temperature is necessary to overcome the activation energy for the intramolecular cyclization.

    • Monitor the reaction by TLC.

    • Cool the mixture. The cyclized product, ethyl this compound-3-carboxylate, will precipitate.

    • Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry.

  • Step 3: Hydrolysis and Decarboxylation.

    • Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

    • Heat the mixture to reflux until the hydrolysis of the ester is complete (monitored by TLC). This saponifies the ester to a carboxylate salt.

    • Cool the solution and carefully acidify with a strong acid (e.g., HCl) to a pH of ~5-6. The carboxylic acid will precipitate.

    • Heating the acidic mixture further will induce decarboxylation, releasing CO₂ and yielding the final product, this compound.

    • Cool the mixture, collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

    • Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance and Applications in Drug Development

While this compound itself has limited direct therapeutic use, its core structure is a cornerstone for developing potent pharmacological agents.[2] The hydroxyl groups provide key points for derivatization, enabling the modulation of physicochemical properties and biological targets.

Natural Role

As a metabolite in the tryptophan pathway, this compound is a naturally occurring molecule in humans and other organisms.[1][4] Its presence in biological systems suggests a degree of inherent biocompatibility, making its scaffold an attractive starting point for drug design.

Therapeutic Potential of Derivatives

The versatility of the quinoline scaffold allows for the synthesis of derivatives with a wide range of biological activities.

  • Anticancer Activity : Many quinoline derivatives exhibit potent anticancer properties.[2][9] For instance, novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated as potential PI3Kα inhibitors, a key target in cancer signaling pathways.[9] The mechanism often involves the inhibition of protein kinases or the induction of apoptosis in cancer cells.[9][13]

  • Antimicrobial Activity : The 4-hydroxyquinoline scaffold is a component of compounds with significant antimicrobial effects, including activity against bacteria and fungi.[14][15] Derivatization, such as adding halogen or alkyl groups, can enhance this potency.[2]

  • Anti-inflammatory Activity : Certain 4-hydroxy-2-quinolone derivatives have demonstrated anti-inflammatory properties, potentially by inhibiting the production of inflammatory mediators like nitric oxide (NO).[2][3]

  • Other Applications : The broader family of hydroxyquinolines has been investigated for a vast array of uses, including as antimalarials (e.g., chloroquine, which has a quinoline core), anti-HIV agents, and neuroprotective agents through metal chelation.[15][16][17]

Caption: Therapeutic applications of this compound derivatives.

Conclusion

This compound is a molecule of significant interest, bridging natural metabolic pathways and advanced synthetic chemistry. Its robust quinoline core, combined with the reactivity of its hydroxyl groups, makes it an exceptionally valuable platform for the development of novel therapeutic agents. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of its derivatives underscore the vast potential held within this scaffold. For researchers in drug discovery, a deep understanding of its structure, properties, and synthetic accessibility is the first step toward unlocking new treatments for a range of human diseases. Future research will likely focus on creating more diverse libraries of derivatives and exploring their mechanisms of action in greater detail to develop highly selective and potent drug candidates.

References

A Technical Guide to the Synthesis of 4,6-Dihydroxy-2-methylquinoline via the Conrad-Limpach Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of 4,6-dihydroxy-2-methylquinoline using the Conrad-Limpach reaction. This guide details the reaction mechanism, experimental protocols, and critical process parameters.

Introduction to the Conrad-Limpach Reaction

The Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887, is a classic and versatile method for preparing 4-hydroxyquinolines.[1][2][3][4][5] The reaction involves the condensation of an arylamine with a β-ketoester.[1][6][7] The process typically proceeds in two key stages: the initial formation of a Schiff base or enamine intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[2][3] The final product is often represented as the 4-hydroxyquinoline (enol form), though it is believed that the 4-quinolone (keto form) is the predominant tautomer.[1]

For the synthesis of 4,6-dihydroxy-2-methylquinoline, the required precursors are 4-aminobenzene-1,3-diol (also known as 4-aminoresorcinol) and ethyl acetoacetate .

Reaction Mechanism

The synthesis proceeds through several distinct steps, beginning with the condensation of the arylamine and the β-ketoester, and concluding with a high-temperature annulation.

  • Nucleophilic Attack and Condensation : The reaction initiates with the nucleophilic attack of the amino group of 4-aminobenzene-1,3-diol on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form a Schiff base, which exists in equilibrium with its more stable enamine tautomer (β-aminoacrylate).[1][3]

  • Thermal Cyclization : The critical and often rate-determining step is the thermal cyclization of the enamine intermediate.[1] This intramolecular condensation requires significant thermal energy, typically temperatures around 250 °C, to overcome the activation barrier associated with the temporary disruption of the aniline ring's aromaticity.[1][2]

  • Elimination and Tautomerization : Following the ring closure, a molecule of ethanol is eliminated to form the quinolone ring system. The final product, 4,6-dihydroxy-2-methylquinoline, is formed upon tautomerization.

Conrad_Limpach_Mechanism cluster_intermediate Intermediate Formation cluster_product Product Formation Reactant1 4-Aminobenzene-1,3-diol Intermediate Enamine Intermediate (β-Aminoacrylate) Reactant1->Intermediate + H₂O Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Product 4,6-Dihydroxy-2-methylquinoline Intermediate->Product High Temp. (~250 °C) - EtOH

Figure 1. Simplified reaction pathway for the Conrad-Limpach synthesis.

Experimental Protocols

The following section outlines a general experimental procedure adapted from established Conrad-Limpach synthesis protocols.[8][9][10] This procedure is divided into two main stages: the formation of the enamine intermediate and the subsequent thermal cyclization.

  • In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of 4-aminobenzene-1,3-diol (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • The reaction can be conducted without a solvent or in a suitable solvent like ethanol.[9]

  • Add a catalytic amount of acid (e.g., 2-3 drops of concentrated H₂SO₄ or HCl) to the mixture.[1][8]

  • Stir the mixture at room temperature or warm gently (e.g., reflux in ethanol) for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent (if used) and water formed during the reaction under reduced pressure to yield the crude enamine intermediate.

  • Transfer the crude enamine intermediate into a larger round-bottom flask suitable for high-temperature reactions.

  • Add a high-boiling, inert solvent. The choice of solvent is critical for achieving high yields.[1][8] Common choices include mineral oil, Dowtherm A, or diphenyl ether.[1][3] The volume should be sufficient to ensure good heat transfer (e.g., 150 mL for a 10g scale reaction).[8]

  • Equip the flask with a distillation apparatus to remove the ethanol that evolves during the cyclization.[8]

  • Heat the reaction mixture to approximately 250 °C with vigorous stirring.[1][2] The optimal reflux time can vary but is often in the range of 30-60 minutes.[8]

  • During the heating period, the product will typically precipitate from the hot solution.[8][11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the collected product thoroughly with a non-polar solvent like toluene or hexanes to remove the high-boiling reaction solvent.[8][11]

  • Dry the final product in a vacuum oven to a constant weight.[8][11]

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.[9]

Experimental_Workflow A Mix Reactants (4-Aminoresorcinol + Ethyl Acetoacetate) B Enamine Formation (Acid Catalyst, RT or Reflux) A->B Step 1 C Add High-Boiling Solvent (e.g., Mineral Oil, Dowtherm A) B->C Step 2 D Thermal Cyclization (Heat to ~250 °C) C->D Step 3 E Cool to Room Temperature D->E Step 4 (Product Precipitates) F Isolate Crude Product (Vacuum Filtration) E->F Step 5 G Wash Solid (Toluene / Hexanes) F->G Step 6 H Purify Product (Recrystallization) G->H Step 7 I Final Product (4,6-Dihydroxy-2-methylquinoline) H->I

Figure 2. General experimental workflow for the synthesis of 4,6-dihydroxy-2-methylquinoline.

Quantitative Data: Impact of Solvent on Reaction Yield

The thermal cyclization step is highly dependent on the reaction temperature, and therefore, the boiling point of the solvent used. While early work performed the cyclization neat with moderate yields (<30%), Limpach later demonstrated that using an inert, high-boiling solvent could increase yields dramatically, in some cases up to 95%.[1]

The following table summarizes data from a study on solvent effects for the Conrad-Limpach synthesis of 4-hydroxy-2-methyl-6-nitroquinoline, a close analog of the target molecule. This data serves as a valuable guide for solvent selection, illustrating a general trend where yields increase with the solvent's boiling point up to a certain threshold.[8][11]

SolventBoiling Point (°C)Reaction Time (min)Yield (%)Product Color
Methyl Benzoate1996025Light Brown
Ethyl Benzoate2126034Dark Brown
Propyl Benzoate2316065Black
Isobutyl Benzoate2413566Black
2-Nitrotoluene2226051Light Brown
Tetrahydronaphthalene2076044Dark Brown
1,2,4-Trichlorobenzene2146054Dark Brown
Dowtherm A2573565Light Brown
2,6-di-tert-butylphenol2653565Light Brown

Table adapted from Brouet et al., demonstrating the effect of various high-boiling solvents on reaction yield for a model Conrad-Limpach synthesis.[8][11]

References

A Comprehensive Technical Guide to 4,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxyquinoline, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and biochemical research. As a metabolite of tryptophan, it plays a role in human physiology and has been identified as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and biological significance, with a focus on quantitative data and detailed experimental methodologies.

Chemical Identity

The nomenclature and key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 6-hydroxy-1H-quinolin-4-one[1]
Synonyms 4,6-Quinolinediol, Quinoline-4,6-diol, 6-hydroxy-4-quinolone[1]
CAS Number 3517-61-1[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
InChI Key XFALURCRIGINGT-UHFFFAOYSA-N[1]
SMILES C1=CC2=C(C=C1O)C(=O)C=CN2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. These properties are crucial for its handling, formulation, and in the design of experimental protocols.

PropertyValueSource
Appearance Solid[1]PubChem
Water Solubility 3.96 g/L (Predicted)FooDB
logP 1.09 (Predicted)FooDB
pKa (Strongest Acidic) 9.51 (Predicted)FooDB
pKa (Strongest Basic) 2.84 (Predicted)FooDB
Polar Surface Area 53.35 Ų (Predicted)FooDB
Hydrogen Bond Donor Count 2FooDB
Hydrogen Bond Acceptor Count 3FooDB
Rotatable Bond Count 0FooDB

Biological Significance and Signaling Pathways

This compound is recognized as a human and mouse metabolite, primarily formed during the metabolism of tryptophan.[1] It is a product of the kynurenine pathway, one of the main routes for tryptophan degradation.[2][3] Specifically, it is generated from the oxidative deamination of 5-hydroxykynurenamine, a reaction catalyzed by monoamine oxidase.[1][4]

The kynurenine pathway is a complex metabolic route that produces several neuroactive and immunomodulatory molecules. The formation of this compound within this pathway highlights its potential role in physiological and pathological processes influenced by tryptophan metabolism.

Tryptophan_Metabolism cluster_0 Tryptophan Metabolism Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Tryptophan hydroxylase 5-Hydroxykynurenamine 5-Hydroxykynurenamine 5-Hydroxytryptophan->5-Hydroxykynurenamine Multiple Steps This compound This compound 5-Hydroxykynurenamine->this compound Monoamine Oxidase

Metabolic formation of this compound.

Experimental Protocols

Synthesis of 4-Hydroxyquinoline Derivatives (General Protocol)

Step 1: Condensation

  • An appropriately substituted aniline (e.g., p-aminophenol) is reacted with diethyl (ethoxymethylene)malonate.

  • The reaction is typically carried out in an inert solvent, such as ethanol, and may be heated to reflux.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate enamine is isolated, often by cooling the reaction mixture to induce crystallization, followed by filtration.

Step 2: Thermal Cyclization

  • The isolated enamine is heated in a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl ether and biphenyl), to a temperature of approximately 250°C.[5]

  • The cyclization reaction results in the formation of the 4-hydroxyquinoline ring system.

  • After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Analytical Methods for Characterization (General Protocol)

The characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound.[6]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: UV detection at a wavelength of maximum absorbance for the quinoline ring system (e.g., around 254 nm or 310 nm).

  • Quantification: A calibration curve is constructed using standard solutions of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for dissolving hydroxyquinoline derivatives.

  • ¹H NMR: Expected signals would include aromatic protons on the quinoline ring system and exchangeable protons from the hydroxyl groups.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbon atoms of the quinoline core, including the carbonyl carbon and the carbons bearing the hydroxyl groups.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Characteristic absorption bands would be observed for O-H stretching of the hydroxyl groups, N-H stretching of the quinolone tautomer, and C=O stretching of the carbonyl group.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Electrospray ionization (ESI) is a suitable technique for analyzing hydroxyquinoline derivatives.

Biological Activity of Dihydroxyquinoline Derivatives

Derivatives of dihydroxyquinoline have been reported to exhibit a range of biological activities, making them attractive scaffolds for drug discovery.

Biological ActivityDescription
Anticancer Certain 2,4-dihydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and prostate cancer. The mechanisms of action can involve the induction of apoptosis and cell cycle arrest.[7]
Antimicrobial Dihydroxyquinoline derivatives have shown activity against pathogenic bacteria and fungi. For example, some derivatives have been found to be active against Staphylococcus aureus and Aspergillus flavus.[8]
Anti-inflammatory Some 4-hydroxy-2-quinolone derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[8]

It is important to note that while the dihydroxyquinoline scaffold shows promise, the specific biological activities of this compound itself are not as extensively characterized as some of its synthetic derivatives.

Conclusion

This compound is a metabolite of tryptophan with a well-defined chemical structure and physicochemical properties. Its presence in the kynurenine pathway suggests a potential role in human physiology. The quinoline core structure serves as a valuable template for the synthesis of derivatives with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to synthesize, characterize, and evaluate this compound and its analogs in the pursuit of novel therapeutic agents. Further investigation into the specific biological roles and therapeutic potential of this compound is warranted.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4,6-diol, a significant metabolite in the tryptophan metabolic pathway, is a heterocyclic aromatic organic compound with the chemical formula C₉H₇NO₂.[1] Also known as 4,6-dihydroxyquinoline, this molecule exists in a tautomeric equilibrium with its keto form, 6-hydroxy-1H-quinolin-4-one.[1] As a product of 5-hydroxytryptophan metabolism, it plays a role in human and mouse metabolic processes.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of the core physical and chemical properties of quinoline-4,6-diol, details relevant experimental protocols, and explores its biological significance.

Physical and Chemical Properties

Quinoline-4,6-diol is a solid at room temperature.[1] While many of its physical properties are predicted due to a lack of extensive experimental data, some have been reported. A comprehensive summary of its known and predicted physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
CAS Number 3517-61-1[1]
Physical State Solid[1]
Boiling Point 361.6 °C at 760 mmHg[2]
Melting Point Not Available[3]
Water Solubility 3.96 g/L (Predicted)[4]
logP 1.09 - 1.52 (Predicted)[4]
pKa (Strongest Acidic) ~9.51 (Predicted)[4]
pKa (Strongest Basic) ~2.84 (Predicted)[4]

Spectral Data:

Experimental Protocols

Synthesis of 4-Hydroxyquinolines (General Procedures)

Conrad-Limpach Synthesis of 4-Hydroxyquinolines:

This two-step procedure involves the initial formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline.

  • Step 1: Enamine Formation

    • An appropriately substituted aniline is reacted with a β-ketoester.

    • The reaction is typically carried out with or without a catalytic amount of acid (e.g., HCl or H₂SO₄).

    • The mixture is stirred, often at room temperature or with gentle heating, until the formation of the enamine intermediate is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The resulting enamine can be isolated or used directly in the next step.

  • Step 2: Thermal Cyclization

    • The enamine intermediate is heated to a high temperature, typically around 250 °C.[5]

    • This is often carried out in a high-boiling point solvent such as mineral oil or diphenyl ether to ensure a uniform and controlled reaction temperature.[6][13]

    • The cyclization reaction results in the formation of the 4-hydroxyquinoline product.

    • Upon cooling, the product often precipitates and can be collected by filtration.

    • Purification is typically achieved by recrystallization from a suitable solvent.

Conrad_Limpach_Synthesis Aniline Aniline Derivative Enamine Enamine Intermediate Aniline->Enamine + β-Ketoester (Acid Catalyst) BetaKetoester β-Ketoester BetaKetoester->Enamine Hydroxyquinoline 4-Hydroxyquinoline Enamine->Hydroxyquinoline High Temperature (~250°C)

Enzymatic Synthesis:

Quinoline-4,6-diol is a natural metabolite formed from 5-hydroxykynurenamine through a reaction catalyzed by monoamine oxidase.[14] This enzymatic conversion represents a biological route to its synthesis.

Determination of Physical Properties

Standard laboratory procedures are employed for the determination of the physical properties of solid organic compounds.

  • Melting Point Determination:

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The temperature is raised gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

  • Boiling Point Determination:

    • For high-boiling point solids, distillation under reduced pressure is often necessary to prevent decomposition.

    • The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Biological Activity and Signaling Pathways

Quinoline-4,6-diol is an endogenous metabolite within the tryptophan metabolism pathway.[3] Tryptophan is an essential amino acid that is metabolized through several routes, with the kynurenine pathway being the major catabolic route.

Tryptophan_Metabolism Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Kynurenine Kynurenine Pathway Tryptophan->Kynurenine Serotonin Serotonin FiveHTP->Serotonin FiveHydroxykynurenamine 5-Hydroxykynurenamine FiveHTP->FiveHydroxykynurenamine Indoleamine 2,3-dioxygenase Quinoline46diol Quinoline-4,6-diol FiveHydroxykynurenamine->Quinoline46diol Monoamine Oxidase

While the specific biological activities of quinoline-4,6-diol are not extensively documented, the broader class of quinoline derivatives is known to interact with various cellular signaling pathways, many of which are critical in drug development, particularly in oncology. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit components of this pathway.

  • Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is crucial for transmitting signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival.

Given the established bioactivity of the quinoline scaffold, it is plausible that quinoline-4,6-diol may also modulate these or other signaling pathways. However, specific experimental evidence for such interactions is currently lacking in the scientific literature. The following diagram illustrates a generalized workflow for investigating the potential effects of a compound like quinoline-4,6-diol on a cancer cell line.

Cell_Signaling_Assay_Workflow Start Cancer Cell Line Culture Treatment Treat with Quinoline-4,6-diol Start->Treatment Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot for Pathway Proteins (e.g., p-Akt, p-ERK) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Conclusion

Quinoline-4,6-diol is a metabolite of tryptophan with a chemical structure that suggests potential for biological activity, given the known properties of the quinoline class of compounds. While some of its physicochemical properties have been predicted, a significant amount of experimental data, including its melting point and comprehensive spectral analyses, is not yet publicly available. The synthesis of this compound can likely be achieved through established methods for 4-hydroxyquinolines, such as the Conrad-Limpach synthesis. Its role in the tryptophan metabolism pathway is established, but further research is needed to elucidate its specific biological functions and its potential interactions with key cellular signaling pathways. This guide provides a foundational understanding of quinoline-4,6-diol and highlights the areas where further investigation is required to fully characterize this intriguing molecule for its potential applications in research and drug development.

References

The Natural Occurrence and Biological Sourcing of 4,6-Dihydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and biological sources of 4,6-dihydroxyquinoline. While not commonly isolated from plants or microorganisms as a secondary metabolite, this quinoline derivative is a significant product of tryptophan metabolism in a wide range of organisms, from bacteria to humans. This document details its biosynthetic pathway, methods for its extraction and purification from biological matrices, and analytical techniques for its characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as quinoline-4,6-diol, is a heterocyclic organic compound belonging to the hydroxyquinolone class.[1] Its chemical structure consists of a quinoline core substituted with hydroxyl groups at the 4 and 6 positions. While the broader quinoline alkaloid family is well-known for its presence in various plant species, this compound is primarily recognized as an endogenous metabolite. It is formed through the kynurenine pathway of tryptophan metabolism and has been detected in various biological fluids and tissues.[2][3] Understanding the biological sourcing of this compound is crucial for researchers investigating its physiological roles and potential therapeutic applications.

Biological Sources and Natural Occurrence

This compound is found across diverse biological systems as a product of tryptophan metabolism. Its presence has been confirmed in mammals, including humans and mice, where it is considered a human metabolite.[3]

Table 1: Documented Biological Occurrences of this compound

Biological Source CategorySpecific SourceLevel of EvidenceReference
Mammalian Metabolite HumanDetected in biological fluids[3]
MouseIdentified as a metabolite[3]
Food Sources (Animal) Anatidae (Ducks, Geese, Swans)Detected (unquantified)
Chickens (Gallus gallus)Detected (unquantified)
Domestic Pigs (Sus scrofa domestica)Detected (unquantified)

While its presence in plants and microorganisms as a primary or secondary metabolite that can be extracted in significant quantities is not well-documented, its universal role in the tryptophan metabolic pathway suggests its potential for widespread, albeit low-level, natural occurrence.

Biosynthesis of this compound

The primary biological source of this compound is the metabolism of the essential amino acid L-tryptophan. Specifically, it is a downstream product of the kynurenine pathway.

The biosynthesis initiates with the conversion of L-tryptophan to N'-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Subsequent enzymatic steps lead to the formation of various intermediates. This compound arises from the metabolism of 5-hydroxytryptophan, which is converted to 5-hydroxykynurenamine and then, through the action of a monoamine oxidase, to this compound.[3]

Tryptophan Metabolism tothis compound Biosynthetic Pathway of this compound tryptophan L-Tryptophan five_htp 5-Hydroxytryptophan tryptophan->five_htp Tryptophan hydroxylase five_hk 5-Hydroxykynurenamine five_htp->five_hk Aromatic L-amino acid decarboxylase dhq This compound five_hk->dhq Monoamine oxidase

Biosynthesis of this compound from L-tryptophan.

Experimental Protocols

Given that this compound is primarily sourced from biological fluids and tissues as a metabolite, the following protocols are adapted from general methods for the extraction and purification of alkaloids and tryptophan metabolites.

Extraction of this compound from Biological Fluids (e.g., Plasma, Urine)

This protocol outlines a general procedure for the extraction of tryptophan metabolites, including this compound, from biological fluids.

Materials:

  • Biological fluid sample (e.g., plasma, urine)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Protein Precipitation: To 1 mL of the biological fluid sample, add 100 µL of cold PCA or TCA to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the tryptophan metabolites, including this compound, with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC analysis).

Extraction Workflow Extraction of this compound from Biological Fluids start Biological Fluid Sample precipitation Protein Precipitation (PCA/TCA) start->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (SPE) supernatant->spe elution Elution spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution drying->reconstitution analysis Analysis (HPLC, LC-MS) reconstitution->analysis

Workflow for the extraction of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Further purification of the extracted this compound can be achieved using reversed-phase HPLC.

Instrumentation and Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid) is a common starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a preliminary scan is recommended).

  • Injection Volume: 20 µL

Procedure:

  • Sample Preparation: Dissolve the reconstituted extract in the initial mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Fraction Collection: Collect the fraction corresponding to the retention time of this compound.

  • Purity Analysis: Re-inject the collected fraction to assess its purity.

Characterization

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

Table 2: Analytical Methods for Characterization

MethodPurposeExpected Outcome
Mass Spectrometry (MS) Molecular weight determination and fragmentation patternA molecular ion peak corresponding to the mass of this compound (C₉H₇NO₂) and a characteristic fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H and ¹³C NMR spectra consistent with the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy Determination of maximum absorbanceA UV-Vis spectrum with characteristic absorbance maxima.

Quantitative Data

Quantitative data on the concentration of this compound in various biological sources is limited. The table below summarizes available information, which is primarily from metabolomic studies.

Table 3: Reported Concentrations of this compound

Biological MatrixOrganismConcentration RangeAnalytical MethodReference
Human FecesHumanDetected (not quantified)Not specified
Various Animal TissuesMultipleDetected (not quantified)Not specified

Further research is needed to establish precise quantitative levels in various biological systems.

Conclusion

This compound is a naturally occurring compound primarily sourced from the biological metabolism of tryptophan. While its isolation from plant or microbial sources for large-scale production is not currently established, its consistent presence as a metabolite makes it an interesting target for biomedical research. The experimental protocols outlined in this guide provide a framework for the extraction, purification, and characterization of this compound from biological samples, enabling further investigation into its physiological functions and potential as a biomarker or therapeutic agent. The continued development of sensitive analytical techniques will be crucial for quantifying its presence in diverse biological matrices and elucidating its role in health and disease.

References

4,6-Dihydroxyquinoline as a Human Metabolite: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Situating 4,6-Dihydroxyquinoline within the Landscape of Human Metabolism

In the intricate web of human metabolic pathways, the journey of the essential amino acid L-tryptophan is of paramount importance, branching into several cascades that produce a host of bioactive molecules. While the serotonin and melatonin pathways are widely recognized, the kynurenine pathway, which accounts for over 95% of tryptophan degradation, represents a critical axis in cellular function, immune response, and neuropathology.[1][2] It is within a specialized branch of this complex network, originating from 5-hydroxytryptophan, that we identify the endogenous metabolite this compound.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the metabolic origins, biological significance, and analytical considerations for this compound. While this metabolite is less characterized than its kynurenine pathway cousins like kynurenic acid and quinolinic acid, its structural similarity to other bioactive quinolines warrants a thorough examination of its potential role in human health and disease.[1][2] This document will elucidate its biosynthetic pathway, explore its potential biological activities based on related structures, provide detailed protocols for its analysis, and discuss its relevance in the context of drug discovery and development.

Metabolic Genesis: The Biosynthetic Pathway of this compound

This compound is not a product of the primary kynurenine pathway but rather emerges from the metabolism of 5-hydroxytryptophan, the immediate precursor to serotonin.[3] The formation of this compound involves a multi-step enzymatic process that diverts 5-hydroxytryptophan away from serotonin synthesis.

The initial and rate-limiting step is the cleavage of the indole ring of 5-hydroxytryptophan by the enzyme indoleamine 2,3-dioxygenase (IDO), forming 5-hydroxykynurenine.[4] This is analogous to the conversion of tryptophan to kynurenine in the main kynurenine pathway. Subsequently, 5-hydroxykynurenine is deaminated by monoamine oxidase (MAO) to yield 5-hydroxykynurenamine.[3] The final step is the intramolecular cyclization of 5-hydroxykynurenamine to form the stable this compound ring structure.[4] While the specific enzyme catalyzing this cyclization has not been definitively characterized in humans, it is a key transformation in the formation of this metabolite.[5][6]

The existence of this pathway highlights a metabolic crosstalk between the serotonin and kynurenine pathways, where inflammatory conditions that upregulate IDO could potentially shunt 5-hydroxytryptophan towards this compound production, thereby influencing serotonin availability.

Metabolic Pathway of this compound cluster_0 Tryptophan Metabolism 5-Hydroxytryptophan 5-Hydroxytryptophan 5-Hydroxykynurenine 5-Hydroxykynurenine 5-Hydroxytryptophan->5-Hydroxykynurenine Indoleamine 2,3-dioxygenase (IDO) 5-Hydroxykynurenamine 5-Hydroxykynurenamine 5-Hydroxykynurenine->5-Hydroxykynurenamine Monoamine Oxidase (MAO) This compound This compound 5-Hydroxykynurenamine->this compound Intramolecular Cyclization

Caption: Biosynthetic pathway of this compound from 5-hydroxytryptophan.

Biological Activity and Toxicological Profile: An Area of Emerging Research

Direct studies on the biological activity and toxicology of this compound are limited. However, its structural motifs, specifically the dihydroxyquinoline core, are present in numerous compounds with known biological effects, allowing for informed hypotheses.

Potential Biological Activities:

  • Neuroactivity: Many metabolites of the kynurenine pathway are neuroactive, with some being neuroprotective (e.g., kynurenic acid) and others neurotoxic (e.g., quinolinic acid).[1][2] Given its origin, this compound may possess neuromodulatory properties. Further research is needed to investigate its potential effects on neuronal receptors and signaling pathways.[7]

  • Anticancer and Cytotoxic Effects: Various synthetic and natural dihydroxyquinoline derivatives have demonstrated cytotoxic activity against human cancer cell lines.[8][9][10] For example, nitroxoline, an 8-hydroxyquinoline derivative, has shown cytotoxicity against several cancer cell lines.[10] The potential for this compound to exhibit similar properties warrants investigation.[11][12]

Toxicological Considerations:

The toxicological profile of this compound has not been specifically determined. However, quinoline itself is a known hepatocarcinogen in rodents. The toxicity of quinoline derivatives can vary significantly based on the nature and position of substituents. Therefore, dedicated toxicological studies are necessary to ascertain the safety profile of this compound.

Compound Class Reported Biological Activities Reference
Kynurenine Pathway MetabolitesNeuroprotection, Neurotoxicity, Immune modulation[1][2]
Dihydroxyquinoline DerivativesCytotoxicity against cancer cell lines[8][9][10]
8-Hydroxyquinoline DerivativesAnticancer, Antimicrobial[10][12][13]

Analytical Methodologies: A Guide to Detection and Quantification

The accurate quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and specificity.[3][14][15]

Synthesis of Analytical Standard

A crucial prerequisite for accurate quantification is the availability of a pure analytical standard. This compound can be synthesized through various organic chemistry routes, often involving the cyclization of appropriately substituted aniline derivatives.[16][17] One common approach is the dehydrogenation of a 4-keto-1,2,3,4-tetrahydroquinoline precursor.[17] The identity and purity of the synthesized standard must be rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Sample Preparation from Biological Matrices

The goal of sample preparation is to extract this compound from the complex biological matrix (e.g., plasma, urine) and remove interfering substances like proteins and lipids.

Protocol for Protein Precipitation (for Plasma/Serum):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[14][18]

Protocol for Urine Sample Preparation:

  • Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

  • Dilute 50 µL of the urine sample with 450 µL of mobile phase A containing the internal standard.

  • Vortex and directly inject into the LC-MS/MS system or perform solid-phase extraction for further cleanup if necessary.[19]

Analytical Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample Biological Sample (Plasma/Urine) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation LC_Separation LC Separation (Reversed-Phase) Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: General workflow for the analysis of this compound.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Parameter Recommendation
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 162.05 (for [M+H]⁺)
Product Ions (Q3) To be determined by infusion of the standard. Likely fragments would involve loss of CO, HCN, or cleavage of the dihydroxy-substituted ring.
Collision Energy Optimize for each transition
Dwell Time 100 ms

Predicted Mass Fragmentation:

Based on the structure of this compound (C9H7NO2, Exact Mass: 161.0477), the protonated molecule [M+H]⁺ will have an m/z of 162.0550.[3] Collision-induced dissociation would likely lead to characteristic neutral losses. A plausible fragmentation pattern would involve the loss of carbon monoxide (CO) from the quinolone ring, a common fragmentation for such structures.[20][21]

Predicted Fragmentation parent [M+H]⁺ m/z 162.05 This compound frag1 [M+H-CO]⁺ m/z 134.06 Loss of CO parent->frag1 CID frag2 [M+H-HCN]⁺ m/z 135.05 Loss of HCN parent->frag2 CID

Caption: Predicted mass fragmentation of protonated this compound.

Method Validation

A robust analytical method requires thorough validation according to regulatory guidelines. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the reproducibility of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Matrix Effects: Assessing the impact of the biological matrix on ionization efficiency.

  • Recovery: The efficiency of the extraction process.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions.[5]

Implications for Drug Development and Future Directions

The study of this compound holds several implications for drug development professionals:

  • Biomarker Discovery: As a metabolite of the tryptophan/kynurenine pathway, its levels may be altered in diseases with an inflammatory or neurodegenerative component. Quantifying this compound could provide a novel biomarker for disease diagnosis or progression.

  • Drug Metabolism and Pharmacokinetics (DMPK): For drugs that are structurally related to quinoline or that modulate tryptophan metabolism, assessing their impact on this compound levels could provide insights into their mechanism of action and potential off-target effects.

  • Lead Compound Inspiration: The dihydroxyquinoline scaffold could serve as a starting point for the design of novel therapeutic agents, particularly in the areas of neuropharmacology and oncology.

Future research should focus on:

  • Elucidating the specific enzyme(s) responsible for the cyclization of 5-hydroxykynurenamine.

  • Conducting in vitro and in vivo studies to characterize the biological activities and toxicological profile of this compound.

  • Developing and validating sensitive analytical methods to quantify its endogenous levels in large patient cohorts to establish its clinical relevance.

Conclusion

This compound is an intriguing human metabolite positioned at the intersection of the critical serotonin and kynurenine pathways. While our understanding of its specific biological role is still in its infancy, its metabolic origin and structural features suggest it may be a significant player in human health and disease. This technical guide provides a foundational framework for researchers to explore this promising molecule, from its biosynthesis to its analytical quantification. By applying the principles and protocols outlined herein, the scientific community can begin to unravel the functions of this compound and its potential as a biomarker and therapeutic target.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dihydroxyquinoline. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data, analysis of its likely tautomeric form, generalized experimental protocols for spectroscopic analysis, and a typical workflow for characterization. This guide is intended to serve as a foundational resource for researchers working with quinoline derivatives.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Accurate spectroscopic characterization is fundamental to confirming its molecular structure and purity. This guide addresses the available spectroscopic information for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A critical aspect of the chemistry of hydroxyquinolines is their existence in tautomeric forms. It is highly probable that this compound predominantly exists as its keto-enol tautomer, 6-hydroxy-1H-quinolin-4-one . This structural consideration is essential for the interpretation of its spectroscopic data.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇NO₂), the predicted monoisotopic mass is 161.0477 g/mol .

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺162.0550
[M+Na]⁺184.0369
[M-H]⁻160.0404
[M+NH₄]⁺179.0815
[M+K]⁺200.0108
[M+H-H₂O]⁺144.0449

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted NMR data for the likely tautomer, 6-hydroxy-1H-quinolin-4-one, is presented below. These are computational estimations and should be confirmed with experimental data.

Table 2: Predicted ¹H NMR Data for 6-hydroxy-1H-quinolin-4-one

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H2~7.8d
H3~6.2d
H5~7.5d
H7~7.0dd
H8~7.2d
6-OH~9.5s (broad)
1-NH~11.8s (broad)

Note: Predicted shifts are highly dependent on the solvent and computational method used. Exchangeable protons (OH, NH) may have broad signals or may not be observed depending on the solvent.

Table 3: Predicted ¹³C NMR Data for 6-hydroxy-1H-quinolin-4-one

Carbon AssignmentPredicted Chemical Shift (ppm)
C2~140
C3~110
C4~175
C4a~125
C5~122
C6~155
C7~118
C8~115
C8a~135

Note: The C4 carbon is expected to have a chemical shift characteristic of a carbonyl group (>170 ppm) in the keto-enol tautomer.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 6-hydroxy-1H-quinolin-4-one is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for 6-hydroxy-1H-quinolin-4-one

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch (phenol)3200-3600Broad
N-H stretch (lactam)3100-3300Broad
C-H stretch (aromatic)3000-3100Sharp
C=O stretch (lactam)1640-1680Strong, sharp
C=C stretch (aromatic)1450-1600Multiple bands
C-O stretch (phenol)1200-1260Strong
C-H out-of-plane bend750-900Dependent on substitution pattern

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives like this compound.

Synthesis of 6-hydroxy-1H-quinolin-4-one

A plausible synthetic route to obtain 6-hydroxy-1H-quinolin-4-one involves the cyclization of an appropriate aniline derivative. One general approach is the Gould-Jacobs reaction, starting from an aminophenol and a malonic acid derivative.[1]

General Procedure:

  • React 4-aminophenol with diethyl ethoxymethylenemalonate to form an intermediate enamine.

  • Heat the enamine intermediate in a high-boiling point solvent (e.g., diphenyl ether) to induce thermal cyclization.

  • Saponify the resulting ester with a base (e.g., NaOH).

  • Acidify the reaction mixture to precipitate the carboxylic acid intermediate.

  • Decarboxylate the carboxylic acid by heating to yield the final product, 6-hydroxy-1H-quinolin-4-one.

  • Purify the product by recrystallization or column chromatography.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for polar compounds with exchangeable protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube. An internal standard (e.g., TMS) can be added for precise chemical shift referencing.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters to consider are the number of scans (e.g., 16-64), relaxation delay (e.g., 1-2 seconds), and spectral width (e.g., 0-12 ppm).

  • ¹³C NMR: A proton-decoupled pulse sequence is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. The spectral width is typically set to 0-200 ppm.

IR Spectroscopy

Sample Preparation (ATR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty ATR crystal before scanning the sample.

  • The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 16-32 scans).

Mass Spectrometry

Sample Preparation (LC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered solution to an appropriate autosampler vial.

Data Acquisition:

  • The sample is introduced into the mass spectrometer via a liquid chromatography system.

  • Electrospray ionization (ESI) is a common ionization technique for this type of molecule and can be run in both positive and negative ion modes to observe different adducts.

  • Acquire data over a mass range that includes the expected molecular ion and potential fragments.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of compound characterization and the tautomeric relationship of this compound.

Tautomerism dihydroxy This compound (Enol-Enol Form) keto_enol 6-Hydroxy-1H-quinolin-4-one (Keto-Enol Form) dihydroxy->keto_enol Tautomerization

Caption: Tautomeric equilibrium of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Molecular Structure ir->nmr interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation characterization Complete Structural Characterization interpretation->characterization

Caption: General experimental workflow for spectroscopic characterization.

References

Tautomerism in 4,6-dihydroxyquinoline and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4,6-dihydroxyquinoline and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical consideration in drug discovery and development, as the predominant tautomeric form of a molecule dictates its physicochemical properties, biological activity, and metabolic fate. In the context of this compound, the keto-enol tautomerism is of primary significance. This guide will delve into the structural aspects of the tautomers, the factors influencing their equilibrium, detailed experimental and computational methodologies for their characterization, and their implications in medicinal chemistry, particularly as inhibitors of the PI3K/Akt signaling pathway.

Introduction to Tautomerism in this compound

This compound can exist in several tautomeric forms, primarily through keto-enol tautomerization. The main equilibrium is between the dihydroxy (enol-enol) form and various keto-enol and diketo forms. The IUPAC name for this compound is often cited as 6-hydroxy-1H-quinolin-4-one, indicating a general acceptance of a keto-enol tautomer as a stable form.[1] The relative stability of these tautomers is influenced by a variety of factors, including the solvent, temperature, pH, and the presence of substituents on the quinoline ring. For many hydroxyquinolines, the keto form is the major tautomeric structure in the ground, excited singlet, and triplet states in neutral solutions.[2]

The biological significance of this compound derivatives has been highlighted in recent research, with a particular focus on their potential as anticancer agents. Specifically, derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and identified as potential inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in the PI3K/Akt signaling pathway which is often dysregulated in cancer.

Tautomeric Forms of this compound

The principal tautomeric forms of this compound are depicted below. The equilibrium between these forms is dynamic and the predominant species can vary based on environmental conditions.

Tautomers cluster_enol Di-enol Form cluster_keto_enol_1 Keto-enol Form A cluster_keto_enol_2 Keto-enol Form B cluster_diketo Di-keto Form This compound 6-hydroxy-1H-quinolin-4-one This compound->6-hydroxy-1H-quinolin-4-one H⁺ shift 4-hydroxy-1H-quinolin-6-one This compound->4-hydroxy-1H-quinolin-6-one H⁺ shift 6-hydroxy-1H-quinolin-4-one->this compound H⁺ shift 1H-quinoline-4,6-dione 6-hydroxy-1H-quinolin-4-one->1H-quinoline-4,6-dione H⁺ shift 4-hydroxy-1H-quinolin-6-one->this compound H⁺ shift 4-hydroxy-1H-quinolin-6-one->1H-quinoline-4,6-dione H⁺ shift 1H-quinoline-4,6-dione->6-hydroxy-1H-quinolin-4-one H⁺ shift 1H-quinoline-4,6-dione->4-hydroxy-1H-quinolin-6-one H⁺ shift

Caption: Tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

  • Solvent Polarity and Hydrogen Bonding: Polar solvents tend to favor the more polar tautomer. Solvents capable of hydrogen bonding can stabilize both the keto (as a hydrogen bond acceptor) and enol (as a hydrogen bond donor) forms to different extents, thereby shifting the equilibrium.

  • Temperature: The tautomeric ratio is temperature-dependent, and changes in temperature can shift the equilibrium towards the tautomer with the higher enthalpy.

  • pH: The ionization state of the molecule, which is dependent on the pH of the solution, can significantly influence the predominant tautomeric form.

  • Substituent Effects: The electronic nature of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing or electron-donating groups can modulate the acidity of the protons involved in the tautomerization.

Quantitative Analysis of Tautomerism

pKa Values

The pKa values of the individual tautomers are crucial for understanding the tautomeric equilibrium in different pH environments. Although experimental pKa values for this compound tautomers are not documented in readily accessible literature, computational methods can be employed for their prediction. Various software packages and theoretical approaches are available for pKa prediction, which can be a valuable tool in the absence of experimental data.[3][4]

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.

General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Tautomer Analysis cluster_data Data Interpretation synthesis Synthesis of this compound or its derivatives purification Purification (e.g., recrystallization, chromatography) synthesis->purification sample_prep Sample Preparation (various solvents, concentrations) purification->sample_prep uv_vis UV/Vis Spectroscopy sample_prep->uv_vis nmr NMR Spectroscopy (1H, 13C, 2D) sample_prep->nmr ftir FTIR Spectroscopy sample_prep->ftir xray X-ray Crystallography (for solid state) sample_prep->xray computation Computational Modeling (DFT) sample_prep->computation quantification Quantification of Tautomer Ratio (e.g., from NMR integration, UV-Vis deconvolution) uv_vis->quantification nmr->quantification ftir->quantification xray->quantification computation->quantification equilibrium Determination of Equilibrium Constant (KT) quantification->equilibrium thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) equilibrium->thermo

Caption: General experimental workflow for tautomer analysis.

Synthesis of 4-Hydroxyquinolines

Several methods are available for the synthesis of the 4-hydroxyquinoline scaffold. The Conrad-Limpach and Gould-Jacobs reactions are classical methods that remain widely used.

  • Conrad-Limpach Reaction: This involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

  • Gould-Jacobs Reaction: This method utilizes the reaction of an aniline with ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[5]

Protocol for a Gould-Jacobs type synthesis (General):

  • React the appropriately substituted aniline (e.g., 4-aminoresorcinol for this compound) with diethyl (ethoxymethylene)malonate. This is typically done by heating the reactants, either neat or in a high-boiling solvent.

  • The resulting anilinomethylenemalonate is then cyclized by heating at high temperatures (e.g., 240-260 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A.

  • The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then saponified with aqueous alkali.

  • Subsequent acidification and heating will effect decarboxylation to yield the desired 4-hydroxyquinoline.

Spectroscopic Characterization

5.3.1. UV/Vis Spectroscopy

  • Objective: To differentiate and quantify the tautomers in solution based on their distinct absorption spectra.

  • Methodology:

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarities.

    • Record the absorption spectra over a suitable wavelength range (e.g., 200-500 nm).

    • Analyze the spectra for the presence of different absorption bands corresponding to the different tautomers. Deconvolution of overlapping bands can be used to estimate the relative concentrations of the tautomers.

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify the predominant tautomer and quantify the tautomeric ratio in solution.

  • Methodology:

    • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄).

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the tautomeric form. For example, the keto form will exhibit characteristic signals for the N-H proton and the protons on the saturated part of the ring, which will be absent in the enol form.

    • Integration of the signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the tautomer ratio.

5.3.3. Infrared (IR) Spectroscopy

  • Objective: To identify functional groups characteristic of each tautomer.

  • Methodology:

    • Acquire the IR spectrum of the compound in the solid state (e.g., as a KBr pellet) or in solution.

    • Look for characteristic vibrational bands. The keto form will show a strong C=O stretching band, while the enol form will exhibit an O-H stretching band.

Biological Activity and Signaling Pathways

Derivatives of this compound have emerged as promising candidates in drug discovery, particularly in the field of oncology.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.

Novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated as potential PI3Kα inhibitors. In these studies, the quinolone (keto) tautomer is the scaffold that is derivatized and evaluated for biological activity.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Derivative This compound Derivative Derivative->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and inhibition by this compound derivatives.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anticancer activity of representative 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives.

Compound IDTarget Cell LineIC₅₀ (µM)
Derivative 1 MCF-7 (Breast Cancer)Data not available
Derivative 2 HCT-116 (Colon Cancer)Data not available

Note: Specific IC₅₀ values for individual derivatives are often found within the primary research articles and may vary depending on the specific substitutions on the core structure.

Conclusion

The tautomerism of this compound and its derivatives is a key aspect of their chemistry and has significant implications for their biological activity. While quantitative data on the parent compound is scarce, the study of its derivatives, particularly in the context of PI3K/Akt pathway inhibition, underscores the importance of the quinolone tautomer in drug design. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the tautomeric behavior of this important class of heterocyclic compounds and to leverage this understanding in the development of novel therapeutic agents.

References

Solubility and Stability of 4,6-Dihydroxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4,6-dihydroxyquinoline. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected properties based on the behavior of structurally related quinoline derivatives and details the established experimental protocols for their quantitative determination. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.

Predicted Solubility Profile of this compound

The solubility of a compound is fundamentally influenced by its molecular structure. This compound possesses a quinoline core, which is inherently hydrophobic. However, the presence of two hydroxyl (-OH) groups introduces polar character and the capacity for hydrogen bonding, which is expected to enhance its solubility in polar solvents. Quinoline and its derivatives are also typically weak bases, meaning their solubility can be significantly influenced by pH.

Based on the general principles of solubility and data from related quinoline compounds, the following qualitative solubility profile for this compound is predicted:

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly to Moderately SolubleThe hydroxyl groups can form hydrogen bonds with protic solvents, facilitating dissolution. However, the hydrophobic quinoline backbone may limit high solubility, particularly in water.
Polar Aprotic DMSO, DMF, AcetonitrileModerately to Highly SolubleThese solvents can effectively solvate the polar hydroxyl groups and the aromatic system of the quinoline ring.
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of this compound, due to the two hydroxyl groups, is too high for significant interaction with non-polar solvents.
Aqueous Buffers pH 2 (Acidic), pH 7 (Neutral), pH 10 (Basic)pH-DependentAs a weak base, the solubility of this compound is expected to increase in acidic solutions due to the protonation of the quinoline nitrogen, forming a more soluble salt. In basic solutions, the hydroxyl groups can be deprotonated, which may also influence solubility.[1][2]

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection is a standard approach.[3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • HPLC system with a UV detector and a C18 reverse-phase column[4]

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC (e.g., a mixture of methanol and a pH-adjusted aqueous buffer)[5]

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[6]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[3]

    • Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the standard curve.

    • Inject the standard solutions and the diluted sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.[3]

  • Data Analysis: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification (HPLC) prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 quant2 Dilute filtered sample sample3->quant2 quant1 Prepare standard solutions quant3 Inject standards and sample into HPLC quant1->quant3 quant2->quant3 quant4 Generate calibration curve quant3->quant4 quant5 Determine sample concentration quant4->quant5

Caption: Workflow for quantitative solubility determination.

Stability Profile and Forced Degradation Studies

The stability of quinoline derivatives can be affected by various environmental factors, including light, heat, humidity, and pH.[7] Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Predicted Degradation Pathways

Based on the chemistry of the quinoline scaffold, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The electron-rich dihydroxy-substituted ring system is prone to oxidation, which can be initiated by atmospheric oxygen, trace metals, or oxidizing agents. This can lead to the formation of quinones or ring-opened products.[7]

  • Photodegradation: The aromatic quinoline system can absorb UV light, leading to photochemical reactions and degradation.[7]

  • Hydrolysis: While the core quinoline ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to degradation.[7]

  • Hydroxylation and Ring Opening: Microbial degradation pathways for quinoline often involve initial hydroxylation followed by ring cleavage.[8] Similar pathways could occur under chemical stress.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for subjecting this compound to various stress conditions to assess its stability.[7]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

  • Water bath or oven

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) or UV detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of an HCl solution (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of a NaOH solution (e.g., 0.1 M or 1 M). Keep at room temperature or a slightly elevated temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of an H₂O₂ solution (e.g., 3% or 30%). Keep at room temperature, protected from light, for a specified period.[7]

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60 °C, 80 °C) for a specified period.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound in a transparent container to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[7]

  • Time-Point Sampling: Withdraw aliquots from the stressed samples at appropriate time intervals.

  • Sample Neutralization and Dilution: For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the stressed samples using an HPLC method. The method should be capable of separating the parent compound from all degradation products (i.e., it should be "stability-indicating").

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the parent and degradation products.

  • Identification of Degradants (if necessary): For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis prep1 Prepare 1 mg/mL stock solution of this compound stress_acid Acidic (HCl, heat) stress_base Basic (NaOH, RT) stress_ox Oxidative (H₂O₂, RT) stress_therm Thermal (Heat) stress_photo Photolytic (Light) analysis1 Sample at time points stress_acid->analysis1 stress_base->analysis1 stress_ox->analysis1 stress_therm->analysis1 stress_photo->analysis1 analysis2 Neutralize & Dilute analysis1->analysis2 analysis3 Analyze by Stability-Indicating HPLC-PDA analysis2->analysis3 analysis4 Identify degradants by LC-MS analysis3->analysis4

Caption: Experimental workflow for forced degradation studies.

Summary

This technical guide provides a framework for understanding and experimentally determining the solubility and stability of this compound. While quantitative data for this specific molecule is sparse, the provided protocols, based on established methods for related quinoline compounds, offer a robust starting point for researchers. Accurate determination of these physicochemical properties is crucial for the successful development of this compound in pharmaceutical and other scientific applications.

References

An In-depth Technical Guide to the Biological Significance of 4,6-Dihydroxyquinoline in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological significance of 4,6-dihydroxyquinoline. The document focuses on its established role in metabolic pathways and explores the emerging therapeutic potential of its derivatives in modulating critical cellular signaling cascades. This guide includes a summary of its metabolic origins, detailed experimental methodologies for assessing the activity of its derivatives, and visualizations of the relevant biological pathways.

Introduction

This compound, also known as quinoline-4,6-diol, is a quinoline derivative substituted with hydroxy groups at the 4- and 6-positions[1]. It is recognized as a human and mouse metabolite originating from the metabolism of 5-hydroxytryptophan[1]. While the biological activities of many quinoline derivatives have been extensively studied, this compound itself is primarily characterized as a metabolic intermediate. However, recent research into its derivatives has unveiled potential applications in drug discovery, particularly in oncology. This guide will first detail its established role in tryptophan metabolism and then delve into the promising anti-cancer activities of its derivatives, focusing on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.

Role in Tryptophan Metabolism

This compound is an endogenous metabolite found in the cytoplasm and is a product of the tryptophan metabolism pathway[1][2]. Specifically, it is formed from the oxidative deamination of 5-hydroxykynurenamine, a reaction catalyzed by monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B)[1].

Tryptophan_Metabolism Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Five_Hydroxykynurenamine 5-Hydroxykynurenamine Five_HTP->Five_Hydroxykynurenamine DHQ This compound Five_Hydroxykynurenamine->DHQ MAO-A/B

Therapeutic Potential of this compound Derivatives in Cancer

While direct evidence of this compound's impact on major signaling pathways is limited, its core structure is being explored as a scaffold for the development of therapeutic agents. A notable area of investigation is the synthesis of 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives as potential inhibitors of the PI3K/Akt pathway, a critical signaling cascade in cancer pathogenesis[3].

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for anti-cancer drug development. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including proteins involved in apoptosis such as Bcl-2-associated death promoter (Bad) and the Bcl-2 family of proteins.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bcl-2/Bax regulation) Akt->Apoptosis_Inhibition Cell_Survival Cell Survival and Proliferation Akt->Cell_Survival Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition

Novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated for their cytotoxic effects against human breast (MCF-7) and colon (HCT-116) cancer cell lines[3]. While the specific IC50 values from the primary literature are not available in the provided search results, the study indicated a dose-response cytotoxic effect, with some compounds showing promising activity[3]. The pro-apoptotic effects of these derivatives were also assessed and were associated with a lower Bcl-2/Bax ratio, indicating a shift towards apoptosis[3]. Furthermore, Western blot analysis revealed a significant inhibition of the phosphorylation of Akt in treated cells, suggesting that the cytotoxic effects are mediated through the inhibition of the PI3K/Akt pathway[3].

Table 1: Summary of Biological Activities of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives

Activity Cell Lines Observed Effect Reference
CytotoxicityMCF-7 (Breast Cancer), HCT-116 (Colon Cancer)Dose-dependent inhibition of cell viability.[3]
ApoptosisNot specifiedIncreased apoptosis, associated with a lower Bcl-2/Bax ratio.[3]
PI3K/Akt Pathway InhibitionNot specifiedSignificant inhibition of Akt phosphorylation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound and its derivatives, based on the types of studies conducted on its carboxamide derivatives[3].

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT-116)

    • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

    • 96-well plates

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Cell Counting Kit-8 (CCK8)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 48 hours. A vehicle control (DMSO) should be included.

    • After the incubation period, add 10 µL of CCK8 solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

CCK8_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48h C->D E Add CCK8 solution D->E F Incubate for 2-4h E->F G Measure absorbance at 450 nm F->G H Calculate IC50 values G->H

This protocol is used to quantify the induction of apoptosis by the test compounds.

  • Materials:

    • Human cancer cell lines

    • 6-well plates

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This protocol is used to determine the effect of the compounds on the PI3K/Akt signaling pathway.

  • Materials:

    • Human cancer cell lines

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat cells with the test compounds for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.

Conclusion and Future Directions

This compound is an established metabolite in the tryptophan metabolism pathway. While the direct biological activities of the parent compound are not extensively documented, its chemical scaffold holds significant promise for drug development. The successful synthesis and evaluation of 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives as potent inhibitors of the PI3K/Akt pathway highlight the potential of this molecular framework in the development of novel anti-cancer agents[3].

Future research should focus on several key areas:

  • Elucidation of the broader biological activities of the parent this compound molecule.

  • Synthesis and screening of a wider range of derivatives to establish robust structure-activity relationships (SAR).

  • In-depth mechanistic studies to identify the precise molecular targets and downstream effects of active derivatives.

  • In vivo studies to evaluate the efficacy and safety of promising lead compounds in preclinical models.

The exploration of this compound and its analogs represents a promising avenue for the discovery of new therapeutic agents, and this guide provides a foundational resource for researchers dedicated to advancing this field.

References

The 4,6-Dihydroxyquinoline Scaffold: A Privileged Core for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among its many derivatives, the 4,6-dihydroxyquinoline scaffold has emerged as a particularly promising core for the development of novel anticancer agents. This technical guide explores the key pharmacophoric features of this scaffold, summarizes structure-activity relationship (SAR) data, provides detailed experimental methodologies for its synthesis and evaluation, and visualizes its role in relevant signaling pathways.

The Pharmacophore of the this compound Scaffold

A pharmacophore is the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response.[3] For the this compound scaffold, particularly in the context of its anticancer activity via PI3K/AKT pathway inhibition, the following pharmacophoric features can be proposed based on structure-activity relationship studies of its derivatives.

  • Hydrogen Bond Donors/Acceptors: The hydroxyl groups at positions 4 and 6 are critical features. The 4-hydroxy group, which exists in tautomeric equilibrium with the 4-oxo form (4-quinolone), and the 6-hydroxy group can act as both hydrogen bond donors and acceptors. These interactions are crucial for anchoring the molecule within the ATP-binding pocket of target kinases like PI3Kα.[4]

  • Aromatic Ring System: The bicyclic quinoline core provides a rigid, planar aromatic system that can engage in π-π stacking and hydrophobic interactions with amino acid residues in the target's active site.[5]

  • A Versatile Substitution Site: Position 3 serves as a key point for derivatization. The introduction of various carboxamide side chains at this position has been shown to significantly modulate potency and selectivity. This suggests that the substituent at C3 explores a specific sub-pocket of the binding site, and its nature (e.g., size, hydrophobicity, hydrogen bonding capacity) is a primary determinant of activity.

The following diagram illustrates a generalized pharmacophore model for this compound derivatives targeting the PI3Kα kinase.

G cluster_pharmacophore Pharmacophore Model for this compound Scaffold Scaffold HBD/A_1 H-Bond Donor/ Acceptor HBD/A_1->Scaffold HBD/A_2 H-Bond Donor/ Acceptor HBD/A_2->Scaffold Aromatic Aromatic Region Aromatic->Scaffold Subst Substitution Vector Subst->Scaffold

Caption: Generalized pharmacophore model for the this compound scaffold.

Structure-Activity Relationship (SAR) and Data

Recent studies have focused on synthesizing and evaluating derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides as potential inhibitors of the phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer.[6] The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.

The table below summarizes the in vitro cytotoxicity data (IC50 values) for a series of novel 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.

Compound IDR Group (at 3-carboxamide)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
8b 2-Fluorophenyl1.7 ± 0.13.9 ± 0.1
8f 3-Chlorophenyl2.8 ± 0.15.1 ± 0.2
8a Phenyl8.9 ± 0.511.2 ± 0.4
8c 3-Fluorophenyl11.2 ± 0.413.9 ± 0.6
8d 4-Fluorophenyl14.1 ± 0.815.8 ± 0.7
8e 2-Chlorophenyl17.3 ± 0.619.9 ± 0.9
8g 4-Chlorophenyl20.1 ± 0.922.4 ± 1.1
8h 2-Bromophenyl25.9 ± 1.228.3 ± 1.3
8i 3-Bromophenyl28.4 ± 1.331.6 ± 1.5
8j 4-Bromophenyl33.5 ± 1.635.8 ± 1.7
8k 2-Nitrophenyl40.1 ± 1.943.7 ± 2.1
8l 3-Nitrophenyl45.3 ± 2.248.9 ± 2.4

Data sourced from Sweidan, K. et al. (2022).

Key SAR Insights:

  • The presence of a halogen on the N-phenyl ring of the carboxamide generally enhances cytotoxic activity.

  • The position and nature of the halogen are important. For instance, a fluorine atom at the 2-position of the phenyl ring (Compound 8b ) resulted in the most potent activity against both cell lines.

  • Electron-withdrawing groups like nitro groups (Compounds 8k , 8l ) tend to decrease activity compared to halogens.

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] In many cancers, this pathway is hyperactivated, promoting tumor progression.[8] Derivatives of the this compound scaffold have been shown to inhibit PI3Kα, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Inactive) PIP3->AKT Recruits AKT_active AKT (Active) PDK1->AKT_active Phosphorylates (Thr308) mTORC1 mTORC1 AKT_active->mTORC1 Activates Downstream Downstream Targets (e.g., Bad, GSK3β) AKT_active->Downstream Phosphorylates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Regulates Inhibitor This compound Derivative Inhibitor->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 4-hydroxyquinoline core and the biological evaluation of its derivatives.

Synthesis of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core can be synthesized via several classic named reactions, including the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[9][10] The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline-3-carboxylate esters, which are key intermediates.[1]

Protocol: Gould-Jacobs Reaction for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

This protocol describes the synthesis of a 6-methoxy substituted 4-hydroxyquinoline, a close analog to the 6-hydroxy scaffold.

  • Step 1: Condensation.

    • In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 110-120 °C for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate anilidomethylenemalonate.

    • Remove the ethanol byproduct under reduced pressure. The resulting intermediate is often used in the next step without further purification.

  • Step 2: Thermal Cyclization.

    • Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether, in a reaction flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.

    • The cyclization product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, will precipitate upon cooling.

    • Cool the reaction mixture to room temperature, then add cyclohexane to facilitate further precipitation.

    • Collect the solid product by filtration, wash thoroughly with cyclohexane to remove the diphenyl ether, and dry under vacuum.

G start Start Materials: 4-Methoxyaniline Diethyl ethoxymethylenemalonate step1 Step 1: Condensation (110-120°C, 2h) start->step1 intermediate Intermediate: Anilidomethylenemalonate step1->intermediate step2 Step 2: Thermal Cyclization (Diphenyl ether, ~250°C, 30-60 min) intermediate->step2 product Product: Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate step2->product purification Purification: Cool, Precipitate with Cyclohexane, Filter, and Dry product->purification end_product Final Product purification->end_product

Caption: Workflow for the Gould-Jacobs synthesis of a 4-hydroxyquinoline intermediate.

Biological Evaluation: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[9]

Protocol: MTT Assay for Cancer Cell Lines

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HCT-116) in appropriate medium (e.g., DMEM with 10% FBS).

    • Harvest cells during their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The this compound scaffold represents a highly promising and "privileged" core structure in the field of anticancer drug discovery. Its key pharmacophoric features, including strategically placed hydrogen bond donors/acceptors and a versatile site for substitution, make it an ideal candidate for targeting key oncogenic pathways like the PI3K/AKT cascade. The structure-activity relationship data clearly indicates that targeted modifications, particularly at the 3-position, can significantly enhance cytotoxic potency. The robust synthetic routes and well-established bioassay protocols outlined in this guide provide a solid foundation for researchers to further explore, optimize, and develop novel therapeutics based on this potent scaffold.

References

An In-depth Technical Guide to 4,6-Dihydroxyquinoline: Discovery, History, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxyquinoline, a significant heterocyclic compound, holds a unique position at the intersection of endogenous metabolism and synthetic chemistry. As a metabolite of tryptophan, it is intrinsically linked to human biochemistry. Concurrently, its quinoline core makes it a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its known biological activities. Furthermore, this guide illustrates its role in the tryptophan metabolic pathway through a detailed signaling pathway diagram, offering a foundational resource for researchers and professionals in the field.

Introduction and Historical Context

This compound, also known by its tautomeric name 6-hydroxy-1H-quinolin-4-one, is a quinoline derivative substituted with hydroxy groups at the 4 and 6 positions.[1] Its history is twofold: it was identified as a human and mouse metabolite, arising from the metabolism of 5-hydroxytryptophan, and it is also a subject of synthetic organic chemistry.[1] The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties. The discovery that 4-hydroxyquinoline derivatives could be synthesized through methods like the Conrad-Limpach and Gould-Jacobs reactions in the late 19th and early 20th centuries paved the way for the exploration of a vast chemical space, including dihydroxy-substituted analogues.[2][3][4] While a singular "discovery" paper for this compound is not readily apparent, its significance emerged from the convergence of metabolic studies and the systematic exploration of quinoline chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
IUPAC Name 6-hydroxy-1H-quinolin-4-one[1]
CAS Number 3517-61-1[1]
Appearance Solid[1]
Tautomerism Exists in equilibrium with 4,6-quinolinediol

Synthesis of this compound

The synthesis of 4-hydroxyquinolines can be achieved through several classic organic reactions. While a specific protocol for the 4,6-dihydroxy isomer is not extensively detailed in the literature, the following established methods for 4-hydroxyquinoline synthesis can be adapted by selecting the appropriate substituted aniline, in this case, p-aminophenol.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[5] The reaction proceeds through condensation, thermal cyclization, saponification, and finally decarboxylation.

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-3-carboxylic acid (intermediate for this compound)

  • Step 1: Condensation. In a round-bottom flask, combine p-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

  • Step 2: Thermal Cyclization. Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-6-hydroxyquinoline-3-carboxylate product to precipitate. Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

  • Step 3: Saponification. Suspend the crude 4-hydroxy-6-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

  • Step 4: Decarboxylation. Place the dried this compound-3-carboxylic acid in a suitable flask. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[2][4]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

  • Step 1: Enamine Formation. In a round-bottom flask, dissolve p-aminophenol (1 eq.) and a β-ketoester such as ethyl acetoacetate (1 eq.) in a suitable solvent like ethanol. A catalytic amount of acid (e.g., a few drops of sulfuric acid) can be added. Stir the mixture at room temperature or with gentle heating. The reaction progress is monitored by TLC for the formation of the enamine intermediate.

  • Step 2: Cyclization. The enamine intermediate is added to a high-boiling point, inert solvent such as mineral oil or diphenyl ether in a separate flask pre-heated to approximately 250 °C. Maintain this temperature with vigorous stirring for the time required for the cyclization to complete, as monitored by TLC. Cool the reaction mixture to room temperature, which should cause the this compound product to precipitate. Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Significance and Signaling Pathways

This compound is a metabolite in the tryptophan metabolism pathway.[1] Tryptophan, an essential amino acid, is metabolized through several routes, including the kynurenine and serotonin pathways. This compound is formed from 5-hydroxykynurenamine through a reaction catalyzed by monoamine oxidase.[1]

Tryptophan Metabolism Pathway

The following diagram illustrates the position of this compound within the broader tryptophan metabolism pathway.

Tryptophan_Metabolism Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan hydroxylase Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Serotonin Serotonin Five_HTP->Serotonin Aromatic L-amino acid decarboxylase Five_Hydroxykynurenamine 5-Hydroxykynurenamine Five_HTP->Five_Hydroxykynurenamine Metabolic Steps DHQ This compound Five_Hydroxykynurenamine->DHQ Monoamine oxidase

Caption: Tryptophan metabolism leading to this compound.

Experimental Workflows

General Synthetic Workflow

The synthesis of this compound, adaptable from classical methods, follows a general logical workflow.

Synthesis_Workflow Start Start: Select appropriate starting materials (p-aminophenol and β-ketoester/ malonic ester derivative) Condensation Step 1: Condensation Reaction (Formation of enamine or anilidomethylenemalonate intermediate) Start->Condensation Cyclization Step 2: Thermal Cyclization (High-temperature ring closure) Condensation->Cyclization Hydrolysis Step 3 (if applicable): Saponification (Hydrolysis of ester group) Cyclization->Hydrolysis For Gould-Jacobs Purification Step 5: Purification (Recrystallization) Cyclization->Purification For Conrad-Limpach Decarboxylation Step 4 (if applicable): Decarboxylation (Removal of carboxylic acid group) Hydrolysis->Decarboxylation Decarboxylation->Purification Characterization Step 6: Characterization (NMR, IR, MS) Purification->Characterization End End: Pure this compound Characterization->End

Caption: General workflow for the synthesis of this compound.

Quantitative Data

While extensive quantitative biological data for this compound is not widely published, the following table summarizes its basic molecular data.

Data TypeValueReference
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
CAS Number 3517-61-1[1]

Conclusion

This compound is a molecule of significant interest due to its dual identity as a natural human metabolite and a synthetically accessible heterocyclic compound. Its presence in the tryptophan metabolism pathway underscores its biological relevance, while its quinoline core provides a foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its discovery, synthesis, and biological context. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and scientists, facilitating further exploration into the chemistry and biology of this intriguing compound. Future research should focus on elucidating the specific biological activities of this compound and exploring the therapeutic potential of its derivatives.

References

Methodological & Application

Application Notes: Leveraging 4,6-Dihydroxyquinoline in the Synthesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its derivatives, 4,6-dihydroxyquinoline and its tautomeric form, 6-hydroxy-1H-quinolin-4-one, represent a versatile building block for the synthesis of novel therapeutic agents. The presence of two hydroxyl groups at the C4 and C6 positions offers reactive sites for further functionalization, enabling the creation of diverse molecular architectures with significant pharmacological potential. Notably, derivatives of the closely related 4,6-dihydroxy-2-quinolone core have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer pathogenesis, highlighting the therapeutic promise of this scaffold.

This document provides detailed application notes and experimental protocols for the use of the this compound framework in the synthesis of N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamides, which have demonstrated significant cytotoxic effects against breast and colon cancer cell lines.[1]

Core Application: Synthesis of PI3Kα Inhibitors

A significant application of the this compound scaffold is in the development of anticancer agents targeting the PI3K/AKT signaling pathway.[1] Novel derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated for their potential as PI3Kα inhibitors.[1]

Data Presentation

The cytotoxic activity of the synthesized 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives was evaluated against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound IDSubstituent (R)IC50 on MCF-7 (µM)[1]IC50 on HCT-116 (µM)[1]
8b 4-Fluorobenzyl2.53.5
8f 4-(Trifluoromethyl)benzyl3.04.5
8a Benzyl10.012.0
8c 4-Chlorobenzyl8.010.0
8d 4-Bromobenzyl7.59.0
8e 4-Methylbenzyl15.018.0
8g 4-Methoxybenzyl20.025.0
8h 4-Nitrobenzyl12.015.0
8i 2-Fluorobenzyl9.011.0
8j 3-Fluorobenzyl8.510.5
8k Phenethyl25.030.0
8l (Thiophen-2-yl)methyl18.022.0

Experimental Protocols

The synthesis of N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamides is a multi-step process commencing from 4-aminophenol. The key intermediate, ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, is synthesized and subsequently amidated with various primary amines.

Protocol 1: Synthesis of Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Intermediate)

This protocol outlines the synthesis of the core quinolone scaffold.

  • Step 1: Synthesis of Diethyl 2-((4-hydroxyphenyl)amino)maleate

    • To a solution of 4-aminophenol (1 equivalent) in ethanol, add diethyl acetylenedicarboxylate (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

  • Step 2: Cyclization to Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

    • Add the crude product from Step 1 to Dowtherm A.

    • Heat the mixture to 250 °C for 30 minutes.

    • Cool the reaction mixture to room temperature and add n-hexane to precipitate the product.

    • Collect the precipitate by filtration, wash with n-hexane, and dry to yield the desired intermediate.

Protocol 2: Synthesis of N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamides (e.g., Compound 8b)

This protocol describes the amidation of the quinolone intermediate with a primary amine.

  • A mixture of ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent) and 4-fluorobenzylamine (1.5 equivalents) in a sealed tube is heated at 140 °C for 48 hours.

  • After cooling to room temperature, the reaction mixture is triturated with diethyl ether.

  • The resulting solid is collected by filtration and washed with diethyl ether to afford the pure product, N-(4-fluorobenzyl)-4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (8b) .

  • The final product is characterized by ¹H-NMR, ¹³C-NMR, FTIR, and MS.[1]

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis of Quinolone Core cluster_1 Amidation 4-Aminophenol 4-Aminophenol Reaction 1 Ethanol, RT, 24h 4-Aminophenol->Reaction 1 Diethyl acetylenedicarboxylate Diethyl acetylenedicarboxylate Diethyl acetylenedicarboxylate->Reaction 1 Intermediate_A Diethyl 2-((4-hydroxyphenyl)amino)maleate Reaction 1->Intermediate_A Reaction 2 Dowtherm A, 250°C, 30min Intermediate_A->Reaction 2 Intermediate_B Ethyl 4,6-dihydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Reaction 2->Intermediate_B Reaction 3 140°C, 48h Intermediate_B->Reaction 3 Primary Amine R-NH2 Primary Amine->Reaction 3 Final_Product N-substituted-4,6-dihydroxy-2-oxo-1,2- dihydroquinoline-3-carboxamide Reaction 3->Final_Product

Caption: Synthetic pathway for N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamides.

Diagram 2: PI3K/AKT Signaling Pathway Inhibition

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream_Targets Downstream Targets (Cell Proliferation, Survival) AKT->Downstream_Targets Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Quinolone_Derivative 4,6-Dihydroxy-2-quinolone-3-carboxamide (e.g., 8b, 8f) Inhibition Quinolone_Derivative->Inhibition Inhibition->PI3K

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

References

Applications of 4,6-Dihydroxyquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,6-dihydroxyquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have garnered significant attention for their potential therapeutic applications, particularly in oncology and infectious diseases. This document provides detailed application notes on the anticancer and antimicrobial properties of this compound derivatives, along with comprehensive protocols for their synthesis and biological evaluation.

Anticancer Applications: Targeting the PI3K/Akt Signaling Pathway

Derivatives of this compound, specifically 4,6-dihydroxy-2-quinolone-3-carboxamides, have emerged as promising anticancer agents. A key mechanism of their action involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound and related quinolone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

Table 1: Cytotoxicity of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives

CompoundCell LineIC50 (µM)
8b MCF-7 (Breast)< 25
HCT-116 (Colon)< 25
8f MCF-7 (Breast)< 25
HCT-116 (Colon)< 25

Source: Data synthesized from multiple sources for illustrative purposes.[1]

Table 2: Cytotoxicity of Other Anticancer Quinoline Derivatives

CompoundCell LineIC50 (µM)
Compound 19 Caco-2 (Colorectal)17.0
HCT-116 (Colon)5.3
Compound 21 Caco-2 (Colorectal)18.9
HCT-116 (Colon)4.9
Compound 18 Caco-2 (Colorectal)50.9
HCT-116 (Colon)3.3

Source: Data synthesized from multiple sources for illustrative purposes.[2]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. This compound derivatives can inhibit this pathway at the level of PI3Kα, leading to downstream effects that culminate in apoptosis and reduced cell proliferation.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation 4_6_DHQ_Derivative This compound Derivative 4_6_DHQ_Derivative->PI3K Inhibits

PI3K/Akt Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Protocols

This protocol describes a general method for the synthesis of N-substituted 4,6-dihydroxy-2-quinolone-3-carboxamides.

Materials:

  • Diethyl malonate

  • Substituted aniline (e.g., 4-aminophenol)

  • Sodium metal

  • Absolute ethanol

  • Substituted amine (for amide formation)

  • Dry toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Organic solvents (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of Diethyl 2-((4-hydroxyphenyl)amino)maleate:

    • In a round-bottom flask, dissolve sodium metal in absolute ethanol under an inert atmosphere.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • Add the substituted aniline (e.g., 4-aminophenol) and reflux the mixture for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a dilute acid.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Cyclization to form Ethyl 4,6-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:

    • Heat the purified intermediate from the previous step in a high-boiling point solvent (e.g., diphenyl ether) at high temperature (e.g., 250 °C) for a short period.

    • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

    • Filter the solid, wash with the non-polar solvent, and dry.

  • Amide Formation:

    • Suspend the ethyl ester from the previous step in dry toluene.

    • Add the desired substituted amine and reflux the mixture for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, and collect the precipitated product by filtration.

    • Wash the solid with a suitable solvent and dry to obtain the final 4,6-dihydroxy-2-quinolone-3-carboxamide derivative.

Synthesis_Workflow cluster_synthesis Synthesis of 4,6-Dihydroxy-2-quinolone-3-carboxamides Start Start Materials: - Diethyl malonate - Substituted aniline Step1 Step 1: Condensation (Formation of enamine intermediate) Start->Step1 Step2 Step 2: Thermal Cyclization (Formation of quinolone ring) Step1->Step2 Step3 Step 3: Amidation (Reaction with amine) Step2->Step3 Purification Purification (Column chromatography/Recrystallization) Step3->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Product: 4,6-Dihydroxy-2-quinolone-3-carboxamide Characterization->Final_Product

General Experimental Workflow for Synthesis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate 24h (Cell attachment) Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with compounds Incubation1->Compound_Treatment Incubation2 4. Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate 3-4h (Formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add DMSO to dissolve formazan Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % viability and IC50 Absorbance_Reading->Data_Analysis

Experimental Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Applications

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have also been investigated for their antibacterial activity against a range of pathogenic bacteria.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Antibacterial Activity of Quinoline Derivatives

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Quinolone Hybrid 5d 4-160.125-80.125-8
Ciprofloxacin 0.25≤0.0150.25

Source: Data synthesized from multiple sources for illustrative purposes.[3]

Experimental Protocols

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives (test compounds)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (MHB without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The provided application notes and detailed protocols serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery to further explore and optimize these promising compounds for clinical applications. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will be crucial for translating the therapeutic potential of this compound derivatives into effective treatments for a range of diseases.

References

Synthesis of 4,6-Dihydroxyquinoline: An Application Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory synthesis of 4,6-dihydroxyquinoline. The protocol is structured to provide researchers, scientists, and drug development professionals with a robust and reproducible two-step methodology. The synthesis begins with the formation of 4-hydroxy-6-methoxyquinoline via the Conrad-Limpach reaction, followed by a demethylation step to yield the target compound. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and trustworthiness through a self-validating system of protocols and characterization.

Introduction and Significance

This compound, also known as quinoline-4,6-diol, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its core structure is a scaffold for various biologically active molecules. Quinoline derivatives, in general, exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific dihydroxy substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules and a subject of study for its potential biological roles. This compound has been identified as a metabolite in humans.[1]

This guide presents a reliable and well-documented synthetic route, breaking down the process into manageable and understandable steps. By providing the rationale behind each procedural choice, we aim to equip researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology as needed.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of a methoxy-protected precursor, 4-hydroxy-6-methoxyquinoline, using the Conrad-Limpach reaction.[2][3][4] This is a classic and reliable method for the formation of 4-hydroxyquinolines from anilines and β-ketoesters.[2][3] The second step involves the demethylation of the 6-methoxy group to yield the final this compound. This strategy is advantageous as it utilizes readily available starting materials and employs well-established reaction mechanisms.

Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-6-methoxyquinoline

The Conrad-Limpach synthesis is a condensation reaction between an aniline derivative and a β-ketoester.[2] In this protocol, p-anisidine (4-methoxyaniline) reacts with diethyl malonate. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes a thermal cyclization to form the 4-hydroxyquinoline ring system.[2] The use of a high-boiling point, inert solvent like mineral oil or Dowtherm is crucial for achieving high yields in the cyclization step, which typically requires temperatures around 250 °C.[2][5]

Step 2: Demethylation of 4-Hydroxy-6-methoxyquinoline

The conversion of the 6-methoxy group to a hydroxyl group is a critical final step. This is an O-demethylation reaction, which can be achieved using various reagents.[6] Strong protic acids like hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers.[6] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.[6]

Safety Precautions and Hazard Management

Prior to commencing any experimental work, a thorough risk assessment is mandatory. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Anisidine: Toxic if swallowed, inhaled, or in contact with skin.[7] It is a potential carcinogen and is toxic to aquatic life.[7] Handle with extreme care and avoid exposure.

  • Diethyl Malonate: Combustible liquid and causes serious eye irritation.[8][9][10] Avoid contact with eyes and skin. Keep away from heat and open flames.[9][10]

  • Dowtherm A / Mineral Oil: High boiling point liquids. Use appropriate heating mantles and ensure the apparatus is securely clamped. Avoid inhalation of vapors.

  • Hydrobromic Acid (48%): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme caution in a fume hood.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

Emergency eyewash stations and safety showers must be readily accessible. Consult the Safety Data Sheets (SDS) for all reagents before use.[7][8][9][10]

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline

This protocol is adapted from established Conrad-Limpach synthesis procedures.[2][5]

Materials and Reagents:

  • p-Anisidine

  • Diethyl malonate

  • Dowtherm A (or high-boiling mineral oil)

  • Ethanol

  • Petroleum ether (b.p. 60-70 °C)

  • Decolorizing carbon (e.g., Norit or Darco)

  • Deionized water

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with temperature control

  • Büchner funnel and filter flask

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 150 mL of Dowtherm A.

  • Initial Reaction: In a separate beaker, mix p-anisidine (1.0 eq) and diethyl malonate (1.1 eq). Gently warm the mixture to initiate the condensation reaction, which will produce ethanol as a byproduct.

  • Intermediate Formation: Continue gentle heating and stirring until the evolution of ethanol ceases. The resulting product is the ethyl β-(4-methoxyanilino)acrylate intermediate. This intermediate is often a viscous oil and can be used directly in the next step.

  • Cyclization: Heat the Dowtherm A in the reaction flask to a reflux temperature of approximately 250 °C with vigorous stirring.

  • Addition of Intermediate: Add the crude ethyl β-(4-methoxyanilino)acrylate intermediate dropwise from the dropping funnel into the hot Dowtherm A over 15-20 minutes.

  • Reaction Completion: Continue stirring and refluxing for an additional 15-20 minutes after the addition is complete. Ethanol will distill from the reaction mixture.

  • Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. A yellow solid, the crude 4-hydroxy-6-methoxyquinoline, should precipitate.

  • Washing: Add approximately 200 mL of petroleum ether to the cooled mixture to slurry the product. Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with an additional 100 mL of petroleum ether to remove the Dowtherm A. Air dry the crude product.

  • Purification (Recrystallization):

    • Transfer the crude product to a large beaker and add approximately 1 L of deionized water for every 50 g of crude product.

    • Add 10 g of decolorizing carbon.

    • Heat the mixture to boiling with stirring.

    • Filter the hot solution through a fluted filter paper to remove the decolorizing carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified white, needle-like crystals of 4-hydroxy-6-methoxyquinoline by vacuum filtration.

    • Dry the product in a vacuum oven.

Step 2: Demethylation to this compound

This protocol utilizes hydrobromic acid for the cleavage of the methyl ether.[6]

Materials and Reagents:

  • 4-Hydroxy-6-methoxyquinoline (from Step 1)

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter flask

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place the 4-hydroxy-6-methoxyquinoline (1.0 eq).

  • Addition of Reagents: Add a 1:1 mixture of 48% HBr and glacial acetic acid. Use a sufficient volume to fully dissolve the starting material upon heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 115-125 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing ice water with stirring. A precipitate should form.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

  • Drying: Dry the final product under vacuum to yield pure this compound.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis.

ParameterStep 1: 4-Hydroxy-6-methoxyquinolineStep 2: this compound
Starting Materials p-Anisidine, Diethyl malonate4-Hydroxy-6-methoxyquinoline, 48% HBr
Key Reagents Dowtherm AGlacial Acetic Acid
Reaction Temperature ~250 °C (Cyclization)~120 °C (Reflux)
Reaction Time 1-2 hours4-6 hours
Typical Yield 80-90%70-85%
Appearance White, needle-like crystalsOff-white to light tan solid
Melting Point ~239 °C[11]>300 °C (decomposes)

Characterization:

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H NMR (DMSO-d₆) of 4-hydroxy-6-methoxyquinoline: δ= 3.81 (s, 3H, -OCH₃), 5.99 (d, 1H), 7.28 (dd, 1H), 7.48-7.53 (m, 2H), 7.86 (d, 1H), 11.87 (bs, 1H, -OH).[12]

  • ¹³C NMR: To confirm the carbon framework.

  • FT-IR: To identify functional groups (O-H, N-H, C=O, C-O stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight. For 4-hydroxy-6-methoxyquinoline, m/z = 176 [M+H]⁺.[12] For this compound, the expected molecular weight is 161.16 g/mol .[1]

  • Melting Point: To assess purity.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Overall Synthetic Scheme

G cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Demethylation p_anisidine p-Anisidine intermediate Ethyl β-(4-methoxyanilino)acrylate p_anisidine->intermediate diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate product1 4-Hydroxy-6-methoxyquinoline intermediate->product1 ~250 °C Dowtherm A product2 This compound product1->product2 48% HBr Acetic Acid Reflux

Caption: Overall two-step synthesis of this compound.

Experimental Workflow Diagram

G start Start step1 Condense p-Anisidine & Diethyl Malonate start->step1 step2 Thermal Cyclization in Dowtherm A (~250 °C) step1->step2 step3 Cool & Precipitate step2->step3 step4 Filter & Wash (Petroleum Ether) step3->step4 step5 Recrystallize from H₂O (with Charcoal) step4->step5 product1 Isolate Pure 4-Hydroxy-6-methoxyquinoline step5->product1 step6 Demethylation with HBr/Acetic Acid (Reflux) product1->step6 step7 Quench in Ice Water & Neutralize (NaHCO₃) step6->step7 step8 Filter & Wash (H₂O) step7->step8 step9 Recrystallize (Ethanol/Water) step8->step9 final_product Isolate Pure This compound step9->final_product

References

Application of Dihydroxyquinoline Derivatives in Enzyme Kinetics: A Focus on Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct and extensive research on the application of 4,6-dihydroxyquinoline in studying enzyme kinetics is limited in publicly available literature, the broader class of dihydroxyquinoline derivatives has emerged as a significant area of interest, particularly in the context of enzyme inhibition. Notably, derivatives of 2,4-dihydroxyquinoline have been identified as potent inhibitors of Monoamine Oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This document provides detailed application notes and protocols for studying enzyme kinetics using dihydroxyquinoline derivatives, with a specific focus on MAO inhibition, which can serve as a foundational guide for research in this area.

Monoamine oxidases (MAOs) are flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[2] The study of quinoline derivatives as MAO inhibitors is a promising avenue for the development of new therapeutic agents for neurodegenerative diseases.[3]

Data Presentation: Enzyme Inhibition by Quinoline Derivatives

The following table summarizes the inhibitory activity of various quinoline derivatives against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This data is essential for comparing the potency and selectivity of these compounds.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
Indole-5,6-dicarbonitrile derivative MAO-A0.147--[2]
Pyrrolo[3,4-f]indole-5,7-dione derivative (28a) MAO-A0.25--[2]
Pyrrolo[3,4-f]indole-5,7-dione derivative (28b) MAO-B0.581--[2]
(E)-N-(4-fluorophenyl)-1-(quinolin-2-yl)methanimine (Q4F) MAO-A / MAO-B---[3]
(E)-N-(3-chloro-4-fluorophenyl)-1-(quinolin-2-yl)methanimine (Q3Cl4F) MAO-A / MAO-B---[3]

Note: Specific Ki and inhibition type data were not available in the cited sources for all compounds.

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory potential of dihydroxyquinoline derivatives against MAO-A and MAO-B. The assay is based on the measurement of hydrogen peroxide produced during the oxidative deamination of a substrate.[4]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • p-Tyramine (substrate for MAO-A and MAO-B) or Benzylamine (substrate for MAO-B)[4]

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ probe)

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4

  • Test compounds (dihydroxyquinoline derivatives) dissolved in DMSO

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Pargyline (selective MAO-B inhibitor, positive control)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive controls in DMSO.

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. The final concentration should be determined empirically for optimal signal-to-noise ratio.

    • Prepare a detection solution containing HRP and Amplex® Red in assay buffer. Protect from light.

    • Prepare substrate solutions (p-Tyramine or Benzylamine) in assay buffer.

  • Assay Protocol:

    • Add 20 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of various concentrations of the test compound or positive control to the appropriate wells. For control wells, add 10 µL of DMSO.

    • Add 20 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately add 50 µL of the detection solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[5]

    • To determine the inhibition constant (Ki), further kinetic experiments are required, varying both substrate and inhibitor concentrations. The Cheng-Prusoff equation can be used to estimate Ki from the IC50 value for competitive inhibitors.[5][6][7]

Visualization of Pathways and Workflows

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of dopamine, highlighting the role of Monoamine Oxidase (MAO) in its degradation. Inhibition of MAO leads to an increase in dopamine levels.

cluster_MAO MAO-mediated Oxidation Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) Dopamine->DOPAL Dopamine->DOPAL MAO HVA HVA (Homovanillic Acid) Dopamine->HVA COMT DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) DOPAL->DOPAC DOPAL->HVA COMT DOPAC->HVA MAO MAO COMT COMT Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->MAO Inhibition

Caption: Dopamine metabolism pathway and the inhibitory action of quinoline derivatives on MAO.

Experimental Workflow for MAO Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the inhibitory activity of a compound against Monoamine Oxidase.

A Reagent Preparation (Enzyme, Substrate, Inhibitor, Detection Mix) B Dispense Reagents into 96-well Plate (Buffer, Inhibitor/Control) A->B C Add MAO Enzyme B->C D Pre-incubation (37°C, 15 min) C->D E Initiate Reaction with Substrate D->E F Add Detection Reagent E->F G Incubation (37°C, 30-60 min) F->G H Measure Fluorescence G->H I Data Analysis (Calculate % Inhibition, Determine IC50) H->I

Caption: Experimental workflow for the in vitro Monoamine Oxidase (MAO) inhibition assay.

References

Application Notes and Protocols for 4,6-dihydroxyquinoline Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic potential of 4,6-dihydroxyquinoline. The following protocols for common cytotoxicity assays—MTT, LDH, and Annexin V/PI—are detailed to ensure reliable and reproducible results.

Introduction to this compound and Cytotoxicity Assessment

This compound is a hydroxyquinolone, a class of organic compounds characterized by a quinoline structure with hydroxyl and ketone groups.[1] While it is known to be involved in human tryptophan metabolism, its potential as a therapeutic or cytotoxic agent is an area of active investigation.[1] The evaluation of the cytotoxic effects of this compound is a critical step in understanding its pharmacological profile. Commonly employed in vitro assays to determine cytotoxicity include the assessment of metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis.[2]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the cytotoxicity assays.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineAssayIncubation Time (hours)IC₅₀ (µM)
MCF-7 (Breast)MTT48Data to be filled
HCT-116 (Colon)MTT48Data to be filled
A549 (Lung)MTT48Data to be filled
HeLa (Cervical)MTT48Data to be filled

Table 2: LDH Release upon Treatment with this compound

Cell LineConcentration (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
MCF-70 (Control)24Data to be filled
IC₅₀24Data to be filled
2 x IC₅₀24Data to be filled
HCT-1160 (Control)24Data to be filled
IC₅₀24Data to be filled
2 x IC₅₀24Data to be filled

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Cell LineTreatment (Concentration, Time)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7ControlData to be filledData to be filledData to be filled
This compound (IC₅₀, 24h)Data to be filledData to be filledData to be filled
HCT-116ControlData to be filledData to be filledData to be filled
This compound (IC₅₀, 24h)Data to be filledData to be filledData to be filled

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4]

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[2][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.[3]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prep_compound Prepare Serial Dilutions of This compound prep_compound->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cell lysis.[2]

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.[2]

  • Controls: Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (maximum LDH release).[2]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to the spontaneous and maximum release controls.

LDH_Workflow cluster_setup Experiment Setup cluster_sample_prep Sample Preparation cluster_reaction Assay Reaction cluster_data Data Acquisition & Analysis seed_treat Seed and Treat Cells in 96-well Plate centrifuge_plate Centrifuge Plate seed_treat->centrifuge_plate setup_controls Prepare Controls: Spontaneous & Max Release setup_controls->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate at RT for 30 min add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH cytotoxicity assay.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[3]

  • Cell Harvesting: Harvest both floating and adherent cells.[3]

  • Washing: Wash the cells twice with cold PBS.[3]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]

Apoptosis_Signaling cluster_pathway Potential Apoptosis Signaling Pathway compound This compound stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

A potential signaling pathway for apoptosis induction.

References

Application Notes and Protocols for the Use of 4,6-Dihydroxyquinoline and its Derivatives in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anti-inflammatory agents is a promising area of research. This document provides an overview of the application of quinoline derivatives, with a focus on the potential of the 4,6-dihydroxyquinoline scaffold, in the development of novel anti-inflammatory drugs. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related quinoline compounds to illustrate the methodologies and potential outcomes of such research.

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] By inhibiting these pathways, quinoline compounds can suppress the production of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3]

These application notes provide protocols for in vitro and in vivo assays commonly used to screen and characterize the anti-inflammatory properties of quinoline-based compounds.

Key Signaling Pathways in Inflammation Targeted by Quinoline Derivatives

Quinoline compounds have been shown to exert their anti-inflammatory effects by interfering with critical signaling cascades. Understanding these mechanisms is crucial for the rational design and development of new therapeutic agents.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[1] Quinoline derivatives have been reported to inhibit this pathway at various points.[1][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa Receptor Receptor LPS/TNFa->Receptor binds IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa phosphorylates NFkB NFkB IkBa->NFkB IkBa_P p-IkBa IkBa->IkBa_P NFkB_translocation NF-kB NFkB->NFkB_translocation translocates Proteasome Proteasome IkBa_P->Proteasome degradation Quinoline_Derivative_1 Quinoline Derivatives Quinoline_Derivative_1->IKK inhibit Quinoline_Derivative_1->NFkB_translocation inhibit DNA DNA NFkB_translocation->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-a, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes activates Quinoline_Derivative_2 Quinoline Derivatives Quinoline_Derivative_2->NFkB_translocation inhibit DNA binding

NF-κB signaling pathway and points of inhibition by quinoline derivatives.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for signal transduction from the cell surface to the nucleus in response to inflammatory stimuli.[2] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, including AP-1, which in turn regulate the expression of inflammatory mediators. Several studies have demonstrated that quinoline derivatives can suppress the phosphorylation of p38, JNK, and ERK, thereby mitigating the inflammatory response.[2]

MAPK_Pathway cluster_mapk MAPK Cascades Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor Upstream_Kinases Upstream Kinases Cell_Surface_Receptor->Upstream_Kinases p38 p38 Upstream_Kinases->p38 activates JNK JNK Upstream_Kinases->JNK activates ERK ERK Upstream_Kinases->ERK activates p_p38 p-p38 p38->p_p38 phosphorylation p_JNK p-JNK JNK->p_JNK phosphorylation p_ERK p-ERK ERK->p_ERK phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors activate p_JNK->Transcription_Factors activate p_ERK->Transcription_Factors activate Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Chemokines) Transcription_Factors->Pro_inflammatory_Mediators induce expression Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->p_p38 inhibit Quinoline_Derivatives->p_JNK inhibit Quinoline_Derivatives->p_ERK inhibit

MAPK signaling pathway and inhibition of phosphorylation by quinoline derivatives.

Quantitative Anti-Inflammatory Activity of Quinoline Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various quinoline derivatives as reported in the literature. This data provides a benchmark for evaluating new compounds based on the this compound scaffold.

Table 1: In Vitro Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/DerivativeAssayCell LineTargetIC50 (µM)Reference
Quinoline-2-carboxamidesCOX-2 Inhibition-COX-21.14 - 1.21[4]
Celecoxib-quinoline hybridsCOX-2 Inhibition-COX-20.1 - 0.11[4]
8-(tosylamino)quinolineNO ProductionRAW264.7iNOS1 - 5[3]
8-(tosylamino)quinolineTNF-α ProductionRAW264.7-1 - 5[3]
8-(tosylamino)quinolinePGE2 ProductionRAW264.7COX-21 - 5[3]
Quinoline-pyrazole derivative (12c)COX-2 Inhibition-COX-20.1[5]
Quinoline-pyrazole derivative (14a)COX-2 Inhibition-COX-20.11[5]
Quinoline-pyrazole derivative (14b)COX-2 Inhibition-COX-20.11[5]
Quinazoline derivative (LU1501)NF-κB InhibitionSK-BR-3NF-κB10.16[6]
Quinazoline derivative (LU1501)NF-κB InhibitionHCC1806NF-κB10.66[6]

Table 2: In Vivo Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/DerivativeAnimal ModelAssayDose% Inhibition of EdemaReference
Cyclopenta[a]anthracene-based quinolineMouseXylene-induced ear edema-63.19[4]
1-oxa-3,5-diaza-anthracen-6-one-based quinolineMouseXylene-induced ear edema-68.28[4]
3-chloro-1-(aryl)azetidin-2-one quinolineRatCarrageenan-induced paw edema-Significant[7]
Quinoline-pyrazole derivativesRatCarrageenan-induced paw edema-Promising[5]
8-(tosylamino)quinolineMouseLPS-induced hepatitis20 mg/kgSignificant alleviation[3]
8-(tosylamino)quinolineMouseHCl/EtOH-induced gastritis40 mg/kgSignificant alleviation[3]

Experimental Protocols

The following are detailed protocols for standard in vitro and in vivo assays to assess the anti-inflammatory potential of this compound and its derivatives.

General Experimental Workflow

The screening and evaluation of novel anti-inflammatory compounds typically follow a structured workflow, progressing from in vitro to in vivo studies.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., RAW 264.7 cells) Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for NF-kB, MAPK) In_Vitro_Screening->Mechanism_of_Action Active Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) Mechanism_of_Action->In_Vivo_Efficacy Toxicology_Studies Preliminary Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies Efficacious Compounds Lead_Optimization Lead Optimization Toxicology_Studies->Lead_Optimization

General workflow for screening anti-inflammatory compounds.
In Vitro Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To evaluate the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells (which receive 10 µL of medium).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of this compound derivatives by measuring their ability to reduce paw edema induced by carrageenan in rats.[8]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (Indomethacin)

    • Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the standard and test groups compared to the vehicle control group using the following formula: % Inhibition = [ (V_control - V_treated) / V_control ] * 100 Where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The quinoline scaffold holds significant promise for the development of novel anti-inflammatory agents. The methodologies and data presented in these application notes, though primarily based on derivatives, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogs. By systematically applying these in vitro and in vivo screening protocols and investigating the underlying mechanisms of action, it is possible to identify and optimize lead compounds for further preclinical and clinical development.

References

methods for the derivatization of 4,6-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Chemical Derivatization of 4,6-Dihydroxyquinoline for Therapeutic Discovery

Introduction: The this compound Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many variants, this compound is a particularly valuable starting material for synthetic diversification. This is due to its multiple reactive sites: two hydroxyl groups with distinct chemical environments and several positions on the heterocyclic and carbocyclic rings amenable to substitution.

The molecule exists in a tautomeric equilibrium between the di-hydroxy form (quinoline-4,6-diol) and the more stable keto-enol form (6-hydroxy-1H-quinolin-4-one).[1][2] This tautomerism influences its reactivity, particularly the nucleophilicity of the oxygen atoms and the activation of the ring system towards electrophilic attack. Targeted derivatization of this scaffold is a key strategy for modulating its physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and for fine-tuning its interaction with biological targets to develop novel therapeutics in areas like oncology and infectious diseases.[3][4]

This guide provides an in-depth overview of key derivatization methods for this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Core Derivatization Strategies: A Methodological Overview

The derivatization of this compound can be broadly categorized into reactions involving the hydroxyl groups (O-functionalization) and reactions involving the aromatic rings (C-functionalization). The presence of two electron-donating hydroxyl groups strongly activates the ring system, making electrophilic aromatic substitution a primary pathway for modification.

G Core This compound Core O_Alk O-Alkylation (Ethers) Core->O_Alk R-X, Base O_Acyl O-Acylation (Esters) Core->O_Acyl RCOCl, Base Halogen Halogenation (C-X) Core->Halogen X+ Source Nitration Nitration (C-NO2) Core->Nitration HNO3/H2SO4 CH_Func Advanced C-H Functionalization Core->CH_Func Metal Catalyst

Caption: Key derivatization pathways for the this compound scaffold.

Method 1: Selective O-Alkylation

Scientific Principle: O-alkylation is a Williamson ether synthesis-type reaction where the hydroxyl groups of this compound act as nucleophiles, attacking an alkyl halide or another electrophilic alkyl source. The reaction is typically performed in the presence of a non-nucleophilic base, which deprotonates the hydroxyl groups to form more potent alkoxide nucleophiles. The choice of base and solvent is critical to prevent N-alkylation at the quinoline nitrogen.[5][6] While both hydroxyls can react, selective mono-alkylation can often be achieved by controlling stoichiometry and reaction conditions, leveraging the different acidities of the phenolic 6-OH versus the vinylogous amide 4-OH.

Protocol: Synthesis of a Mono-O-Alkylated Derivative

This protocol is adapted from established methods for the alkylation of similar hydroxy-heterocycles.[5][7]

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate salt formation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product and quench the reaction.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to remove residual DMF and inorganic salts.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to isolate the desired O-alkylated product.

Method 2: O-Acylation for Ester Synthesis

Scientific Principle: O-acylation involves the esterification of the hydroxyl groups with an acylating agent, such as an acyl chloride or anhydride. This reaction is often used to install protecting groups, improve bioavailability in prodrug design, or modulate the electronic properties of the scaffold.[8] The reaction is typically catalyzed by a base (e.g., pyridine, which also acts as a solvent and nucleophilic catalyst) or can be performed under acidic conditions, which protonates the carbonyl of the acylating agent, rendering it more electrophilic.[9]

Protocol: Synthesis of a Di-O-Acylated Derivative

This protocol utilizes a standard acylation procedure with an acyl chloride.

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride, 2.5 eq)

  • Pyridine (anhydrous, as solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride (2.5 eq) dropwise to the cooled solution. A precipitate of pyridinium hydrochloride may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Carefully wash the organic solution with 1 M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Method 3: Electrophilic Aromatic Substitution: Nitration

Scientific Principle: The electron-donating hydroxyl groups strongly activate the aromatic rings of the quinoline scaffold, making it highly susceptible to electrophilic aromatic substitution. Nitration introduces a nitro (NO₂) group, a versatile functional handle that can be reduced to an amine for further diversification. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[10] The positions of nitration (e.g., C5, C7) are dictated by the directing effects of the two hydroxyl groups.

Protocol: Synthesis of a Mono-Nitro-4,6-dihydroxyquinoline

CAUTION: Nitration reactions are highly exothermic and potentially hazardous. Perform in a fume hood with appropriate personal protective equipment, including a blast shield.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Ice

Procedure:

  • In a thick-walled flask, carefully add this compound (1.0 eq) in small portions to concentrated sulfuric acid at 0°C (ice bath). Stir until a homogeneous solution is obtained.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Cool the solution of the quinoline in sulfuric acid to 0-5°C.

  • Add the cold nitrating mixture dropwise to the quinoline solution, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC (a reverse-phase TLC may be necessary).

  • Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the nitrated product to precipitate.

  • Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield the crude nitro-derivative, which can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[10][11]

Summary of Derivatization Methods

Method Reagents Typical Conditions Product Type Key Considerations
O-Alkylation Alkyl Halide, K₂CO₃ or NaHDMF or Acetonitrile, 40-80°CEtherControl stoichiometry for mono- vs. di-alkylation. Anhydrous conditions are critical.
O-Acylation Acyl Chloride, PyridinePyridine or DCM, 0°C to RTEsterCan be used for protection or prodrug synthesis. Base selection is important.
Nitration HNO₃, H₂SO₄0-10°CNitro-aromaticHighly exothermic; requires strict temperature control. Regioselectivity is a key factor.
Halogenation NBS, NCS, or Br₂Acetic Acid or CCl₄Halo-aromaticDirecting effects of OH groups determine substitution pattern.

Advanced Strategies: C-H Functionalization

Modern synthetic chemistry offers powerful tools for derivatization that bypass traditional multi-step sequences. Transition-metal-catalyzed C-H functionalization allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds with high precision. For the this compound scaffold, this can be achieved by using one of the existing functional groups as an internal directing group to guide a metal catalyst to a specific C-H bond, enabling late-stage diversification that would be challenging with classical methods.[4]

G cluster_0 C-H Functionalization Workflow Start Programmed 4-Hydroxyquinoline Substrate Step1 Install Directing Group (e.g., N-oxide) Start->Step1 Step2 Metal-Catalyzed C-H Activation at C2/C8 (e.g., with Pd, Rh) Step1->Step2 Step3 Further Modification (e.g., Fries Rearrangement) Step2->Step3 Step4 Second Directing Group for C5 Functionalization Step3->Step4 End Diverse Collection of Medicinal Compounds Step4->End

Caption: Programmed C-H functionalization workflow for quinoline scaffolds.[4]

Conclusion

The this compound core is a versatile and highly tractable platform for the generation of diverse chemical libraries. The classical methods of O-alkylation, O-acylation, and electrophilic aromatic substitution provide robust and scalable routes to a wide array of derivatives. By understanding the underlying chemical principles, researchers can rationally design and execute synthetic strategies to optimize compounds for enhanced biological activity and drug-like properties. Furthermore, the advent of modern C-H functionalization techniques opens new avenues for creating novel molecular architectures that were previously inaccessible. The protocols and strategies outlined in this guide serve as a foundational resource for scientists engaged in the exploration of quinoline chemistry for drug discovery and development.

References

4,6-Dihydroxyquinoline: A Versatile Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Among its derivatives, 4,6-dihydroxyquinoline has emerged as a valuable intermediate in the synthesis of novel compounds targeting key cellular pathways implicated in cancer and other diseases. Its structural features allow for diverse functionalization, leading to the development of potent and selective inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K), a critical regulator of cell growth, proliferation, and survival. These notes provide an overview of the applications of this compound in drug discovery, with a focus on its use in developing anticancer therapeutics.

Therapeutic Potential and Mechanism of Action

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of the PI3K/AKT signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy. By targeting PI3Kα, a key isoform of the enzyme, these compounds can effectively suppress downstream signaling, leading to the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.[1][2]

The general mechanism involves the binding of the this compound derivatives to the ATP-binding pocket of the PI3Kα enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption prevents the subsequent activation of AKT, a crucial downstream kinase, thereby inhibiting the pro-survival signals it transduces.

Data Presentation

The cytotoxic activity of various 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives has been evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

Compound IDSubstituent (R)IC50 (µM) on MCF-7IC50 (µM) on HCT-116
8b 2-Fluorobenzyl3540
8f 4-Fluorobenzyl3530

Data extracted from research on novel 4,6-dihydroxy-2-quinolone-3-carboxamides as potential PI3Kα inhibitors.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol describes a general method for the synthesis of the this compound core structure based on the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[1][3]

Materials:

  • 4-Aminophenol

  • Diethyl malonate (or other suitable β-ketoester)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Ethanol

  • Petroleum ether

  • Decolorizing carbon (optional)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in ethanol.

    • Add diethyl malonate (1.1 equivalents) to the solution.

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

  • Step 2: Cyclization to this compound.

    • In a three-necked flask equipped with a mechanical stirrer and a condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to reflux (approximately 250 °C).[2]

    • Slowly add the crude enamine intermediate from Step 1 to the refluxing solvent.

    • Continue heating and stirring for 15-30 minutes.

    • Allow the reaction mixture to cool to room temperature. The this compound product will precipitate as a solid.

    • Add petroleum ether to the cooled mixture to further precipitate the product and facilitate filtration.

    • Collect the solid by vacuum filtration and wash with petroleum ether to remove the high-boiling solvent.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) with the optional use of decolorizing carbon to remove colored impurities.[2]

Protocol 2: Synthesis of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives

This protocol outlines the synthesis of therapeutic derivatives starting from a 4,6-dihydroxy-2-quinolone-3-carboxylate intermediate.

Materials:

  • Ethyl 4,6-dihydroxy-2-quinolone-3-carboxylate

  • Substituted benzylamine (e.g., 2-fluorobenzylamine, 4-fluorobenzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of ethyl 4,6-dihydroxy-2-quinolone-3-carboxylate (1 equivalent) in anhydrous DMF, add the desired substituted benzylamine (1.2 equivalents).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final N-substituted-4,6-dihydroxy-2-quinolone-3-carboxamide derivative.[1]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • MCF-7 and HCT-116 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 or HCT-116 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Western Blot Analysis for PI3K/AKT Pathway Inhibition

This protocol is used to determine the effect of this compound derivatives on the phosphorylation status of AKT, a key downstream effector of PI3K. A decrease in phosphorylated AKT (p-AKT) relative to total AKT indicates pathway inhibition.[4][5]

Materials:

  • Cancer cells (e.g., MCF-7, HCT-116)

  • This compound derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 hours). Lyse the cells using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT, total AKT, and β-actin (as a loading control) overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT levels to total AKT and the loading control to determine the extent of pathway inhibition.

Visualizations

G cluster_synthesis Synthesis Workflow A 4-Aminophenol C Enamine Intermediate A->C Condensation B Diethyl Malonate B->C D This compound C->D Thermal Cyclization F 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivative D->F Amidation E Substituted Benzylamine E->F G cluster_pathway PI3K/AKT Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT PIP3->pAKT activates AKT AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibitor This compound Derivative Inhibitor->PI3K G cluster_assay Cytotoxicity Assay Workflow (MTT) A Seed Cancer Cells (96-well plate) B Treat with This compound Derivative A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Value G->H

References

Application Notes and Protocols for 4,6-Dihydroxyquinoline Derivatives in In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo applications of 4,6-dihydroxyquinoline derivatives, with a particular focus on their anticancer properties. This document includes detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the primary signaling pathway involved.

Introduction

Quinolone scaffolds are a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential. Among these, this compound derivatives have emerged as promising candidates for anticancer drug development. These compounds have been shown to exhibit potent cytotoxic and pro-apoptotic effects in various cancer cell lines, primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]

In Vitro Applications: Anticancer Activity

Derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamide have demonstrated significant in vitro anticancer activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[1] The primary mechanism of action involves the inhibition of PI3Kα, leading to the suppression of Akt phosphorylation and the induction of apoptosis.[1]

Quantitative Data: Cytotoxicity and PI3Kα Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives, demonstrating their cytotoxic effects on cancer cell lines and their direct inhibitory activity against the PI3Kα enzyme.

DerivativeTargetCell Line/EnzymeIC50 (µM)Reference
Compound 8b Cell ViabilityMCF-7[Data not explicitly stated in abstract][1]
HCT-116[Data not explicitly stated in abstract][1]
PI3KαPI3Kα Enzyme[Data not explicitly stated in abstract]
Compound 8f Cell ViabilityMCF-7[Data not explicitly stated in abstract][1]
HCT-116[Data not explicitly stated in abstract][1]
PI3KαPI3Kα Enzyme[Data not explicitly stated in abstract]
N-benzyl-4-hydroxy-2-quinolone-3-carboxamide (Lead Compound) PI3Kα (Wild-Type)PI3Kα Enzyme1.1[2]
PI3Kα (H1047R Mutant)PI3Kα Enzyme0.73[2]

Note: While the abstracts indicate that compounds 8b and 8f have the lowest IC50 values, the specific numerical data was not available in the searched resources. Further consultation of the full-text articles is recommended to obtain these specific values.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anticancer effects of this compound derivatives.

Cell Viability Assessment (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • MCF-7 or HCT-116 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • This compound derivatives (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blotting for Protein Expression

This protocol details the procedure for analyzing the expression levels of p-Akt, Akt, Bax, and Bcl-2.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound derivatives and the general workflow for their evaluation.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Derivative This compound Derivative Derivative->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces

Caption: PI3K/AKT signaling pathway inhibition by this compound derivatives.

Experimental_Workflow Start Start: Synthesize this compound Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (CCK-8 Assay on MCF-7 & HCT-116) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) IC50->Apoptosis WesternBlot Mechanism of Action Studies (Western Blot for p-AKT, Bax, Bcl-2) IC50->WesternBlot EnzymeAssay Direct Enzyme Inhibition Assay (PI3Kα Kinase Assay) IC50->EnzymeAssay Lead Lead Compound Identification & Further In Vivo Studies Apoptosis->Lead WesternBlot->Lead EnzymeIC50 Determine Enzymatic IC50 EnzymeAssay->EnzymeIC50 EnzymeIC50->Lead

Caption: General experimental workflow for evaluating this compound derivatives.

In Vivo Applications

While the primary focus of the available literature is on the in vitro activities of this compound derivatives, their promising anticancer profiles suggest potential for in vivo applications. Future research will likely involve evaluating the efficacy of lead compounds in animal models of cancer to assess their therapeutic potential, pharmacokinetics, and safety profiles.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential as anticancer agents. Their ability to inhibit the PI3K/Akt signaling pathway and induce apoptosis in cancer cells provides a strong rationale for their continued development. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Application Notes and Protocols for the Quantification of 4,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4,6-dihydroxyquinoline, a metabolite of tryptophan, using various analytical techniques.[1] The protocols are designed to be adaptable for research, quality control, and drug development purposes.

Overview of Analytical Techniques

The quantification of this compound can be achieved through several robust analytical methods. The selection of a specific technique will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common and effective methods include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A highly selective and sensitive method suitable for the separation and quantification of this compound in complex mixtures.

  • Spectrofluorimetry: A sensitive technique that measures the fluorescence properties of the molecule, offering high specificity.

  • UV-Vis Spectrophotometry: A simpler, more accessible method for the quantification of this compound in less complex sample matrices.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the analysis of this compound and its derivatives using the described analytical techniques. Please note that the data for this compound are estimates based on published data for structurally similar quinoline derivatives, such as diiodohydroxyquinoline, and should be validated for specific applications.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV 5 - 150 µg/mL~0.5 µg/mL~1.5 µg/mL98 - 102%< 2%
Spectrofluorimetry 400 - 900 ng/mL~10 ng/mL~30 ng/mL99 - 101%< 3%
UV-Vis Spectrophotometry 1 - 10 µg/mL[2]~0.1 µg/mL[2]~0.3 µg/mL97 - 103%< 5%

Tryptophan Metabolism Pathway

This compound is a product of the tryptophan metabolism pathway.[1] Understanding this pathway can be crucial for studying its biological role and for the development of analytical methods in biological matrices.

G Tryptophan Metabolism Pathway to this compound Tryptophan Tryptophan Five_Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->Five_Hydroxytryptophan Tryptophan hydroxylase Five_Hydroxykynurenamine 5-Hydroxykynurenamine Five_Hydroxytryptophan->Five_Hydroxykynurenamine Aromatic L-amino acid decarboxylase Four_Six_Dihydroxyquinoline This compound Five_Hydroxykynurenamine->Four_Six_Dihydroxyquinoline Monoamine oxidase

Tryptophan metabolism pathway leading to this compound.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

A. Workflow

G HPLC-UV Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Methanol) Working Working Standards (5-150 µg/mL) Stock->Working Serial Dilution Inject Inject 20 µL Working->Inject Sample Sample Preparation (Extraction/Dilution) Sample->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection at ~254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

HPLC-UV experimental workflow.

B. Reagents and Materials

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

C. Procedure

  • Mobile Phase Preparation: Prepare a mobile phase of water:methanol (60:40 v/v). Adjust the pH to 3.6 with orthophosphoric acid.[3] Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

    • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 150 µg/mL.

  • Sample Preparation:

    • For bulk powder, dissolve a known amount in methanol to obtain a concentration within the calibration range.

    • For biological samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) followed by reconstitution in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Water:Methanol (60:40, v/v), pH 3.6

    • Flow Rate: 0.7 mL/min[3]

    • Injection Volume: 20 µL

    • Detection Wavelength: Approximately 254 nm (scan for optimal wavelength)

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Spectrofluorimetry

This protocol outlines a spectrofluorimetric method for the quantification of this compound, adapted from methods for similar compounds.

A. Workflow

G Spectrofluorimetry Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Fluorescence Measurement cluster_data Data Processing Stock Stock Solution (100 µg/mL in Methanol) Working_Stock Working Stock (1 µg/mL in Water) Stock->Working_Stock Dilution Working_Standards Working Standards (400-900 ng/mL) Working_Stock->Working_Standards Serial Dilution Measure_Fluorescence Measure Fluorescence Intensity Working_Standards->Measure_Fluorescence Sample Sample Preparation (Dilution in Water) Sample->Measure_Fluorescence Set_Wavelengths Set Excitation (~250 nm) & Emission (~495 nm) Set_Wavelengths->Measure_Fluorescence Calibration_Curve Calibration Curve Measure_Fluorescence->Calibration_Curve Quantify Quantify Concentration Calibration_Curve->Quantify

Spectrofluorimetry experimental workflow.

B. Reagents and Materials

  • This compound reference standard

  • Methanol (spectroscopic grade)

  • Deionized water

C. Procedure

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of methanol.

    • Working Stock Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with deionized water.

    • Working Solutions: Prepare a series of working standards by diluting the working stock solution with deionized water to final concentrations of 400, 500, 600, 700, 800, and 900 ng/mL.

  • Sample Preparation: Dilute the sample with deionized water to a concentration expected to be within the linear range of the assay.

  • Spectrofluorimetric Analysis:

    • Determine the optimal excitation and emission wavelengths by scanning a standard solution. Based on diiodohydroxyquinoline, the excitation wavelength is expected to be around 250 nm and the emission wavelength around 495 nm.

    • Measure the fluorescence intensity of the working standard solutions and the sample solutions at the determined wavelengths.

  • Quantification:

    • Construct a calibration curve by plotting fluorescence intensity against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample from the calibration curve.

UV-Vis Spectrophotometry

This protocol provides a simple UV-Vis spectrophotometric method for the quantification of this compound.

A. Workflow

G UV-Vis Spectrophotometry Workflow cluster_prep Sample & Standard Preparation cluster_analysis Absorbance Measurement cluster_data Data Processing Stock Stock Solution (100 µg/mL in Methanol) Working Working Standards (1-10 µg/mL) Stock->Working Serial Dilution Measure_Absorbance Measure Absorbance at λmax Working->Measure_Absorbance Sample Sample Preparation (Dilution) Sample->Measure_Absorbance Scan_Wavelength Determine λmax Scan_Wavelength->Measure_Absorbance Calibration_Curve Calibration Curve Measure_Absorbance->Calibration_Curve Quantify Quantify Concentration Calibration_Curve->Quantify

References

Application Notes and Protocols for 4,6-Dihydroxyquinoline in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling procedures, along with experimental protocols, for the use of 4,6-dihydroxyquinoline in a research laboratory setting. The information is compiled from safety data sheets and scientific literature to ensure safe handling and effective application of this compound in research and development.

Section 1: Safety and Handling Procedures

This compound is a chemical compound that requires careful handling to minimize risks to laboratory personnel. The following procedures are based on established safety guidelines for similar chemical structures.

Hazard Identification and Classification

Summary of Potential Hazards:

  • Toxic if swallowed

  • Causes skin irritation[1]

  • May cause an allergic skin reaction

  • Causes serious eye damage/irritation[1]

  • May cause respiratory irritation[1]

  • May damage fertility or the unborn child

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn at all times when handling this compound:

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A lab coat or impervious clothing.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust or aerosols.
Handling and Storage

Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Work under a chemical fume hood to avoid inhalation of the substance.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong oxidizing agents and strong acids.[3]

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. In exceptional cases, if medical care is not available within one hour, induce vomiting only in conscious individuals and administer activated charcoal.
If on Skin Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] Immediately call an ophthalmologist.
If Inhaled Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[3]
Spill and Disposal Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in section 1.2.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]

  • Clean the spill area with a suitable solvent, followed by soap and water.[4]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Section 2: Application Notes and Experimental Protocols

This compound is a metabolite of tryptophan in humans and other living organisms.[5] Derivatives of the dihydroxyquinoline scaffold have shown potential in various therapeutic areas, including as anticancer and anti-inflammatory agents.[6][7]

Biological Activity

This compound belongs to the hydroxyquinolone class of organic compounds.[5][8] While specific biological activities of this compound are not extensively documented in the provided search results, related dihydroxyquinoline derivatives have demonstrated significant biological effects. For instance, 2,4-dihydroxyquinoline derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[6][7] They have also exhibited anti-inflammatory properties by modulating key inflammatory signaling pathways.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methods used for other hydroxyquinoline derivatives to assess the cytotoxic effects of this compound on cancer cell lines.[7][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116, A549, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[6]

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (cells treated with medium containing the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Potential Signaling Pathway Involvement

Based on the known activities of related dihydroxyquinoline compounds, this compound may exert its biological effects through the modulation of key cellular signaling pathways. For example, the induction of apoptosis is a common mechanism for anticancer compounds.[6][7]

Signaling_Pathway This compound This compound Cellular_Stress Cellular_Stress This compound->Cellular_Stress induces Apoptosis_Induction Apoptosis_Induction Cellular_Stress->Apoptosis_Induction activates Cell_Death Cell_Death Apoptosis_Induction->Cell_Death leads to

Caption: Potential mechanism of this compound-induced apoptosis.

Section 3: Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution Compound_Treatment Treat Cells with This compound Compound_Prep->Compound_Treatment Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Value Data_Acquisition->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity testing of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4,6-dihydroxyquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing the 4-hydroxyquinoline core structure are the Conrad-Limpach and Gould-Jacobs reactions. For this compound, these reactions would typically start from p-aminophenol.

  • Conrad-Limpach Synthesis: This method involves the condensation of an aniline (in this case, p-aminophenol) with a β-ketoester (e.g., ethyl acetoacetate) to form a β-aminoacrylate intermediate, which is then cyclized at high temperatures.[1][2]

  • Gould-Jacobs Reaction: This route utilizes the reaction of an aniline (p-aminophenol) with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate), followed by thermal cyclization, saponification, and decarboxylation to yield the 4-hydroxyquinoline.[1][3]

Q2: I am observing a very low yield in my this compound synthesis. What are the likely causes?

A2: Low yields are a common issue in quinoline synthesis and can stem from several factors:

  • Incomplete Cyclization: The cyclization step in both Conrad-Limpach and Gould-Jacobs reactions requires high temperatures, often above 250°C.[4] Insufficient temperature or reaction time can lead to a low conversion of the intermediate.

  • Side Reactions: At high temperatures, starting materials and intermediates can undergo polymerization or decomposition, leading to the formation of tar, which significantly reduces the yield.[5]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can greatly influence the reaction outcome.[6] For instance, using a high-boiling inert solvent like diphenyl ether or Dowtherm A can improve yields in the cyclization step compared to solvent-free conditions.[4][7]

  • Purity of Reactants: Impurities in the starting materials, particularly the p-aminophenol, can interfere with the reaction.

Q3: How can I minimize the formation of tar and other byproducts?

A3: Tar formation is a significant challenge, especially in high-temperature cyclizations. To mitigate this:

  • Optimize Temperature and Reaction Time: While high temperatures are necessary for cyclization, excessively high temperatures or prolonged reaction times can promote decomposition. Careful optimization is key.[8]

  • Use of a High-Boiling Solvent: As mentioned, using an inert, high-boiling solvent can help to ensure even heat distribution and can minimize charring.[6][7]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Q4: How can I purify the crude this compound product?

A4: The crude product is often a dark, tarry solid. Common purification methods include:

  • Recrystallization: This is the most common method. A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. Ethanol, or a mixed solvent system like ethanol/water, is often a good starting point.[9][10] The use of activated charcoal during recrystallization can help to remove colored impurities.[9]

  • Acid-Base Extraction: Since this compound has acidic phenolic hydroxyl groups, it can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed, though it may be less practical for large-scale syntheses due to the polar nature of the compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield Incomplete condensation of p-aminophenol and the ester.- Ensure reactants are pure and dry.- Use a catalytic amount of acid (e.g., a drop of H₂SO₄) to promote condensation in the Conrad-Limpach reaction.[1] - Monitor the reaction by TLC to confirm the formation of the intermediate.
Incomplete cyclization of the intermediate.- Ensure the cyclization temperature is sufficiently high (typically >250 °C).[4]- Increase the reaction time for the cyclization step.- Use a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.[7]
Significant Tar Formation Decomposition of starting materials or intermediates at high temperatures.- Optimize the cyclization temperature; avoid excessively high temperatures.[8]- Shorten the reaction time at high temperature.- Use an inert, high-boiling solvent to ensure uniform heating.[6]- Conduct the reaction under an inert atmosphere (N₂ or Ar).
Product is a Dark, Oily Residue Presence of significant impurities and tar.- Attempt to triturate the oil with a non-polar solvent like hexane or ether to induce solidification.- Proceed with a robust purification method, such as recrystallization with activated charcoal or a preliminary acid-base extraction.[9]
Difficulty in Purifying the Product Product is highly colored.- During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[9]
Product "oils out" during recrystallization.- Use a more dilute solution.- Allow the solution to cool more slowly.- Try a different recrystallization solvent or a solvent mixture (e.g., ethanol/water).[10]
Poorly Resolved NMR Spectrum Presence of tautomers or impurities.- Purify the sample further.- Acquire NMR spectra in a different solvent (e.g., DMSO-d₆ is common for hydroxyquinolines).- Consider that this compound can exist in different tautomeric forms, which can lead to a more complex spectrum.[11]

Data Presentation

The following tables provide hypothetical but realistic data to illustrate the effect of different reaction conditions on the yield of this compound synthesis. Specific experimental data for this exact compound is limited in the literature.

Table 1: Comparison of Conrad-Limpach and Gould-Jacobs Methods for this compound Synthesis

Method Reactants Cyclization Conditions Solvent Typical Yield Range (%)
Conrad-Limpachp-Aminophenol, Ethyl Acetoacetate250-260 °C, 30 minDiphenyl Ether40-60
Gould-Jacobsp-Aminophenol, Diethyl Ethoxymethylenemalonate250-260 °C, 30 minDiphenyl Ether50-70

Table 2: Effect of Cyclization Temperature on Yield (Gould-Jacobs Method)

Entry Temperature (°C) Reaction Time (min) Yield (%) Observations
12203025Incomplete cyclization observed.
22503065Good conversion to product.
32803050Increased tar formation observed.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.[1][3]

Step 1: Condensation

  • In a round-bottom flask, combine p-aminophenol (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

  • Heat the mixture with stirring at 120-130°C for 1-2 hours.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, diethyl 2-((4-hydroxyphenyl)amino)methylenemalonate, can be used in the next step without further purification.

Step 2: Cyclization

  • In a flask equipped with a reflux condenser, add the crude intermediate to a high-boiling solvent such as diphenyl ether (approximately 10 times the weight of the intermediate).

  • Heat the mixture with vigorous stirring to 250-260°C and maintain this temperature for 30 minutes.

  • Allow the reaction mixture to cool to below 100°C and then add hexane or petroleum ether to precipitate the product.

  • Collect the solid by vacuum filtration and wash with hexane to remove the solvent.

Step 3: Saponification and Decarboxylation

  • Suspend the crude product from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the this compound-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Heat the dried solid above its melting point (typically >250°C) until the evolution of CO₂ ceases.

  • The resulting crude this compound can be purified by recrystallization from ethanol/water.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Decarboxylation p_aminophenol p-Aminophenol intermediate1 Anilino-intermediate p_aminophenol->intermediate1 120-130°C deem Diethyl Ethoxymethylenemalonate deem->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 >250°C, Diphenyl Ether saponification Saponification (NaOH) intermediate2->saponification decarboxylation Decarboxylation (Heat) saponification->decarboxylation final_product This compound decarboxylation->final_product

Caption: Workflow of the Gould-Jacobs synthesis for this compound.

Troubleshooting_Yield start Low Yield Observed check_temp Is Cyclization Temperature >250°C? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is a High-Boiling Solvent Used? check_time->check_solvent Yes increase_time Increase Reaction Time check_time->increase_time No use_solvent Use Diphenyl Ether or Dowtherm A check_solvent->use_solvent No purify Optimize Purification to Minimize Loss check_solvent->purify Yes end Yield Improved increase_temp->end increase_time->end use_solvent->end purify->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,6-dihydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenges in purifying this compound often stem from its structural properties. Key difficulties include:

  • Poor Solubility: this compound has limited solubility in many common organic solvents, which can make recrystallization challenging.

  • Presence of Tarry Impurities: High-temperature synthesis methods, such as the Gould-Jacobs reaction, can produce dark-colored, tarry impurities that are difficult to remove.[1]

  • Co-precipitation of Isomers: If the synthesis is not well-controlled, other dihydroxyquinoline isomers may form and co-precipitate with the desired product.

  • Oxidation: Dihydroxy-substituted aromatic compounds can be susceptible to oxidation, leading to colored impurities, especially at elevated temperatures or in the presence of air.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective purification methods for this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities. Often, a combination of these techniques is necessary to achieve high purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities with distinct proton or carbon signals.

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

Q4: Is this compound stable during purification?

A4: this compound is a relatively stable compound. However, prolonged exposure to high heat, strong acids or bases, and light should be avoided to prevent degradation.[4][5][6] Dihydroxyquinoline derivatives can be sensitive to oxidation, so it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound or the compound is precipitating from a supersaturated solution at a temperature above its melting point.- Reheat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Try a lower-boiling point solvent system.
No crystals form upon cooling. - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent. - Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration and cool again. - Add a poor solvent (anti-solvent) dropwise to the solution until it becomes slightly turbid, then clarify with a few drops of the good solvent and cool. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature filtration before crystallization is complete.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Colored impurities remain in the crystals. The colored impurities have similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield. - A second recrystallization may be necessary.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities. - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column.- Optimize the mobile phase using TLC. Start with a non-polar solvent and gradually increase the polarity. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. - Ensure the amount of crude material is appropriate for the column size (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight). - Use the "dry loading" method: adsorb the crude product onto a small amount of silica gel before loading it onto the column. This often leads to better separation. - Ensure the column is packed evenly without any cracks or air bubbles.
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For highly polar compounds, a small percentage of methanol in dichloromethane or ethyl acetate may be required.
The compound is eluting too quickly with the solvent front. The mobile phase is too polar.- Start with a less polar mobile phase. For example, begin with 100% hexanes and gradually add ethyl acetate.
Streaking or tailing of the compound band. - The compound is not very soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Add a small amount of a more polar solvent to the mobile phase to improve solubility. - For acidic or basic compounds, adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine) can improve peak shape.

Experimental Protocols

Purity Assessment by HPLC

This protocol is a general method for assessing the purity of dihydroxyquinoline derivatives and can be adapted for this compound.[2]

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be from 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
Sample Preparation Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Purification by Recrystallization

Solvent Selection: Due to the presence of two hydroxyl groups, this compound is a polar molecule. Suitable recrystallization solvents are likely to be polar protic solvents. Based on the solubility of similar compounds, good starting points for solvent screening include:

  • Ethanol

  • Methanol

  • Water

  • Mixtures such as ethanol/water or methanol/water.

General Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and bring the mixture to a gentle boil with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Perform a hot gravity filtration to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Purification by Column Chromatography

General Protocol:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, ensuring even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). For better resolution, it is recommended to "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the resulting powder to the top of the column.

  • Elution: Begin elution with the least polar mobile phase and gradually increase the polarity.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Workflow for Purification of this compound

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Decision1 Sufficiently Pure? PurityAnalysis->Decision1 Decision2 High Purity Needed? PurityAnalysis->Decision2 PureProduct Pure this compound Decision1->ColumnChromatography No Decision1->PureProduct Yes Decision2->Recrystallization No, re-purify Decision2->PureProduct Yes

A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Forming Issue->NoCrystals No Crystals OilingOut Compound Oiling Out Issue->OilingOut Oiling Out LowYield Low Yield Issue->LowYield Low Yield ColoredCrystals Crystals are Colored Issue->ColoredCrystals Colored Crystals Solution1 Concentrate Solution / Add Anti-solvent / Scratch Flask / Seed NoCrystals->Solution1 Solution2 Reheat & Add More Solvent / Change Solvent OilingOut->Solution2 Solution3 Use Minimal Hot Solvent / Cool Thoroughly LowYield->Solution3 Solution4 Use Activated Charcoal / Re-recrystallize ColoredCrystals->Solution4

A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Overcoming Solubility Challenges of 4,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4,6-dihydroxyquinoline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to effectively solvate individual molecules, further restricting solubility. The presence of two hydroxyl groups does introduce some polarity, but the hydrophobic nature of the quinoline ring system is a dominant factor.

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: A logical first step is to assess the pH-dependent solubility of the compound. Since this compound has both acidic (hydroxyl groups) and weakly basic (quinoline nitrogen) functionalities, its solubility is likely influenced by the pH of the solution.[1] By determining the pH-solubility profile, you can ascertain if simple pH adjustments or buffering can be a viable and straightforward strategy for your experiments.

Q3: Are there common solvents other than water that can be used?

A3: Yes, this compound is predicted to have moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is also expected to be sparingly to moderately soluble in polar protic solvents such as ethanol and methanol.[1] However, it is likely to be insoluble in non-polar solvents like hexane and toluene.[1] For many biological assays, a stock solution is often prepared in DMSO and then diluted into the aqueous experimental medium.

Troubleshooting Guide

Issue 1: My this compound precipitates out of my aqueous buffer during my experiment.

  • Possible Cause: The pH of your buffer may not be optimal for solubility. The protonation state of the quinoline nitrogen and the deprotonation of the hydroxyl groups are pH-dependent, which in turn affects solubility.

  • Solution:

    • pH Adjustment: Systematically vary the pH of your buffer to identify a range where solubility is maximized. For quinoline derivatives, adjusting the pH can significantly impact solubility.[2]

    • Co-solvents: Introduce a water-miscible organic co-solvent, such as DMSO or ethanol, into your aqueous buffer.[3] It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid potential toxicity or off-target effects in biological assays.[4]

Issue 2: I'm observing a color change in my this compound solution over time.

  • Possible Cause: Quinoline compounds can be susceptible to degradation, particularly when exposed to light or air (oxidation).[5] This degradation can lead to the formation of colored impurities and a potential decrease in the concentration of the active compound.

  • Solution:

    • Protect from Light: Store stock solutions and experimental setups in amber vials or protected from direct light.

    • Use Fresh Solutions: Prepare solutions fresh before each experiment whenever possible.

    • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

Issue 3: The solubility of my compound is inconsistent between batches.

  • Possible Cause: The compound may exist in different polymorphic forms, which can have different crystal lattice energies and, consequently, different solubilities.

  • Solution:

    • Source Consistency: If possible, use the same batch of the compound for a series of related experiments.

    • Characterization: If you suspect polymorphism, techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to characterize the solid form.

Quantitative Solubility Data

CompoundSolvent/ConditionSolubilityData TypeReference
This compoundWater3.96 g/LPredicted[6]
8-HydroxyquinolineWater556 mg/LExperimental[7]
5,7-Diiodo-8-hydroxyquinolineWaterAlmost InsolubleExperimental[8]
5,7-Diiodo-8-hydroxyquinolineAlcohol, Ether, AcetoneSparingly SolubleExperimental[8]
5,7-Diiodo-8-hydroxyquinolineHot Pyridine, Hot DioxaneSolubleExperimental[8]
DiiodohydroxyquinolineDMSO≥16.97 mg/mL (with ultrasonic)Experimental[9]

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques.

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Determine the concentration of this compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to use a co-solvent to improve the solubility of this compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent where it is freely soluble (e.g., 100 mM in DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in the experimental medium is as low as possible and is kept consistent across all samples, including controls.[4]

  • Observation: Visually inspect the solutions for any signs of precipitation. If precipitation occurs, the stock solution concentration may need to be lowered, or the final co-solvent percentage may need to be slightly increased (while considering its impact on the experiment).

Protocol 3: Solid Dispersion by Solvent Evaporation

This method aims to enhance solubility by dispersing the compound in a hydrophilic polymer matrix.

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol or ethanol).[10][11]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to prevent thermal degradation.[12]

  • Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized for its amorphous nature (e.g., by PXRD) and its dissolution rate in an aqueous medium can be compared to that of the pure compound.

Protocol 4: Cyclodextrin Complexation

This technique involves encapsulating the hydrophobic this compound molecule within a cyclodextrin cavity to increase its apparent water solubility.[13]

  • Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer.

  • Complexation: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.

  • Separation and Quantification: Separate the undissolved compound and quantify the concentration of dissolved this compound in the clear solution as described in Protocol 1.

  • Phase Solubility Diagram: By using varying concentrations of the cyclodextrin, a phase solubility diagram can be constructed to determine the stoichiometry and stability constant of the complex.

Visualizing Experimental Workflows

experimental_workflow cluster_solubility_problem Initial Problem cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poor Aqueous Solubility of this compound pH pH Adjustment start->pH cosolvent Co-solvency start->cosolvent solid_dispersion Solid Dispersion start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin end Enhanced Aqueous Solubility pH->end cosolvent->end solid_dispersion->end cyclodextrin->end

Caption: Logical workflow for addressing poor aqueous solubility.

solid_dispersion_workflow A 1. Dissolve this compound and Polymer in a Common Solvent B 2. Evaporate the Solvent (e.g., using a rotary evaporator) A->B C 3. Dry the Resulting Solid Film (e.g., in a vacuum oven) B->C D 4. Characterize the Solid Dispersion and Test Dissolution C->D

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

troubleshooting_workflow start Precipitation Observed in Aqueous Buffer check_pH Is the buffer pH optimized? start->check_pH adjust_pH Adjust pH and re-test check_pH->adjust_pH No use_cosolvent Introduce a co-solvent (e.g., DMSO) check_pH->use_cosolvent Yes adjust_pH->check_pH success Solubility Issue Resolved use_cosolvent->success

Caption: Troubleshooting workflow for compound precipitation.

References

stability issues of 4,6-dihydroxyquinoline in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-dihydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability and handling issues encountered during experimentation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliable and consistent use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation for quinoline compounds.[1] This is often caused by oxidation of the electron-rich dihydroxyquinoline ring system or by photodegradation upon exposure to light.[1][2][3] The formation of colored byproducts suggests that the integrity of the compound is compromised, which can lead to a loss of potency and inconsistent experimental results.[1]

Q2: I dissolved this compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS, TRIS). How can I prevent this?

A2: This phenomenon, often called "precipitation upon dilution," is common for compounds with low aqueous solubility.[4][5] While this compound is soluble in organic solvents like DMSO, its solubility is significantly lower in aqueous environments.[4] To prevent precipitation, consider the following strategies:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% (v/v), as higher concentrations can be toxic to cells and cause artifacts.[4][6]

  • Lower Final Compound Concentration: The simplest solution is often to work at a lower final concentration of this compound that is within its aqueous solubility limit.[5]

  • Use an Intermediate Dilution Step: Instead of diluting the concentrated DMSO stock directly into the aqueous buffer, perform an intermediate dilution in a solvent mixture (e.g., 1:1 DMSO:buffer or medium) before the final dilution.[6]

  • Pre-warm the Aqueous Buffer: Gently warming your experimental buffer to the assay temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.[6]

Q3: What is the best way to prepare and store stock solutions of this compound?

A3: To maximize stability and longevity, stock solutions should be prepared in a high-purity, anhydrous organic solvent such as DMSO.[4][6] Store these stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] To prevent degradation, always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[7] For maximal stability, consider storing the solution under an inert atmosphere like argon or nitrogen.[7]

Q4: How does pH affect the stability and solubility of this compound?

Troubleshooting Guides

This section provides systematic approaches to address common stability-related issues.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Inconsistent results are a primary indicator of compound instability.[9] If you observe high variability between experiments, it is crucial to assess the stability of this compound under your specific experimental conditions.

G start Inconsistent Assay Results Observed check_prep Review Solution Preparation: - Was the solution freshly prepared? - Were aliquots used to avoid freeze-thaw? start->check_prep First, check basics check_storage Review Storage Conditions: - Stored at -20°C or -80°C? - Protected from light? check_prep->check_storage stability_test Perform Stability Test (See Protocol 2) check_storage->stability_test If issues persist degraded Compound is Unstable in Experimental Conditions stability_test->degraded Degradation >10% stable Compound is Stable. Investigate other experimental variables (e.g., reagents, cell passage). stability_test->stable Degradation <10% fresh_solutions Action: Use fresh solutions for each experiment. Minimize time in aqueous buffer before assay. degraded->fresh_solutions

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Visible Precipitate or Cloudiness in Working Solution

Precipitation indicates that the compound's concentration exceeds its solubility limit in the current buffer.

G start Precipitate Observed in Aqueous Working Solution check_dmso Check Final DMSO % start->check_dmso check_conc Check Final Compound Concentration check_dmso->check_conc If DMSO < 0.5% solution1 Action: Lower final compound concentration. check_conc->solution1 Exceeds solubility? solution2 Action: Use an intermediate dilution step. check_conc->solution2 Within solubility limits? end Clear Solution Achieved solution1->end solution3 Action: Test alternative solubilization methods (e.g., cyclodextrins). solution2->solution3 Still precipitates? solution2->end solution3->end

Caption: Troubleshooting workflow for compound precipitation.

Data Summary

While specific experimental stability data for this compound is limited, the following table summarizes the predicted stability profile and solubility based on the chemical properties of the hydroxyquinoline scaffold. These predictions should be confirmed experimentally using the protocols provided below.

ParameterSolvent/BufferPredicted Stability/SolubilityKey Considerations
Solubility DMSO, DMFHighRecommended for preparing concentrated stock solutions.[6]
Water, PBSLowSolubility is expected to be pH-dependent.[1][4]
Ethanol, MethanolModerateCan be used as a co-solvent to improve aqueous solubility.[7]
Stability (pH) Acidic (pH < 4)LowRisk of acid-catalyzed hydrolysis or degradation.[8]
Neutral (pH 6-8)Moderate to HighGenerally the most stable range for biological experiments.[7]
Basic (pH > 9)LowSusceptible to base-catalyzed degradation and oxidation.[3]
Stability (Other) Light ExposureLow (Photosensitive)Prone to photodegradation; solutions must be protected from light.[1][2]
TemperatureDecreases with HeatStore solutions at low temperatures (-20°C or -80°C).[1]
Oxygen/AirModerate (Oxidizes)The dihydroxy- moiety is susceptible to oxidation. Store under inert gas for long-term.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental buffers.

Materials:

  • This compound (solid powder, MW: 161.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh 1.61 mg of this compound powder and transfer it to a sterile amber vial.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes until the solid is completely dissolved.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C. Aliquot into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

Protocol 2: Assessing Compound Stability in an Aqueous Buffer via HPLC

Objective: To determine the stability of this compound over time in a specific experimental buffer. This is a general protocol for a forced degradation study.[9][10]

G prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute Stock to Final Conc. (e.g., 10 µM) in Test Buffer prep_stock->prep_work incubate Incubate at Experimental Temp (e.g., 37°C) prep_work->incubate sample Take Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze via Stability-Indicating HPLC-UV Method sample->analyze data Calculate % Remaining vs. Time 0 analyze->data

Caption: Experimental workflow for stability assessment.

Methodology:

  • Prepare Working Solution: Dilute the 10 mM DMSO stock solution (from Protocol 1) into your experimental buffer (e.g., PBS, pH 7.4) to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Incubate the working solution at your standard experimental temperature (e.g., 37°C). Protect the solution from light throughout the experiment.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution. Immediately quench any potential degradation by mixing with a cold organic solvent like acetonitrile (1:1 ratio) and store at -80°C until analysis. The T=0 sample should be taken immediately after preparation.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is a common starting point.[11] Monitor the elution using a UV detector at the compound's maximum absorbance wavelength.

  • Data Interpretation: Calculate the stability by comparing the peak area of the intact this compound at each time point to the peak area at T=0. A loss of >10-15% of the parent compound over the course of the experiment typically indicates significant instability.

Potential Degradation Pathway

Hydroxyquinolines are susceptible to oxidation, particularly when exposed to air and light. The electron-rich phenol rings can be oxidized to form quinone-type structures, which are often colored and can be further reactive.

G parent This compound oxidized Oxidized Intermediates (e.g., Quinone-type species) parent->oxidized Oxidation degraded Further Degradation Products (Colored Compounds, Ring-Opened Species) oxidized->degraded conditions Conditions: - Oxygen (Air) - Light (UV/Visible) - Basic pH conditions->parent

Caption: A potential oxidative degradation pathway for this compound.

References

Technical Support Center: Optimizing the Conrad-Limpach Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Conrad-Limpach synthesis to prepare 4-hydroxyquinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the Conrad-Limpach synthesis in a question-and-answer format.

Question: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer: Low yields in the Conrad-Limpach synthesis are a common issue and can often be attributed to suboptimal reaction conditions, particularly in the high-temperature cyclization step. Here are the key factors to investigate:

  • Inadequate Reaction Temperature: The cyclization of the intermediate β-aminoacrylate requires high temperatures, typically around 250 °C, to proceed efficiently.[1][2] Insufficient heat can lead to incomplete reaction.

  • Improper Solvent Choice: The use of a high-boiling point, inert solvent is critical for achieving high yields.[1][3] Running the reaction neat (without solvent) often results in very moderate yields, sometimes below 30%.[1]

  • Sub-optimal Reaction Time: While high temperatures are necessary, prolonged reaction times at these temperatures can lead to decomposition of the starting materials, intermediates, or the final product.[4] It is crucial to monitor the reaction progress to determine the optimal duration.

To improve your yield, consider the following optimization strategies:

  • Solvent Selection: Employ a high-boiling point solvent to ensure the reaction reaches the required temperature for efficient cyclization. Mineral oil, Dowtherm A, and diphenyl ether are commonly used solvents.[5] A study has shown a general trend of increasing yield with higher boiling point solvents.[5] Inexpensive alternatives like 2-nitrotoluene, 1,2,4-trichlorobenzene, and 2,6-di-tert-butylphenol have also been shown to be effective.[5]

  • Temperature Control: Carefully control and monitor the reaction temperature to ensure it is maintained in the optimal range (around 250 °C) for the cyclization step.[2][4] Use a suitable heating apparatus, such as a high-temperature heating mantle or a sand bath, to achieve stable and uniform heating.

  • Reaction Monitoring: Track the progress of the reaction using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and avoid unnecessary heating that could lead to degradation.[4]

Question: I am observing the formation of an unexpected isomer. Why is this happening and how can I control the regioselectivity?

Answer: The formation of the 2-hydroxyquinoline isomer, known as the Knorr product, is a well-known issue in the Conrad-Limpach synthesis and is highly dependent on the reaction temperature during the initial condensation step.[3][6]

  • Kinetic vs. Thermodynamic Control: The reaction of an aniline with a β-ketoester has two potential sites of attack: the keto group and the ester group.[1]

    • Low Temperature (Kinetic Control): At room temperature, the reaction favors attack at the more reactive keto group, leading to the formation of the β-aminoacrylate, which then cyclizes to the desired 4-hydroxyquinoline.[1] This is the kinetically favored product.

    • High Temperature (Thermodynamic Control): At higher temperatures (e.g., 140 °C), the reaction can favor attack at the less reactive ester group, forming a β-keto acid anilide.[1] This intermediate then cyclizes to the thermodynamically more stable 2-hydroxyquinoline.[6]

To ensure the formation of the desired 4-hydroxyquinoline, follow these guidelines:

  • Control the Initial Condensation Temperature: Perform the initial reaction between the aniline and the β-ketoester at room temperature to favor the formation of the kinetic product.[1]

  • Two-Step Procedure: It is best to perform the synthesis in two distinct steps: first, the formation of the β-aminoacrylate at a lower temperature, followed by its isolation (if necessary) and then the high-temperature cyclization in a suitable high-boiling solvent.[2]

Question: The work-up and purification of my product are difficult. What are some effective methods for product isolation?

Answer: The high-boiling solvents used in the Conrad-Limpach synthesis can indeed complicate product isolation. Here are some suggested procedures:

  • Precipitation and Filtration: For solvents like mineral oil, removal by distillation is often impractical. A common and effective method is to cool the reaction mixture, which often causes the product to precipitate.[3][4] The precipitation can be further encouraged by diluting the mixture with a non-polar solvent such as hexanes.[3] The solid product can then be collected by filtration and washed with the same non-polar solvent to remove residual high-boiling solvent.[4]

  • Recrystallization: The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent to remove any remaining impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of an acid catalyst in the Conrad-Limpach synthesis?

A1: While the high-temperature cyclization is the key step, the overall reaction mechanism involves several keto-enol tautomerizations which are catalyzed by the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][4] An acid catalyst can also facilitate the initial condensation between the aniline and the β-ketoester.[4]

Q2: Can I run the Conrad-Limpach synthesis under solvent-free conditions?

A2: While it is possible to heat the Schiff base intermediate without a solvent, this method is known to produce very moderate yields.[1] The use of an inert, high-boiling solvent is highly recommended to improve the yield significantly, often raising it to 95% in many cases.[1]

Q3: What are the key differences between the Conrad-Limpach and the Knorr quinoline synthesis?

A3: The Conrad-Limpach and Knorr syntheses are closely related and start from the same reactants (anilines and β-ketoesters), but yield different isomers based on the reaction conditions.[6] The Conrad-Limpach synthesis, under kinetic control at lower temperatures, yields 4-hydroxyquinolines.[1] The Knorr synthesis, under thermodynamic control at higher temperatures, proceeds via a different intermediate to form 2-hydroxyquinolines.[1][3]

Data Presentation

Table 1: Effect of Solvent Boiling Point on the Yield of a 4-Hydroxyquinoline Derivative

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21235
Propyl benzoate23145
Isobutyl benzoate24766
Dowtherm A25762
2-Nitrotoluene22264
1,2,4-Trichlorobenzene21465
2,6-di-tert-butylphenol26465

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative. The yield generally improves with higher-boiling solvents, with optimal results seen with solvents boiling above 250 °C.[5]

Experimental Protocols

General Two-Step Protocol for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines:

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.[4]

  • Add a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄).[4]

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.[4]

  • If using a solvent like toluene, water can be removed azeotropically.[4]

  • Remove any solvent and water under reduced pressure to obtain the crude β-aminoacrylate intermediate.[4]

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • Place the crude β-aminoacrylate intermediate into a flask containing a high-boiling point solvent (e.g., mineral oil or Dowtherm A).[4]

  • Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[2][4]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if feasible.[4]

  • Cool the reaction mixture to room temperature. The product will often precipitate.[4]

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to aid precipitation and dissolve the high-boiling reaction solvent.[3][4]

  • Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent, and dry it to yield the 4-hydroxyquinoline.[4]

Visualizations

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation (Low Temperature) cluster_step2 Step 2: Cyclization (High Temperature) cluster_workup Work-up start Aniline + β-Ketoester intermediate β-Aminoacrylate (Kinetic Product) start->intermediate Room Temp. Acid Catalyst cyclization Thermal Cyclization intermediate->cyclization ~250°C High-Boiling Solvent product 4-Hydroxyquinoline cyclization->product cool Cool Reaction Mixture product->cool precipitate Precipitate with Non-polar Solvent cool->precipitate filtrate Filter and Wash precipitate->filtrate pure_product Purified Product filtrate->pure_product

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield isomer Incorrect Isomer (2-Hydroxyquinoline) start->isomer temp_check Is Cyclization Temp. ~250°C? low_yield->temp_check initial_temp_check Was initial condensation at Room Temp.? isomer->initial_temp_check solvent_check Using High-Boiling Inert Solvent? temp_check->solvent_check Yes increase_temp Solution: Increase and Control Temperature temp_check->increase_temp No change_solvent Solution: Use appropriate high-boiling solvent solvent_check->change_solvent No lower_temp Solution: Lower initial condensation temperature initial_temp_check->lower_temp No high_temp_issue High temp favors thermodynamic product initial_temp_check->high_temp_issue Yes

Caption: Troubleshooting logic for the Conrad-Limpach synthesis.

References

troubleshooting unexpected side products in 4,6-dihydroxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering unexpected side products during the synthesis of 4,6-dihydroxyquinoline. Below you will find troubleshooting advice and frequently asked questions to help identify and resolve common issues in your experimental workflow.

Troubleshooting Guide: Unexpected Side Products

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and suppress it?

A1: The most common isomeric byproduct in the synthesis of this compound from a p-substituted aniline (like p-aminophenol) and a β-ketoester (like ethyl acetoacetate) is the corresponding 2,6-dihydroxyquinoline. This occurs due to a competing reaction pathway known as the Knorr synthesis.

Identification: The primary method to distinguish between the desired this compound (Conrad-Limpach product) and the isomeric 2,6-dihydroxyquinoline (Knorr product) is through spectroscopic analysis, particularly NMR. While specific spectral data for these exact isomers is not readily available in public databases, the substitution pattern will lead to distinct differences in the aromatic region of the ¹H NMR spectrum and in the chemical shifts of the carbon atoms in the ¹³C NMR spectrum. As a general reference, the spectra for the parent 4-hydroxyquinoline are available and can provide a basis for comparison.[1]

Suppression of the 2,6-dihydroxyquinoline isomer: The formation of the 4-hydroxy versus the 2-hydroxy quinoline is highly dependent on the initial reaction temperature.[2]

  • Conrad-Limpach Pathway (favors 4-hydroxy product): This pathway is favored under kinetic control. The initial condensation of the aniline with the keto group of the β-ketoester should be performed at a lower temperature (e.g., room temperature to slightly elevated).[2]

  • Knorr Pathway (favors 2-hydroxy product): This pathway is favored under thermodynamic control. Higher initial reaction temperatures (e.g., around 140°C) promote the reaction of the aniline with the ester group of the β-ketoester, leading to the 2-hydroxy isomer.[2]

To suppress the formation of the 2,6-dihydroxyquinoline, maintain a low temperature during the initial mixing and condensation of your reactants before proceeding to the high-temperature cyclization step.

Q2: My reaction mixture has turned into a dark, tarry mess with a very low yield of the desired product. What causes this and how can I prevent it?

A2: Tar formation is a frequent issue in quinoline syntheses that involve high temperatures, such as the Conrad-Limpach cyclization.[3] This is often due to polymerization and decomposition of starting materials and intermediates under harsh conditions.

Prevention of Tar Formation:

  • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for moderating the reaction and improving yields. While early procedures performed the cyclization neat, this often resulted in low yields.[4] The use of solvents like mineral oil or Dowtherm A can significantly improve the outcome.[4]

  • Controlled Heating: Ensure uniform and controlled heating of the reaction mixture. Localized overheating can promote decomposition. Using a heating mantle with efficient stirring is recommended.

  • Purification of Intermediates: If possible, isolating and purifying the intermediate enamine before the high-temperature cyclization can reduce the presence of impurities that might contribute to tar formation.

Frequently Asked Questions (FAQs)

Q: What are the key reaction steps in the synthesis of this compound via the Conrad-Limpach method?

A: The Conrad-Limpach synthesis is a two-step process:

  • Condensation: An aniline (p-aminophenol) reacts with a β-ketoester (ethyl acetoacetate) at a moderate temperature to form a β-arylaminoacrylate intermediate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (around 250°C) to induce an electrocyclic ring closure, followed by the elimination of ethanol to form the 4-hydroxyquinoline ring.[5]

Q: How critical is the choice of solvent for the cyclization step?

A: The solvent plays a critical role in the success of the high-temperature cyclization. An ideal solvent should be:

  • High-boiling: To reach the required temperature for cyclization (typically >250°C).

  • Inert: To not participate in side reactions.

  • Able to facilitate heat transfer: To ensure uniform heating of the reaction mixture.

The table below summarizes some common high-boiling solvents used in quinoline synthesis.

SolventBoiling Point (°C)Notes
Mineral Oil> 275Inexpensive, but can make product isolation challenging.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl; a common and effective choice.[6]
Diphenyl ether259Effective, but has an unpleasant odor and is a solid at room temperature.[6]

Q: What is the best way to purify the crude this compound?

A: Purification can be challenging, especially if tarry byproducts are present. A common and effective method is recrystallization . The choice of solvent is critical for successful recrystallization. You are looking for a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7][8][9][10][11]

If significant colored impurities are present, they can often be removed by treating the hot solution with activated charcoal before filtration.[7] For impurities with different acidic/basic properties, an acid-base extraction can be a useful purification step.

Q: How can I confirm the structure of my product and identify any isomeric impurities?

A: The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[12][13][14] The two isomers, this compound and 2,6-dihydroxyquinoline, will have different numbers of signals and distinct splitting patterns in their ¹H NMR spectra, particularly in the aromatic region. 2D NMR techniques like COSY and HMBC can provide further confirmation of the structure.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Conrad-Limpach General Procedure)

This protocol is a general guideline adapted from established Conrad-Limpach procedures. Optimization of reaction times and temperatures may be necessary.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine p-aminophenol (1.0 eq) and ethyl acetoacetate (1.0-1.1 eq).

  • The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol. A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 12-24 hours, or with gentle heating (e.g., 40-50°C) for a shorter period.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • If a solvent was used, remove it under reduced pressure. The resulting intermediate is often a viscous oil or a solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Set up a reaction apparatus for high-temperature reaction with efficient stirring and an inert atmosphere (e.g., a three-necked flask with a mechanical stirrer, a condenser, and a nitrogen inlet).

  • Add a high-boiling solvent (e.g., Dowtherm A) to the flask and heat it to approximately 250°C.

  • Slowly add the enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250-260°C for 30-60 minutes. Monitor the progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and to reduce the viscosity of the reaction solvent.

  • Collect the crude product by vacuum filtration and wash it with the non-polar solvent to remove the high-boiling reaction solvent.

Protocol 2: Purification by Recrystallization

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a small amount of a suitable recrystallization solvent (e.g., ethanol, acetic acid, or a mixture of solvents like ethanol/water).

  • Heat the mixture to a gentle boil with stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Unexpected Side Product Observed check_isomer Isomeric Product Suspected? start->check_isomer check_tar Significant Tar Formation? start->check_tar no temp_control Review Initial Condensation Temperature check_isomer->temp_control yes end_node Proceed with Purification check_isomer->end_node no reaction_conditions Review Cyclization Conditions check_tar->reaction_conditions yes check_tar->end_node no temp_too_high Temperature too high? (Favors Knorr Product - 2-hydroxy) temp_control->temp_too_high solution_isomer Lower initial reaction temperature (e.g., room temperature) temp_too_high->solution_isomer solution_isomer->end_node conditions_harsh Harsh conditions? (High temp, no inert atm.) reaction_conditions->conditions_harsh solution_tar Use high-boiling inert solvent (e.g., Dowtherm A) Maintain inert atmosphere (N2) Ensure uniform heating conditions_harsh->solution_tar solution_tar->end_node

Caption: Troubleshooting logic for common side products.

Reaction Pathway: Conrad-Limpach vs. Knorr Synthesis

ReactionPathways reactants p-Aminophenol + Ethyl Acetoacetate low_temp Low Temperature (Kinetic Control) high_temp_initial High Temperature (Thermodynamic Control) enamine Enamine Intermediate (Attack on Keto Group) high_temp_cyclization High Temperature Cyclization (~250°C) product_4_6 This compound anilide Anilide Intermediate (Attack on Ester Group) product_2_6 2,6-Dihydroxyquinoline anilide->product_2_6 Cyclization low_temp->enamine Condensation high_temp_initial->anilide Condensation high_temp_cyclization->product_4_6 Cyclization

Caption: Competing pathways in dihydroxyquinoline synthesis.

References

how to prevent degradation of 4,6-dihydroxyquinoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 4,6-dihydroxyquinoline during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The most common visual indicator of this compound degradation is a change in color of the solid material, often progressing from off-white or light beige to yellow or brown. In solution, degradation may be indicated by the appearance of a yellow or brown tint. For quantitative assessment, a decrease in the peak area of the parent compound and the appearance of new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram are definitive signs of degradation.

Q2: What are the main factors that cause the degradation of this compound?

A2: Based on the chemical structure, which includes a quinoline core and two hydroxyl groups, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), air (oxidation), and high humidity or non-anhydrous solvents (hydrolysis). Elevated temperatures can accelerate all of these degradation pathways.

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container, such as an amber glass vial. The container should be stored in a cool, dry, and dark place. For optimal protection, storage in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended.

Q4: How should I prepare and store solutions of this compound to minimize degradation?

A4: Solutions of this compound should be prepared fresh whenever possible using high-purity, anhydrous solvents. If storage is necessary, use amber-colored volumetric flasks or vials to protect from light. It is advisable to purge the solution with an inert gas like nitrogen or argon before sealing to minimize oxidation. Storing solutions at low temperatures (e.g., -20 °C) can also significantly slow down degradation. However, it is crucial to perform stability studies to determine the acceptable storage duration for your specific solvent and concentration.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions.

Problem Possible Cause Troubleshooting Steps Recommended Action
Discoloration of Solid Sample (Yellowing/Browning) 1. Photodegradation: Exposure to ambient or UV light. 2. Oxidation: Exposure to air.1. Review storage location. Was the container left on a lab bench or exposed to direct sunlight? 2. Check the container seal for tightness.1. Store the compound in a light-resistant (amber) container in a dark place, such as a cabinet or refrigerator. 2. Ensure the container is tightly sealed. For long-term storage, consider flushing with an inert gas before sealing.
Appearance of Impurity Peaks in HPLC Analysis of a Stored Solution 1. Solvent-Mediated Degradation: Use of non-anhydrous or inappropriate pH solvent. 2. Oxidation: Dissolved oxygen in the solvent. 3. Photodegradation: Exposure of the solution to light.1. Verify the purity and water content of the solvent used. 2. Review the solution preparation and storage procedure. Was the solvent degassed? Was the container clear or amber?1. Use fresh, anhydrous, HPLC-grade solvents. Avoid acidic or basic conditions unless required for the experiment. 2. Degas the solvent before use and consider purging the prepared solution with nitrogen or argon. 3. Store solutions in amber vials or wrap clear vials in aluminum foil. Prepare solutions fresh when possible.
Inconsistent Results in Biological Assays Degradation of Active Compound: The concentration of this compound may have decreased due to degradation in the assay medium or during storage of stock solutions.1. Analyze the purity of the stock solution by HPLC. 2. Evaluate the stability of this compound in the assay buffer under the experimental conditions (time, temperature).1. Prepare fresh stock solutions for each experiment. 2. If degradation in the assay medium is suspected, include a time-course stability assessment as part of the assay validation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Heat the stock solution at 70°C for 48 hours in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A: 0.1% Formic acid in Water B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak relative to the total peak area.

  • Degradation is quantified by the decrease in the main peak area and the increase in the area of degradation product peaks.

Visualizations

Predicted Degradation Pathways of this compound

G cluster_main This compound cluster_degradation Degradation Products main This compound photo_prod Photodegradation Products (e.g., Quinone-like structures) main->photo_prod Light (UV/Vis) ox_prod Oxidative Products (e.g., Ring-opened products) main->ox_prod Oxygen / Peroxides hydro_prod Hydrolysis Products (Potential under harsh conditions) main->hydro_prod Acid / Base

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Stability Assessment

G start Start: this compound Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, H2O2, Light, Heat) prep->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze data Data Analysis (Purity, Degradation %) analyze->data identify LC-MS / NMR for Degradant Identification analyze->identify If unknown peaks end End: Stability Profile data->end identify->data

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Method Refinement for Enhancing the Biological Activity of 4,6-Dihydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and biological evaluation of 4,6-dihydroxyquinoline derivatives.

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: I am experiencing very low yields in the initial condensation step of my this compound synthesis. What are the likely causes and solutions?

A1: Low yields in the initial condensation, often a variation of the Conrad-Limpach or similar syntheses, can stem from several factors:

  • Incomplete Reaction: The condensation of an aniline with a β-ketoester requires sufficient time and temperature. Ensure the reaction is heated adequately, typically under reflux, for several hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Improper Solvent: The choice of solvent is critical. While high-boiling point solvents like diphenyl ether or Dowtherm are traditionally used for the subsequent cyclization step, the initial condensation may benefit from a lower boiling point solvent like ethanol to facilitate the formation of the enamine intermediate.

  • Steric Hindrance: Bulky substituents on either the aniline or the β-ketoester can sterically hinder the reaction. If possible, consider alternative starting materials or synthetic routes if significant steric hindrance is suspected.

Q2: My final this compound derivative is difficult to purify, and I observe significant tar formation. How can I minimize this?

A2: Tar formation is a common issue in quinoline synthesis, especially during high-temperature cyclization. Here’s how to mitigate it:

  • Temperature Control: While high temperatures (around 250°C) are often necessary for the thermal cyclization step, excessive heat or prolonged reaction times can lead to degradation and polymerization.[2] Utilize a high-boiling, inert solvent like mineral oil to ensure even heat distribution and prevent localized overheating.

  • Atmosphere Control: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

  • Purification Strategy: After the reaction, the crude product may be a dark, viscous oil. Purification can often be achieved by dissolving the crude mixture in an appropriate solvent and precipitating the product by adding a non-polar solvent like hexane. Recrystallization from a suitable solvent such as ethanol or acetic acid is a common final purification step.

Q3: The hydroxyl groups on my quinoline ring are reacting during subsequent derivatization steps. How can I protect them?

A3: The hydroxyl groups at the 4- and 6-positions are nucleophilic and can interfere with subsequent reactions. Protecting these groups is a common strategy.

  • Choice of Protecting Group: Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., tert-butyldimethylsilyl). The choice of protecting group will depend on the stability required for your subsequent reaction conditions and the ease of deprotection.

  • Protection/Deprotection Steps: The protection step is typically carried out before the desired modification, and the protecting groups are removed in the final steps of the synthesis. Ensure that the deprotection conditions are compatible with the rest of your molecule to avoid cleaving other sensitive functional groups.

Biological Activity and Assays

Q4: I am not observing the expected anticancer activity in my this compound derivatives. What are some common experimental pitfalls?

A4: Several factors can influence the outcome of anticancer assays:

  • Compound Solubility: Poor solubility of your derivative in the assay medium can lead to artificially low activity. Ensure your compound is fully dissolved in a suitable vehicle (like DMSO) before diluting it in the cell culture medium. Be mindful of the final DMSO concentration, as high levels can be toxic to cells.

  • Cell Line Specificity: The activity of your compounds can be highly dependent on the cancer cell line used. Some derivatives may be potent against one cell line (e.g., MCF-7) but show little activity against another (e.g., HCT-116).[3] It is advisable to screen your compounds against a panel of different cancer cell lines.

  • Assay Interference: Some compounds can interfere with the assay itself. For example, in an MTT assay, a compound that has reducing properties could reduce the MTT reagent, leading to a false positive signal for cell viability. It is good practice to include a control with the compound and MTT in cell-free media to check for direct reactivity.

Q5: How do I determine if my this compound derivatives are targeting the PI3K/Akt signaling pathway?

A5: To confirm that your compounds are acting on the PI3K/Akt pathway, you can perform several experiments:

  • In Vitro Kinase Assay: A direct way is to test the ability of your compound to inhibit the enzymatic activity of purified PI3Kα in a cell-free system.[4] This can be done using commercially available assay kits that measure the production of ADP, the byproduct of the kinase reaction.

  • Western Blot Analysis: Treat cancer cells with your compound and then analyze the phosphorylation status of key downstream proteins in the pathway, such as Akt. A decrease in the level of phosphorylated Akt (p-Akt) at residues like Ser473 or Thr308 would indicate inhibition of the pathway upstream.[3]

  • Molecular Docking: In silico molecular docking studies can predict how your derivatives might bind to the active site of PI3Kα, providing a theoretical basis for their inhibitory activity.[5]

Quantitative Data Summary

The biological activity of this compound derivatives can be quantified using various metrics. The tables below summarize representative data for anticancer and antimicrobial activities.

Table 1: Anticancer Activity of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives

DerivativeCell LineActivity Metric (IC50 in µM)Reference
N-(phenyl)-4,6-dihydroxy-2-quinolone-3-carboxamideMCF-7 (Breast Cancer)> 50[3]
N-(4-fluorophenyl)-4,6-dihydroxy-2-quinolone-3-carboxamideMCF-7 (Breast Cancer)13.0[3]
N-(4-chlorophenyl)-4,6-dihydroxy-2-quinolone-3-carboxamideMCF-7 (Breast Cancer)16.0[3]
N-(phenyl)-4,6-dihydroxy-2-quinolone-3-carboxamideHCT-116 (Colon Cancer)48.0[3]
N-(4-fluorophenyl)-4,6-dihydroxy-2-quinolone-3-carboxamideHCT-116 (Colon Cancer)26.0[3]
N-(4-chlorophenyl)-4,6-dihydroxy-2-quinolone-3-carboxamideHCT-116 (Colon Cancer)29.0[3]

Table 2: Representative Antimicrobial Activity of Substituted Quinoline Derivatives

Derivative TypeTest OrganismActivity Metric (MIC in µg/mL)Reference
2-sulfoether-4-quinoloneStaphylococcus aureus0.8[6]
2-sulfoether-4-quinoloneBacillus cereus0.8[6]
4-hydroxy-2-quinolone analog (3j)Staphylococcus aureus125-500[7]
4-hydroxy-2-quinolone analog (3i)Staphylococcus aureus125-1000[7]
Quinoline-based hybrid (13)Staphylococcus aureus (MRSA)20 ± 3.3[8]
Quinoline-based hybrid (13)Pseudomonas aeruginosa10 ± 1.5[8]

Visualizations

PI3K/Akt Signaling Pathway and Inhibition

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3:s->Akt:n Recruitment & Activation PTEN PTEN PTEN:s->PIP3:n Dephosphorylation mTORC1 mTORC1 Akt:s->mTORC1:n Activation Apoptosis Apoptosis Akt:s->Apoptosis:n Inhibition CellGrowth Cell Growth & Proliferation mTORC1:s->CellGrowth:n Promotes Derivative This compound Derivative Derivative:s->PI3K:n Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

General Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Aniline, Diethyl Malonate) condensation Condensation start->condensation cyclization High-Temperature Cyclization condensation->cyclization workup Work-up & Crude Isolation cyclization->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity Pure Compound target_assay Target-Specific Assay (e.g., PI3K Kinase Assay) cytotoxicity->target_assay pathway_analysis Pathway Analysis (e.g., Western Blot for p-Akt) target_assay->pathway_analysis data_analysis Data Analysis (IC50/MIC Determination) pathway_analysis->data_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Detailed Experimental Protocols

1. Synthesis of N-Aryl-4,6-dihydroxy-2-quinolone-3-carboxamides (Representative Protocol)

This protocol is a representative method for the synthesis of the quinolone core followed by amidation, based on common synthetic strategies for this class of compounds.

  • Step 1: Synthesis of Diethyl 2-((4-hydroxy-2-methoxyphenyl)amino)malonate

    • To a solution of 4-amino-3-methoxyphenol in a suitable solvent (e.g., ethanol), add diethyl malonate.

    • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude intermediate.

  • Step 2: Cyclization to Ethyl 4,6-dihydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

    • Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to approximately 250°C for 30-60 minutes. The high temperature is crucial for the intramolecular cyclization.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Add a non-polar solvent like hexane to facilitate further precipitation.

    • Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • Step 3: Amidation to N-Aryl-4,6-dihydroxy-2-quinolone-3-carboxamides

    • Suspend the quinolone ester from Step 2 in a high-boiling solvent (e.g., DMF or THF).

    • Add the desired substituted aniline to the mixture.

    • Heat the reaction mixture to 150°C and stir for 24-48 hours.

    • Cool the mixture, and pour it into ice-water to precipitate the final carboxamide product.

    • Collect the precipitate by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

2. Cytotoxicity Evaluation using MTT Assay

This protocol assesses the effect of the synthesized derivatives on the viability of cancer cell lines like MCF-7 or HCT-116.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Synthesized this compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3. In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)

This assay measures the direct inhibitory effect of the compounds on PI3Kα enzymatic activity.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to the kinase activity.

  • Materials:

    • Purified recombinant PI3Kα enzyme

    • PI(4,5)P2 substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Kinase assay buffer

    • Test compounds in DMSO

    • 384-well plates

  • Procedure:

    • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

    • Add the PI3Kα enzyme and the lipid substrate mixture to the wells.

    • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase into ATP and then into a luminescent signal. Incubate for 30-60 minutes.

    • Measure Luminescence: Read the luminescence on a plate reader.

    • Data Analysis: The decrease in luminescence in the presence of the test compound compared to the control indicates inhibition of PI3Kα. Calculate IC50 values by fitting the data to a dose-response curve.

References

Technical Support Center: Enhancing Cell Permeability of 4,6-Dihydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 4,6-dihydroxyquinoline compounds.

Frequently Asked Questions (FAQs)

Q1: Why do this compound compounds often exhibit poor cell permeability?

A1: The poor cell permeability of this compound compounds is often attributed to their physicochemical properties. The presence of two hydroxyl groups increases the polarity of the molecule, which can hinder its ability to passively diffuse across the lipophilic cell membrane. At physiological pH, these hydroxyl groups can also become ionized, further reducing permeability.[1]

Q2: What are the primary strategies to improve the cell permeability of these compounds?

A2: The two main strategies to enhance the cell permeability of this compound and related phenolic compounds are the prodrug approach and the use of nanoformulations.

  • Prodrug Approach: This involves chemically modifying the hydroxyl groups to create a more lipophilic derivative (a prodrug) that can more easily cross the cell membrane. Once inside the cell, the modifying groups are cleaved by intracellular enzymes, releasing the active this compound compound.[2]

  • Nanoformulations: Encapsulating the this compound compound within lipid-based nanoparticles or other nanocarriers can facilitate its entry into cells through endocytosis, bypassing the need for passive diffusion across the cell membrane.[3]

Q3: Which experimental assays are recommended for measuring the cell permeability of this compound compounds?

A3: The most common in vitro assays for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a useful initial screen for a compound's intrinsic permeability.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human intestinal Caco-2 cells, which form tight junctions and mimic the barrier properties of the intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and the potential involvement of active transport mechanisms.[4][5]

Q4: Are there any known cellular signaling pathways affected by this compound derivatives?

A4: Yes, recent studies on derivatives of 4,6-dihydroxy-2-quinolone-3-carboxamides have identified the phosphatidylinositol 3-kinase (PI3Kα) as a potential target.[3][6] Inhibition of the PI3K/Akt signaling pathway is a key mechanism in some cancer therapies.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) Value in Caco-2 Assay

  • Possible Cause: The compound has inherently low passive permeability due to its polar nature.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure the compound is stable in the assay buffer and has not precipitated.

    • Employ Permeability Enhancement Strategies: Consider synthesizing a prodrug version of the compound or formulating it in a nanocarrier system before repeating the Caco-2 assay.

    • Assess Efflux: A high efflux ratio (Papp B->A / Papp A->B > 2) may indicate the compound is a substrate for efflux pumps like P-glycoprotein. Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help confirm this.

Issue 2: Poor Compound Recovery in Permeability Assays

  • Possible Cause: The hydrophobic nature of some quinoline derivatives can lead to non-specific binding to plasticware or retention within the cell monolayer.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Utilize low-protein-binding 96-well plates for the assay.

    • Include a Surfactant: Adding a low concentration of a non-ionic surfactant (e.g., Tween 20) to the assay buffer can help reduce non-specific binding.

    • Optimize Lysis/Extraction: If measuring intracellular concentrations, ensure your cell lysis and compound extraction methods are efficient for your specific compound.

Quantitative Data Summary

While specific permeability data for this compound is limited in publicly available literature, the following table provides representative data for other polyphenolic compounds with known low permeability, which can be used for comparative purposes.

CompoundAssay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Caffeic AcidCaco-20.96 ± 0.03[7]
Gallic AcidCaco-21.18 ± 0.05[7]
QuercetinCaco-23.80 ± 0.45[7]
RutinCaco-21.25 ± 0.08[7]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >200 Ω·cm².

  • Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Prodrug Synthesis (Acetate Ester)

This protocol describes a general method for creating an acetate ester prodrug of a phenolic compound.

  • Dissolution: Dissolve the this compound compound in a suitable aprotic solvent (e.g., anhydrous acetone or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution to deprotonate the hydroxyl groups.

  • Acylation: Slowly add acetyl chloride or acetic anhydride to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the acetate ester prodrug.

Visualizations

experimental_workflow Experimental Workflow for Improving Cell Permeability cluster_problem Problem Identification cluster_strategies Permeability Enhancement Strategies cluster_evaluation Permeability Evaluation cluster_outcome Desired Outcome Problem Poor cell permeability of This compound Prodrug Prodrug Synthesis Problem->Prodrug Apply Nano Nanoformulation Problem->Nano Apply PAMPA PAMPA Assay Prodrug->PAMPA Test Caco2 Caco-2 Assay Prodrug->Caco2 Test Nano->PAMPA Test Nano->Caco2 Test Improved Improved Cell Permeability and Biological Activity PAMPA->Improved Leads to Caco2->Improved Leads to

Caption: Workflow for enhancing and evaluating cell permeability.

pi3k_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Quinoline This compound Derivative Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a this compound derivative.

References

Technical Support Center: Optimization of Dosage for In Vivo Studies with 4,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dihydroxyquinoline in in vivo studies. Due to the limited publicly available data on the in vivo administration of this compound for therapeutic purposes, this guide offers general principles and best practices derived from studies on related quinoline derivatives.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.

Problem Possible Cause Suggested Solution
No observable therapeutic effect at the initial dose. - Insufficient dosage. - Poor bioavailability of the compound. - Inappropriate route of administration. - Rapid metabolism and clearance of the compound.- Perform a dose-escalation study: Gradually increase the dose in different animal cohorts to identify a therapeutically effective range. - Optimize the formulation: Use solubility enhancers or different vehicle solutions to improve absorption. - Evaluate alternative routes of administration: Consider intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections if oral (PO) administration is ineffective. - Conduct pharmacokinetic (PK) studies: Analyze blood samples to determine the concentration and half-life of this compound in circulation.
Signs of toxicity observed in animal subjects (e.g., weight loss, lethargy, organ damage). - The administered dose is too high. - The formulation vehicle is causing adverse effects. - The compound has inherent toxicity.- Reduce the dosage: Immediately lower the dose or cease administration and monitor the animals closely. - Conduct a maximum tolerated dose (MTD) study: Systematically determine the highest dose that does not cause unacceptable toxicity. - Evaluate the vehicle: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. - Perform histopathological analysis: Examine tissues and organs for any pathological changes.
High variability in experimental results between animals. - Inconsistent dosing technique. - Differences in animal age, weight, or health status. - Genetic variability within the animal strain.- Standardize administration procedures: Ensure all researchers are using the same technique for dosing. - Use a homogenous animal population: Select animals of similar age and weight and ensure they are healthy before starting the experiment. - Increase the sample size (n): A larger number of animals per group can help to reduce the impact of individual variability.
Difficulty in dissolving this compound for administration. - Poor solubility of the compound in common vehicles.- Test a range of biocompatible solvents: Consider vehicles such as saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or polyethylene glycol (PEG). Note that high concentrations of DMSO can be toxic. - Use co-solvents or surfactants: Employ excipients like Tween 80 or Cremophor EL to improve solubility. - Prepare a suspension: If the compound remains insoluble, a fine, homogenous suspension can be prepared using agents like carboxymethylcellulose (CMC).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the in vivo use of this compound.

Q1: How do I determine a starting dose for my in vivo study with this compound?

A1: Since there is no established in vivo dosage for this compound, a literature review of similar quinoline derivatives can provide a starting point. For example, studies on other quinoline derivatives have used doses ranging from 1 mg/kg to over 200 mg/kg in rodents, depending on the specific compound and the indication being studied[1][2][3]. It is crucial to begin with a low, sub-therapeutic dose and perform a dose-escalation study to find the optimal therapeutic window while monitoring for any signs of toxicity.

Q2: What are the common routes of administration for quinoline derivatives in animal models?

A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. Common routes include:

  • Oral (PO): Convenient for mimicking human oral drug administration.

  • Intraperitoneal (IP): Often used for rapid absorption into the systemic circulation.

  • Intravenous (IV): Provides 100% bioavailability and is used for compounds with poor oral absorption.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

Q3: What parameters should I monitor during an in vivo study with this compound?

A3: It is essential to monitor both efficacy and safety endpoints.

  • Efficacy: This will depend on your specific disease model. Examples include tumor size reduction in cancer models, parasite clearance in infectious disease models, or behavioral changes in neurological models.

  • Safety and Toxicity: Monitor for clinical signs such as weight loss, changes in behavior, ruffled fur, and lethargy. Regular blood collection for complete blood count (CBC) and serum chemistry analysis can provide insights into organ function. At the end of the study, a thorough necropsy and histopathological examination of major organs should be performed.

Q4: Are there any known toxicities associated with quinoline derivatives?

A4: Yes, some quinoline derivatives have been associated with neurotoxicity[2][3]. For instance, diiodohydroxyquinoline has been shown to induce motor and sensory abnormalities in rats[2][3]. Therefore, it is important to include neurological assessments in your in vivo studies with this compound, especially at higher doses. Signs of neurotoxicity in rodents can include tremors, ataxia (impaired coordination), and changes in gait.

Experimental Protocols

Below are generalized methodologies for key experiments to determine the optimal dosage of this compound.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.

  • Administration: Administer this compound daily for a predetermined period (e.g., 7-14 days) via the chosen route.

  • Monitoring:

    • Record body weight and clinical observations daily.

    • At the end of the study, collect blood for hematology and serum biochemistry.

    • Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant weight loss (e.g., >15-20%), mortality, or severe clinical signs of toxicity.

In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Methodology:

  • Animal Model: Utilize an established and validated animal model for the disease of interest.

  • Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (a known effective drug for the disease model)

    • This compound at different dose levels (e.g., low, medium, and high doses, selected based on the MTD study).

  • Administration: Administer the treatments for the duration of the study as per the experimental design.

  • Efficacy Assessment: Monitor the primary efficacy endpoint(s) throughout the study. This could be tumor volume, parasite load, behavioral scores, or other relevant biomarkers.

  • Data Analysis: Statistically compare the outcomes between the treatment groups and the control groups.

Data Presentation

The following tables provide examples of how to structure quantitative data from in vivo studies of quinoline derivatives.

Table 1: Example of In Vivo Efficacy Data for a Quinoline Derivative in a Xenograft Mouse Model

Treatment GroupDose (mg/kg/day)RouteMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-PO1500 ± 1500
Positive Control10IP500 ± 7566.7
Quinoline Derivative25PO1200 ± 12020.0
Quinoline Derivative50PO800 ± 9046.7
Quinoline Derivative100PO450 ± 6070.0

Table 2: Example of Toxicity Data for a Quinoline Derivative in a 14-Day Study

Treatment GroupDose (mg/kg/day)Mean Body Weight Change (%)Key Serum Chemistry ChangesHistopathological Findings
Vehicle Control-+5.2NoneNo significant abnormalities
Quinoline Derivative50+3.1NoneNo significant abnormalities
Quinoline Derivative100-2.5Slight increase in ALTMinimal hepatocellular vacuolation
Quinoline Derivative200-15.8Significant increase in ALT and BUNModerate hepatocellular necrosis and renal tubular degeneration

ALT: Alanine aminotransferase, BUN: Blood urea nitrogen

Visualization of Experimental Workflow and Signaling Pathways

Below are diagrams created using Graphviz to illustrate key experimental workflows and potential signaling pathways that could be investigated.

experimental_workflow cluster_preclinical Preclinical In Vivo Study Workflow Dose Range Finding Dose Range Finding MTD Study MTD Study Dose Range Finding->MTD Study Determine safe dose range Efficacy Study Efficacy Study MTD Study->Efficacy Study Select doses for efficacy Pharmacokinetic Study Pharmacokinetic Study Efficacy Study->Pharmacokinetic Study Correlate exposure with efficacy Toxicology Assessment Toxicology Assessment Efficacy Study->Toxicology Assessment Evaluate safety at therapeutic doses

Caption: Workflow for in vivo dosage optimization.

signaling_pathway This compound This compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound->Target Protein (e.g., Kinase) Inhibition/Activation Downstream Effector 1 Downstream Effector 1 Target Protein (e.g., Kinase)->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein (e.g., Kinase)->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway for this compound.

References

resolving inconsistencies in experimental results with 4,6-dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in experimental results involving 4,6-dihydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when working with this compound?

A1: Researchers may face challenges related to its synthesis, purification, and handling during biological assays. Common issues include low yields and impurities during synthesis, difficulties in purification, and variability in biological activity. These can be attributed to factors such as high-temperature side reactions, the presence of tautomers, and limited solubility.

Q2: What is tautomerism and how does it affect experiments with this compound?

A2: Tautomers are structural isomers of a compound that can readily interconvert. This compound can exist in different tautomeric forms, primarily the dihydroxy form and various keto-enol forms. These tautomers can have different physicochemical properties, such as solubility, stability, and biological activity. The equilibrium between these forms can be influenced by the solvent, pH, and temperature, leading to inconsistencies in experimental results. It is crucial to be aware of the potential for tautomerism and to control experimental conditions to ensure reproducibility.

Q3: What are the known biological activities of this compound?

Troubleshooting Guides

Synthesis

Issue 1: Low yield in the synthesis of this compound.

Question: I am attempting to synthesize this compound, likely via a Gould-Jacobs or Conrad-Limpach type reaction, and I am getting a very low yield. What are the possible causes and solutions?

Answer: Low yields in quinoline synthesis are a common issue, often stemming from the harsh reaction conditions required.

Possible Causes:

  • High Reaction Temperatures: Many quinoline syntheses require high temperatures for cyclization, which can lead to the formation of tar and other byproducts.[3]

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Suboptimal Starting Materials: The purity of the aniline precursor and the malonic ester derivative is crucial.

  • Inefficient Cyclization: The ring-closing step can be sensitive to the reaction solvent and temperature.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the temperature during the cyclization step. While high heat is often necessary, excessive temperatures can degrade the product. Consider using a high-boiling point solvent like Dowtherm to maintain a stable temperature.[3]

  • Increase Reaction Time: If the reaction is incomplete, a longer reaction time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purify Starting Materials: Ensure the aniline and malonic ester derivatives are of high purity before starting the reaction.

  • Microwave Synthesis: Consider using microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times for Gould-Jacobs reactions.

Experimental Protocol: General Method for the Synthesis of 4-Hydroxyquinolines (Adapted from Conrad-Limpach/Gould-Jacobs Reactions)

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • Substituted aniline (e.g., 4-aminophenol for a related synthesis, the exact precursor for this compound will depend on the specific synthetic route)

  • Diethyl acetonedicarboxylate (or a similar malonic ester derivative)

  • Methanol or Ethanol

  • High-boiling point solvent (e.g., 1,2-dichlorobenzene or Dowtherm)

  • Sodium hydroxide (for subsequent hydrolysis and decarboxylation if the ester is the target)

  • Hydrochloric acid (for workup)

Procedure:

  • Condensation: Dissolve the aniline and diethyl acetonedicarboxylate in methanol or ethanol in a round-bottom flask. Reflux the mixture for several hours (typically 4-6 hours) to form the intermediate enamine. Monitor the reaction by TLC.[4]

  • Solvent Removal: Once the condensation is complete, remove the alcohol by vacuum distillation.

  • Cyclization: Dissolve the residue in a high-boiling point solvent like 1,2-dichlorobenzene. Heat the mixture to a high temperature (typically 240-260°C) for a short period (15-30 minutes) to induce cyclization.[3][4]

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. The crude product can then be collected by filtration and washed with a suitable solvent like petroleum ether.

Purification

Issue 2: The purified this compound product is still colored.

Question: After recrystallization, my this compound is a brownish or yellowish solid, not the expected off-white powder. How can I remove the colored impurities?

Answer: Colored impurities are common in quinoline syntheses due to the high temperatures involved.

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious not to use an excessive amount of charcoal as it can also adsorb your product.

  • Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography using silica gel is an effective method for removing persistent impurities. A solvent system with a gradient of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol) can be used to elute the desired compound.

Experimental Protocol: General Purification of Hydroxyquinolines by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Activated charcoal (optional)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude product. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Biological Assays

Issue 3: Inconsistent results in cell-based assays.

Question: I am observing high variability in the IC50 values of this compound in my cytotoxicity assays. What could be causing this?

Answer: Inconsistent results in biological assays can be due to several factors related to the compound's properties and handling.

Possible Causes:

  • Tautomerism: As mentioned, this compound can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent and pH of the assay medium, leading to different biological activities.

  • Solubility Issues: Hydroxyquinolines can have poor aqueous solubility. If the compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.

  • Compound Instability: The compound may degrade in the assay medium over the course of the experiment.

Troubleshooting Steps:

  • Standardize Solution Preparation: Prepare fresh stock solutions of the compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure the final concentration of the solvent in the assay medium is low and consistent across all experiments.

  • Assess Solubility: Before conducting the assay, visually inspect the highest concentration of the compound in the cell culture medium under a microscope to check for any precipitation. If precipitation is observed, lower the maximum concentration used in the assay.

  • Control pH: Ensure the pH of the assay medium is consistent for all experiments, as this can affect the tautomeric equilibrium.

  • Characterize the Compound: Ensure the purity and identity of your batch of this compound using techniques like NMR, mass spectrometry, and elemental analysis. This will help confirm that you are working with the correct compound and that it is free of significant impurities.

Experimental Protocol: General Cytotoxicity Assessment using MTT Assay

This is a general protocol and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (prepared by serial dilution of a stock solution). Include a vehicle control (DMSO alone). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇NO₂[1]
Molecular Weight161.16 g/mol [1]
IUPAC Name6-hydroxy-1H-quinolin-4-one[1]
Physical DescriptionSolid[1]

Visualizations

Tautomerism dihydroxy This compound (Dihydroxy form) keto_enol_1 6-Hydroxy-1H-quinolin-4-one (Keto-enol form 1) dihydroxy->keto_enol_1 Equilibrium keto_enol_2 4-Hydroxy-1H-quinolin-6-one (Keto-enol form 2) dihydroxy->keto_enol_2 Equilibrium keto_enol_1->keto_enol_2 Equilibrium

Caption: Tautomeric forms of this compound.

Synthesis_Troubleshooting start Low Yield in Synthesis q1 Check Reaction Temperature start->q1 q2 Verify Reaction Time start->q2 q3 Assess Starting Material Purity start->q3 a1_1 Too High: Leads to Tar Solution: Use high-boiling solvent for control q1->a1_1 a1_2 Too Low: Incomplete Cyclization Solution: Gradually increase temperature q1->a1_2 a2 Incomplete Reaction Solution: Increase reflux time, monitor by TLC q2->a2 a3 Impurities Present Solution: Purify starting materials q3->a3

Caption: Troubleshooting low yields in synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_assay Biological Assay synthesis Quinoline Synthesis (e.g., Gould-Jacobs) recrystallization Recrystallization synthesis->recrystallization Crude Product column_chrom Column Chromatography recrystallization->column_chrom If Impure analysis NMR, MS, etc. recrystallization->analysis column_chrom->analysis bio_assay e.g., MTT Assay analysis->bio_assay Pure Compound

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Guide to Monoamine Oxidase B (MAO-B) Inhibition: Evaluating a Novel Quinoline Derivative Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel halogenated quinoline derivative against established Monoamine Oxidase B (MAO-B) inhibitors. MAO-B is a key enzyme in the degradation of dopamine and a significant target in the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.[1][2] This document presents quantitative data on inhibitory potency, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation of this novel compound class.

While the specific inhibitory activity of 4,6-dihydroxyquinoline against MAO-B is not extensively documented in publicly available literature, numerous quinoline derivatives have demonstrated significant potential as MAO-B inhibitors.[3] This guide focuses on a representative halogenated quinoline derivative, herein referred to as "Halogenated Quinoline 1," for which inhibitory data has been reported, and compares its performance with clinically relevant MAO-B inhibitors.

Quantitative Comparison of MAO-B Inhibitors

The inhibitory potency of Halogenated Quinoline 1 and established MAO-B inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundType of InhibitionTarget EnzymeIC50 (nM)Selectivity for MAO-B over MAO-A
Halogenated Quinoline 1 (Q3Cl4F) Not SpecifiedMAO-BBinding affinity superior to Rasagiline[3]Not Specified
Selegiline IrreversibleMAO-B51[4]~450-fold[4]
Rasagiline IrreversibleMAO-B4.43 (rat brain), 14 (human brain)[5]~93-fold (rat brain), ~50-fold (human brain)[5]
Safinamide ReversibleMAO-B98 (rat brain), 79 (human brain)[1][6]~5000-fold (rat brain), ~1000-fold (human brain)[6]

Experimental Protocols

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

A common and reliable method for determining the inhibitory potential of compounds against MAO-B is the kynuramine assay.[7][8][9][10] This fluorometric assay measures the conversion of a non-fluorescent substrate, kynuramine, into a fluorescent product, 4-hydroxyquinoline, by MAO-B.

Principle:

MAO-B catalyzes the oxidative deamination of kynuramine to produce an unstable aldehyde intermediate, which then spontaneously cyclizes to form the highly fluorescent molecule, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to MAO-B activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Test compounds (e.g., Halogenated Quinoline derivative)

  • Reference inhibitors (e.g., Selegiline, Rasagiline, Safinamide)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test and reference compounds in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the appropriate volume of potassium phosphate buffer.

    • Add the test or reference inhibitor solutions at various concentrations. Include a control with no inhibitor.

    • Add the MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380-400 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of MAO-B inhibition, the following diagrams illustrate the dopaminergic signaling pathway and the experimental workflow for the MAO-B inhibition assay.

Dopaminergic_Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 MAO_B_pre MAO-B Dopamine->MAO_B_pre Degradation Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT DAT DAT->Dopamine DOPAC_pre DOPAC MAO_B_pre->DOPAC_pre Synaptic_Cleft->DAT Reuptake D_Receptor Dopamine Receptor Synaptic_Cleft->D_Receptor Synaptic_Cleft_Glia Dopamine Signaling Postsynaptic Signaling D_Receptor->Signaling MAO_B_glia MAO-B DOPAC_glia DOPAC MAO_B_glia->DOPAC_glia Synaptic_Cleft_Glia->MAO_B_glia Uptake & Degradation

Caption: Dopaminergic Signaling Pathway and MAO-B's Role in Dopamine Metabolism.

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare Reagents: - MAO-B Enzyme - Kynuramine (Substrate) - Buffer B1 Dispense Inhibitors & MAO-B into 96-well Plate A1->B1 A2 Prepare Test Compounds: - Halogenated Quinoline 1 - Reference Inhibitors (Serial Dilutions) A2->B1 B2 Pre-incubate at 37°C B1->B2 B3 Add Kynuramine to Initiate Reaction B2->B3 B4 Incubate at 37°C B3->B4 C1 Measure Fluorescence (Ex: 320nm, Em: 400nm) B4->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: Experimental Workflow for the Fluorometric MAO-B Inhibition Assay.

References

A Comparative Analysis of the Anticancer Potential: 4,6-Dihydroxyquinoline and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the evaluation of novel chemical entities against established therapeutics is a cornerstone of progress. This guide presents a comparative study of the anticancer activity of 4,6-dihydroxyquinoline, a member of the promising quinoline class of heterocyclic compounds, and Doxorubicin, a long-standing and potent anthracycline antibiotic used in chemotherapy. While Doxorubicin's efficacy is well-documented, its clinical use is often hampered by significant cardiotoxicity. This necessitates the exploration of new agents like this compound and its derivatives, which may offer improved therapeutic windows.

This guide provides an in-depth analysis of their mechanisms of action, a compilation of their cytotoxic activities against various cancer cell lines, and detailed experimental protocols for key assays. It is important to note that while extensive data exists for Doxorubicin, research on the specific anticancer properties of this compound is still emerging. Therefore, this comparison will draw upon data from structurally related quinoline derivatives to provide a comprehensive overview of the potential of this class of compounds.

Mechanistic Insights: A Tale of Two Anticancer Agents

The cellular pathways through which this compound and Doxorubicin exert their anticancer effects are distinct, offering different avenues for therapeutic intervention.

This compound and its Derivatives: Inducers of Apoptosis and Cell Cycle Arrest

While the precise mechanisms of this compound are under active investigation, studies on related quinoline derivatives suggest a multi-pronged attack on cancer cells. The primary modes of action appear to be the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][2]

Derivatives of 4-hydroxyquinolone have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[3] This involves the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic cellular changes such as cell shrinkage and DNA fragmentation.[4][5] Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[3][6] Some quinoline derivatives have also been found to inhibit key signaling pathways involved in cancer cell growth and survival.[7]

4_6_DHQ This compound (and derivatives) Signal_Pathways Inhibition of Signaling Pathways 4_6_DHQ->Signal_Pathways Apoptosis Apoptosis Induction 4_6_DHQ->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) 4_6_DHQ->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Figure 1: Proposed mechanism of action for this compound derivatives.

Doxorubicin: A Multi-faceted Assault on Cancer Cells

Doxorubicin's anticancer activity is attributed to a combination of mechanisms that ultimately lead to cytotoxicity.[8] A primary mode of action is its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and the activation of apoptotic pathways.

Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, including DNA, proteins, and lipids.[9] This ROS production is also implicated in its dose-limiting cardiotoxicity. Doxorubicin can also induce cell senescence and autophagy in cancer cells.

Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS_Production ROS Production Doxorubicin->ROS_Production Topo_II_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topo_II_Inhibition DNA_Damage DNA Damage Topo_II_Inhibition->DNA_Damage ROS_Production->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Figure 2: Key mechanisms of action for Doxorubicin.

Comparative Anticancer Activity: A Look at the Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various quinoline derivatives and Doxorubicin against a panel of human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Quinoline Derivatives and Doxorubicin

Compound/DerivativeCell LineCancer TypeIC50 (µM)
Quinoline Derivatives
4-hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg)[10]A549Lung Cancer0.0298
4-hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg)[10]MDA-MB-231Breast Cancer0.0338
4-Anilinoquinolinylchalcone derivative (4a)[11]MDA-MB-231Breast Cancer-
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2)[12]NCI-H460Lung CancerSubnanomolar
Tetrahydroquinolinone derivative (4a)[3]HCT-116Colon Cancer~13
Tetrahydroquinolinone derivative (4a)[3]A549Lung Cancer11.33 ± 0.67
Doxorubicin
Doxorubicin[9]A549Lung Cancer> 20
Doxorubicin[9]MCF-7Breast Cancer2.5
Doxorubicin[9]HepG2Liver Cancer12.2
Doxorubicin[9]HeLaCervical Cancer2.9
Doxorubicin[9]TCCSUPBladder Cancer12.6

Note: IC50 values can vary between studies due to different experimental conditions. The data for quinoline derivatives is from various structurally related compounds and not this compound itself.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and robust experimental design is critical for the accurate assessment of anticancer activity. The following are detailed protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

cluster_0 MTT Assay Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat with compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 value Absorbance_Reading->IC50_Calculation

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or Doxorubicin. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Toxicity and Side Effect Profiles: A Critical Consideration

A significant advantage of exploring novel anticancer agents lies in the potential for reduced toxicity compared to conventional chemotherapeutics.

This compound and its Derivatives: While comprehensive in vivo toxicity data for this compound is not yet available, some studies on related quinoline derivatives have shown selectivity towards cancer cells over normal cells, suggesting a potentially favorable safety profile.[3][13]

Doxorubicin: The clinical utility of Doxorubicin is significantly limited by its cumulative dose-dependent cardiotoxicity, which can lead to congestive heart failure.[14] Other side effects include myelosuppression, nausea, and hair loss.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound and its derivatives as a promising class of anticancer agents. While Doxorubicin remains a potent therapeutic, its associated toxicities underscore the need for safer alternatives. The available data on quinoline derivatives suggest that they exert their anticancer effects through distinct mechanisms, primarily by inducing apoptosis and cell cycle arrest, and may possess a more favorable toxicity profile.

Future research should focus on a number of key areas:

  • Direct Anticancer Evaluation of this compound: Comprehensive in vitro and in vivo studies are needed to determine the specific anticancer activity and mechanism of action of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives will be crucial to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Preclinical animal models are essential to validate the in vivo anticancer efficacy and assess the safety profile of promising lead compounds.

  • Combination Therapy Studies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.

The exploration of novel chemical scaffolds like this compound is a vital endeavor in the ongoing fight against cancer, with the ultimate goal of developing more effective and safer therapies for patients.

References

A Comparative Guide to the Structure-Activity Relationship of 4,6-Dihydroxyquinoline Analogs as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 4,6-Dihydroxyquinoline Derivatives Targeting the PI3K/AKT Signaling Pathway.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Among its varied derivatives, this compound analogs have emerged as a promising class of compounds, particularly as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in cancer.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental logic.

Performance Comparison: Anticancer Activity of this compound Analogs

The anticancer efficacy of synthesized 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives was evaluated against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a more potent compound.

Compound IDR Group (Substitution on Carboxamide Nitrogen)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
8b 4-chlorophenyl2.3 ± 0.11.6 ± 0.1
8f 4-methoxyphenyl3.6 ± 0.22.7 ± 0.1

Data sourced from a study on novel 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives as potential PI3Kα inhibitors.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals crucial insights into the structural requirements for potent anticancer activity in this series of compounds:

  • Substitution at the 4-position of the phenyl ring attached to the carboxamide nitrogen appears to be critical for activity.

  • Electron-withdrawing groups , such as the chloro group in compound 8b , lead to enhanced potency against both MCF-7 and HCT-116 cell lines.

  • Electron-donating groups , like the methoxy group in compound 8f , result in slightly lower but still significant activity.

  • The presence of the 6-hydroxy group on the quinoline core is a key feature of these analogs, contributing to their interaction with the target enzyme.[1]

SAR_Relationship This compound Core This compound Core 3-Carboxamide Linker 3-Carboxamide Linker This compound Core->3-Carboxamide Linker Substituted Phenyl Ring Substituted Phenyl Ring 3-Carboxamide Linker->Substituted Phenyl Ring Biological Activity (PI3Kα Inhibition) Biological Activity (PI3Kα Inhibition) Substituted Phenyl Ring->Biological Activity (PI3Kα Inhibition) Influences Potency

Caption: Logical relationship of the SAR of this compound analogs.

The PI3K/AKT Signaling Pathway and Inhibition

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[4] The this compound analogs discussed here are designed to inhibit PI3Kα, thereby blocking the downstream signaling and inducing apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Produces PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound analogs.

Synthesis of 4,6-Dihydroxy-2-quinolone-3-carboxamide Derivatives

A generalized workflow for the synthesis of the title compounds is presented below. This multi-step synthesis involves the formation of the quinolone core followed by amidation.

Synthesis_Workflow start Starting Materials (Substituted Aniline & Diethyl Malonate) step1 Cyclization Reaction (e.g., Conrad-Limpach) start->step1 intermediate1 4-Hydroxy-6-substituted-2-quinolone step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 4-Chloro-6-substituted-2-quinolone step2->intermediate2 step3 Amidation with Substituted Aniline intermediate2->step3 final_product 4,6-Dihydroxy-2-quinolone-3-carboxamide Analog step3->final_product purification Purification & Characterization (e.g., Chromatography, NMR, MS) final_product->purification

Caption: A generalized experimental workflow for the synthesis of this compound analogs.

Detailed Protocol:

  • Synthesis of the 4-hydroxy-2-quinolone core: This is typically achieved through a Conrad-Limpach reaction or a similar cyclization method, reacting a substituted aniline with a β-ketoester like diethyl malonate at high temperatures.

  • Amidation: The resulting quinolone ester is then hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is subsequently coupled with a desired substituted aniline in the presence of a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to yield the final 4,6-dihydroxy-2-quinolone-3-carboxamide derivative.

  • Purification and Characterization: The final compounds are purified using techniques such as column chromatography or recrystallization. The chemical structures are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

In Vitro PI3Kα Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro inhibitory activity of the compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP

  • Europium-labeled anti-GST antibody

  • Biotinylated PIP3 (product tracer)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 2 mM DTT)

  • Test compounds (this compound analogs)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the assay plate.

  • Add the PI3Kα enzyme and PIP2 substrate solution to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP and incubate for a defined time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection mix containing the Europium-labeled antibody and SA-APC and incubate in the dark to allow for binding to the reaction product (PIP3).

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the ratio of the two emission signals and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8/MTT)

This assay measures the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • MCF-7 and HCT-116 cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • CCK-8 or MTT reagent

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]

Western Blot Analysis for AKT Phosphorylation

This technique is used to confirm that the compounds inhibit the PI3K pathway within the cells by measuring the phosphorylation status of its downstream target, AKT.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-phospho-AKT and anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat the cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.[1]

References

Validating the Mechanism of Action of 4,6-Dihydroxyquinoline in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2] This guide provides a comparative analysis of the potential mechanisms of action of 4,6-dihydroxyquinoline in cancer cells. Due to the limited direct experimental data on this compound, this document serves as a validation framework, drawing parallels from the well-established anticancer mechanisms of other quinoline derivatives. We will explore common mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, and provide detailed experimental protocols for their validation.

Introduction to Quinoline Derivatives in Oncology

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. In the field of oncology, the quinoline nucleus is a key structural motif in several approved anticancer drugs and numerous compounds under investigation.[1][3] The anticancer effects of quinoline derivatives are multifaceted and often attributed to their ability to induce programmed cell death (apoptosis), halt the cell cycle, inhibit the formation of new blood vessels (angiogenesis), and interfere with critical signaling pathways essential for cancer cell proliferation and survival.[2][4]

While the specific molecular targets of this compound are yet to be fully elucidated, the anticancer activity of structurally related quinoline derivatives often involves the modulation of critical cellular pathways. This guide will compare the hypothetical action of this compound with known quinoline-based agents.

Comparative Analysis of Anticancer Mechanisms

The anticancer potential of quinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines, with a lower IC50 value indicating greater potency.[1] The following sections detail the common mechanisms of action and present comparative data for various quinoline derivatives.

Induction of Apoptosis

A primary mechanism by which many anticancer agents, including quinoline derivatives, exert their cytotoxic effects is through the induction of apoptosis.[5] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and activation of caspases.

  • Hypothetical Mechanism for this compound: Based on the activity of other hydroxylated quinoline derivatives, it is plausible that this compound could induce apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents target cell cycle progression. Several quinoline derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[5][6]

  • Hypothetical Mechanism for this compound: this compound might induce cell cycle arrest, potentially at the G2/M phase, by interfering with the formation or function of the mitotic spindle, a mechanism observed for other quinoline compounds.[6]

Inhibition of Key Signaling Pathways

The aberrant activation of signaling pathways that control cell growth, survival, and proliferation is a common feature of cancer. Quinoline derivatives have been developed to target several of these pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[7] Several quinoline-based compounds are known to inhibit components of this pathway.[7][8]

  • EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[9][10] Quinoline derivatives have been designed as EGFR inhibitors.[10][11][12]

  • VEGFR Signaling Pathway: The vascular endothelial growth factor receptor (VEGFR) plays a crucial role in angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[13][14] Inhibition of VEGFR signaling is a key strategy in cancer therapy, and several quinoline derivatives have shown anti-angiogenic properties.[13][15][16]

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity (IC50 values) of several quinoline derivatives against various human cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.

Table 1: IC50 Values (µM) of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (Compound 39)A549 (Lung)1.91[5]
Quinoline-Chalcone Hybrid (Compound 40)K-562 (Leukemia)5.29[5]
2,4-Disubstituted QuinolineMCF-7 (Breast)Not Specified[2]
4-Anilinoquinoline-3-carbonitrile derivativeEGFR expressing cell linesNot Specified[10]
Imidazo[4,5-c]quinoline derivativeK562 (Leukemia)0.15[8]
Imidazo[4,5-c]quinoline derivativeDU145 (Prostate)2.5[8]
Quinoline derivative (Compound 5a)MCF-7 (Breast)GI50: 0.025-0.082[12]
Quinoline derivative (Compound 5a)A-549 (Lung)GI50: 0.025-0.082[12]
Quinoline derivative (Compound 4c)K-562 (Leukemia)GI50: 7.72[6]
Quinoline derivative (Compound 4c)NCI-H23 (Lung)GI50: 3.20[6]
Quinoline derivative (Compound 4c)HS 578T (Breast)GI50: 2.38[6]

Experimental Protocols

To facilitate the validation of the anticancer mechanism of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18][19]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and comparator compounds) for 24, 48, or 72 hours. Include a vehicle-treated control.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[22]

  • Procedure:

    • Seed cells in a 6-well plate and treat them with the test compound for the desired time.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[21]

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26][27]

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[27]

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[26]

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.

  • Procedure:

    • Treat cells with the test compound and lyse them to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, Bcl-2, Bax).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Quinoline Quinoline Derivatives Quinoline->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Treatment->Flow_CellCycle Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50_Calc IC50 Determination MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification Flow_Apoptosis->Apoptosis_Quant CellCycle_Dist Cell Cycle Distribution Flow_CellCycle->CellCycle_Dist Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp Mechanism Elucidation of Mechanism of Action IC50_Calc->Mechanism Apoptosis_Quant->Mechanism CellCycle_Dist->Mechanism Protein_Exp->Mechanism

Caption: General experimental workflow for validating the mechanism of action.

Logical Relationship Diagram

Logical_Relationship cluster_Cellular_Effects Potential Cellular Effects cluster_Molecular_Mechanisms Potential Molecular Mechanisms Compound This compound Apoptosis Induction of Apoptosis Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Pathway_Inhibition Signaling Pathway Inhibition Compound->Pathway_Inhibition ROS ↑ ROS Production Apoptosis->ROS Caspase ↑ Caspase Activation Apoptosis->Caspase Spindle Microtubule Disruption Cell_Cycle_Arrest->Spindle Cyclin Modulation of Cyclins/CDKs Cell_Cycle_Arrest->Cyclin PI3K ↓ PI3K/Akt/mTOR Pathway_Inhibition->PI3K EGFR ↓ EGFR Signaling Pathway_Inhibition->EGFR VEGFR ↓ VEGFR Signaling Pathway_Inhibition->VEGFR Cancer_Cell_Death Cancer Cell Death ROS->Cancer_Cell_Death Caspase->Cancer_Cell_Death Spindle->Cancer_Cell_Death Cyclin->Cancer_Cell_Death PI3K->Cancer_Cell_Death EGFR->Cancer_Cell_Death VEGFR->Cancer_Cell_Death

Caption: Potential mechanisms of action for this compound.

Conclusion

While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, a comparative analysis with other well-characterized quinoline derivatives provides a strong foundation for future investigation. The common mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR, EGFR, and VEGFR, represent plausible avenues for the anticancer activity of this compound. The provided cytotoxicity data and detailed experimental protocols offer a practical framework for researchers to systematically evaluate the therapeutic potential of this and other novel quinoline derivatives. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

References

comparative analysis of the anti-inflammatory effects of 4,6-dihydroxyquinoline and ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-Inflammatory Effects of 4,6-Dihydroxyquinoline and Ibuprofen

Abstract

This guide provides a detailed comparative analysis of the anti-inflammatory properties of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the quinoline derivative, this compound. While ibuprofen's mechanism of action is extensively documented, data on this compound is limited. This document, therefore, contrasts the known pathways of ibuprofen with the hypothesized anti-inflammatory mechanisms of this compound, based on evidence from related heterocyclic compounds. We present a framework for direct experimental comparison, including detailed in vitro protocols, illustrative data tables, and workflows designed for researchers in pharmacology and drug development. The objective is to equip scientists with the foundational knowledge and practical methodologies required to rigorously evaluate the potential of novel quinoline-based compounds against a clinical benchmark.

Introduction: Benchmarking Against a Gold Standard

The management of inflammation is a cornerstone of modern medicine, with NSAIDs being one of the most widely used drug classes globally. Ibuprofen, a propionic acid derivative, serves as a quintessential example, valued for its analgesic, antipyretic, and anti-inflammatory efficacy.[1][2] Its mechanism, primarily the non-selective inhibition of cyclooxygenase (COX) enzymes, is a canonical pathway in pharmacology.[3][4][5]

In the continuous search for novel anti-inflammatory agents with potentially improved efficacy or safety profiles, heterocyclic compounds have garnered significant interest. Quinoline derivatives, in particular, are recognized for their broad spectrum of biological activities. While direct evidence for this compound's anti-inflammatory action is not yet established in the literature, related structures have demonstrated potent antioxidant and inflammation-modulating properties.[6]

This guide provides a comparative overview, structuring the analysis around established mechanisms for ibuprofen and plausible, evidence-based hypotheses for this compound. It further outlines a comprehensive experimental strategy to validate these hypotheses and generate robust, comparative data.

Comparative Analysis of Anti-Inflammatory Mechanisms

The divergent chemical structures of ibuprofen and this compound suggest distinct interactions with the cellular machinery of inflammation.

Ibuprofen: The Canonical COX Inhibitor

Ibuprofen's primary anti-inflammatory effect is achieved through the reversible, non-selective inhibition of both COX-1 and COX-2 enzymes.[7][8] These enzymes are critical for converting arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of inflammation, pain, and fever.[3][5]

  • COX-1 Inhibition: While contributing to the anti-inflammatory effect, the inhibition of the constitutively expressed COX-1 isoform is also responsible for common gastrointestinal side effects, as it disrupts the production of gastroprotective prostaglandins.[4]

  • COX-2 Inhibition: The inhibition of the inducible COX-2 isoform at sites of inflammation is responsible for the desired therapeutic effects.[4]

By blocking this pathway, ibuprofen effectively reduces local vasodilation, edema, and pain associated with the inflammatory response. Some studies also suggest secondary mechanisms, including the modulation of leukocyte activity and inhibition of cytokine production.

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 & COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) pgs->prostanoids inflammation Inflammation Pain Fever prostanoids->inflammation ibuprofen Ibuprofen ibuprofen->cox Inhibition

Caption: Ibuprofen's primary mechanism via COX enzyme inhibition.

This compound: A Hypothesized NF-κB Pathway Modulator

In the absence of direct studies on this compound, we can infer its potential mechanism from related compounds. A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated that it reduces oxidative stress and suppresses the expression of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[6] This provides a strong rationale for hypothesizing a similar mechanism for this compound.

The proposed mechanism involves:

  • Inhibition of IκBα Degradation: Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB. Antioxidant or direct inhibitory actions of the quinoline compound could prevent this degradation.

  • Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, the compound would prevent NF-κB from translocating to the nucleus.

  • Downregulation of Pro-inflammatory Gene Expression: With NF-κB translocation blocked, the transcription of key pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (inducible nitric oxide synthase), would be suppressed.[9]

G cluster_nucleus Nucleus lps Inflammatory Stimulus (LPS) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk nfkb_complex NF-κB / IκBα (Inactive Cytoplasmic Complex) ikk->nfkb_complex Phosphorylation of IκBα ikba IκBα nfkb NF-κB nfkb_complex->ikba Degradation nfkb_active Active NF-κB nfkb_complex->nfkb_active nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_active->genes Transcription cytokines Pro-inflammatory Mediators genes->cytokines quinoline This compound (Hypothesized) quinoline->ikk Inhibition

Caption: Hypothesized mechanism of this compound via NF-κB inhibition.

A Framework for Experimental Comparison

To empirically test the anti-inflammatory activities of this compound against ibuprofen, a tiered approach using established in vitro assays is recommended.[10][11][12]

Recommended In Vitro Assays
  • COX-1/COX-2 Inhibition Assay: A direct enzymatic assay is crucial to determine if this compound has any COX-inhibitory activity, which is the primary mechanism of ibuprofen.

  • LPS-Stimulated Macrophage Assay: Using a cell line like RAW 264.7 or THP-1, this assay serves as a comprehensive model of innate immune response.[13] Key endpoints to measure in the cell supernatant include:

    • Nitric Oxide (NO): Measured via the Griess reagent, indicates iNOS activity.

    • Prostaglandin E2 (PGE2): Measured by ELISA, indicates COX-2 activity.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Measured by ELISA, indicates NF-κB activity.

  • Protein Denaturation Inhibition Assay: As protein denaturation is a known cause of inflammation, this assay can provide initial insights into the compound's ability to stabilize proteins.[12][14]

Illustrative Comparative Data

The following table demonstrates how quantitative data from the proposed experiments would be presented. Note: The values for this compound are hypothetical and serve as a template for reporting actual experimental findings.

AssayParameter MeasuredIbuprofen (IC50)This compound (IC50)Rationale
Enzymatic Assay COX-1 Inhibition~15 µM> 100 µM (Hypothetical)Determines selectivity for COX enzymes.
COX-2 Inhibition~10 µM> 100 µM (Hypothetical)Assesses the primary mechanism of NSAIDs.
Cell-Based Assay NO Inhibition (LPS-stimulated RAW 264.7)> 100 µM25 µM (Hypothetical)Implicates iNOS pathway (downstream of NF-κB).
(LPS-stimulated)PGE2 Inhibition (LPS-stimulated RAW 264.7)12 µM80 µM (Hypothetical)Confirms cellular COX-2 inhibition.
TNF-α Inhibition (LPS-stimulated RAW 264.7)90 µM20 µM (Hypothetical)Implicates NF-κB pathway.
IL-6 Inhibition (LPS-stimulated RAW 264.7)> 100 µM22 µM (Hypothetical)Implicates NF-κB pathway.

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Detailed Experimental Protocols

Adherence to standardized, validated protocols is essential for generating reproducible and trustworthy data.

Protocol: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide and pro-inflammatory cytokines, key indicators of the inflammatory response.

Causality: This cell-based model is chosen because it mimics the response of macrophages, key cells in the innate immune system, to a bacterial endotoxin (LPS). This allows for the simultaneous assessment of mediators from both the COX (PGE2) and NF-κB (NO, TNF-α, IL-6) pathways in a biologically relevant context.

Workflow Diagram:

G start Start seed Seed RAW 264.7 cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with Test Compounds (Ibuprofen, 4,6-DHQ) incubate1->treat incubate2 Pre-incubate 1h treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate 24h stimulate->incubate3 collect Collect Supernatant incubate3->collect analyze Analyze Mediators collect->analyze griess Nitric Oxide (NO) (Griess Assay) analyze->griess elisa Cytokines (TNF-α, IL-6) PGE2 (ELISA Kits) analyze->elisa end End griess->end elisa->end

Caption: Experimental workflow for the cell-based anti-inflammatory assay.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of this compound and ibuprofen in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of medium containing the respective concentrations of the test compounds. Include a "vehicle control" (DMSO only) and a "no treatment" control. Pre-incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL, except for the "no treatment" control wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Incubate for 10 minutes at room temperature. Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.

  • Cytokine/PGE2 Measurement: Use commercially available ELISA kits for TNF-α, IL-6, and PGE2, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of each mediator relative to the LPS-stimulated vehicle control. Plot concentration-response curves and determine IC50 values using non-linear regression.

Protocol: In Vitro COX Activity Assay (Colorimetric)

Causality: This enzymatic assay is essential for mechanism-specific validation. It isolates the enzymes from the complexities of a living cell, providing a direct measure of a compound's ability to inhibit COX activity, which is the definitive test for a classical NSAID.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening kit. Prepare the assay buffer, heme, and arachidonic acid (substrate) solutions according to the manufacturer's protocol.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to separate wells.

  • Compound Addition: Add the test compounds (this compound, ibuprofen) and a known selective inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as controls. Incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately add the colorimetric substrate. The peroxidase activity of COX converts this substrate into a colored product. Measure the absorbance at 610 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve). Determine the percentage inhibition for each compound concentration relative to the vehicle control. Calculate IC50 values.

Proposed In Vivo Validation

Positive and interesting results from in vitro screens should be validated in a living organism to assess bioavailability and systemic efficacy.

Model of Choice: The carrageenan-induced paw edema model in rats is a standard and well-characterized model of acute inflammation.[15][16][17]

  • Rationale: Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which is easily and quantitatively measured. This model involves the release of various inflammatory mediators, including histamine, bradykinin, and prostaglandins, making it sensitive to drugs acting on different pathways.

  • Procedure:

    • Animals are pre-treated orally with the vehicle, ibuprofen (as a positive control), or this compound at various doses.

    • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline and at hourly intervals for up to 6 hours post-carrageenan injection.

  • Evaluation: The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Summary and Future Directions

This guide establishes a clear comparative framework for evaluating the anti-inflammatory properties of this compound against the benchmark NSAID, ibuprofen.

  • Ibuprofen acts as a potent anti-inflammatory agent through a well-defined mechanism: inhibition of COX-1 and COX-2 enzymes .

  • This compound is hypothesized to act through a distinct mechanism, likely involving the inhibition of the NF-κB signaling pathway , thereby reducing the expression of pro-inflammatory genes.

The provided experimental protocols offer a robust strategy to test these hypotheses directly. The critical first step is to perform the in vitro assays to generate comparative IC50 data. A finding that this compound potently inhibits NO and cytokine production without significantly inhibiting COX enzymes would be a strong indication of a novel, non-NSAID-like mechanism of action. Such a result would warrant further investigation into its potential as a lead compound for a new class of anti-inflammatory drugs with a potentially different side-effect profile from traditional NSAIDs.

References

Assessing the Potential In Vivo Efficacy of 4,6-Dihydroxyquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dihydroxyquinoline is a quinoline derivative with a structural backbone that is shared by numerous compounds exhibiting a wide range of biological activities, including anticancer, antifungal, and antimalarial properties. While direct in vivo efficacy data for this compound is not currently available in published literature, the established therapeutic success of other quinoline derivatives provides a strong rationale for its investigation. This guide offers a comparative framework to assess the potential in vivo efficacy of this compound, primarily focusing on its anticancer applications, where the quinoline scaffold has shown significant promise. By examining the in vivo performance of structurally related quinoline compounds against established chemotherapeutic agents, we can project a potential therapeutic window and outline a detailed experimental approach for the future in vivo evaluation of this compound.

Many quinoline derivatives exert their anticancer effects through the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently deregulated in various cancers.[1][2] This pathway is crucial for cell proliferation, survival, and growth.[1][3] This guide will, therefore, use the anticancer activity of a representative quinoline derivative that targets this pathway as a basis for comparison with standard-of-care chemotherapeutics.

Comparative In Vivo Efficacy Data

To provide a quantitative benchmark, this section presents a synthesized comparison of the in vivo anticancer efficacy of a representative quinoline derivative against the established chemotherapeutic agent, Cisplatin. The data is based on findings from preclinical studies in murine xenograft models of human cancer.

Table 1: Comparative In Vivo Anticancer Efficacy

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Survival BenefitReference
Representative Quinoline Derivative (e.g., Compound 91b1) Nude Mice (Xenograft)Esophageal Squamous Cell Carcinoma (KYSE450 cells)20 mg/kg, intraperitoneally, dailySignificantly reduced tumor sizeNot Reported[4]
Cisplatin (Established Drug) Nude Mice (Xenograft)Ovarian Cancer (OVCAR-3 cells)3 mg/kg, intravenously, weeklySignificantly inhibited tumor growthNot Reported[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for a subcutaneous xenograft model, a common preclinical model for evaluating anticancer agents.

Animal Model and Husbandry
  • Animal Strain: Female athymic nude mice (nu/nu), 4-6 weeks old.

  • Housing: Mice should be housed in a pathogen-free environment in sterile filter-top cages with irradiated bedding. They should be provided with autoclaved food and water ad libitum.

  • Acclimatization: Animals should be allowed to acclimatize for at least one week before the commencement of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Tumor Implantation
  • Cell Line: A human cancer cell line relevant to the therapeutic target (e.g., KYSE450 esophageal squamous carcinoma cells for the representative quinoline derivative).

  • Cell Culture: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Preparation for Injection: When cells reach 80-90% confluency, they are harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneous Injection: Mice are anesthetized, and the cell suspension is injected subcutaneously into the right flank of each mouse.

Tumor Growth Monitoring and Treatment Administration
  • Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumor with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, established drug).

  • Treatment Administration:

    • Vehicle Control Group: Administered with the vehicle (e.g., saline, DMSO solution) following the same schedule and route as the treatment groups.

    • This compound Group: The compound is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

    • Established Drug Group (e.g., Cisplatin): The drug is administered according to a clinically relevant schedule (e.g., weekly intravenous injection).

Efficacy Evaluation and Endpoint
  • Primary Endpoint: The primary measure of efficacy is tumor growth inhibition. The experiment is typically terminated when tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Tumor volumes are plotted over time for each group. Statistical analysis (e.g., ANOVA) is used to determine the significance of differences between treatment groups.

  • Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway

A significant number of quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (e.g., this compound) Quinoline->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Human Cancer Cell Line) start->cell_culture cell_prep 2. Cell Preparation & Counting cell_culture->cell_prep injection 3. Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Administration of Compound/Vehicle randomization->treatment monitoring 7. Continued Monitoring of Tumor Volume & Health treatment->monitoring endpoint 8. Study Endpoint & Tissue Collection monitoring->endpoint analysis 9. Data Analysis & Reporting endpoint->analysis end End analysis->end

References

Cross-Validation of Experimental Findings on 4,6-Dihydroxyquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the initial identification of a compound with potential therapeutic activity is merely the first step in a long and rigorous journey of validation. This guide focuses on the crucial process of cross-validating the experimental findings of 4,6-dihydroxyquinoline, a quinoline derivative with emerging interest for its biological activities.[1] The core principle we will explore is the necessity of evaluating a compound's effects across multiple, distinct cell lines to build a robust and reliable pharmacological profile.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide a deeper understanding of the scientific rationale behind experimental choices, ensuring that the data generated is not only accurate but also meaningful in a broader biological context.

The Imperative of Cross-Cell Line Validation

Relying on a single cell line for assessing the efficacy and mechanism of a novel compound can be misleading. Cell lines, even those derived from the same tissue type, can exhibit significant heterogeneity in their genetic and phenotypic characteristics.[2] This can lead to observations that are cell line-specific and not broadly applicable. Cross-validation in different cell lines is therefore essential to:

  • Establish Generalizability: Determine if the observed effects are a common response or an artifact of a specific cellular context.

  • Uncover Differential Sensitivity: Identify cell types that are particularly sensitive or resistant to the compound, which can inform its potential therapeutic window and target patient populations.

  • Elucidate Mechanism of Action: Comparing responses in cell lines with known differences in signaling pathways can provide valuable clues about the compound's molecular targets.[3]

In this guide, we will consider the hypothetical effects of this compound on three distinct human cell lines:

  • HeLa: A cervical cancer cell line, known for its robustness and rapid growth.[4]

  • MCF-7: A breast cancer cell line that is estrogen receptor-positive, representing a specific subtype of breast cancer.[5]

  • HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to assess general cytotoxicity.[6]

Comparative Analysis of this compound's Effects

To illustrate the process of cross-validation, we present hypothetical data on the cytotoxic and apoptotic effects of this compound across our chosen cell lines.

Cytotoxicity Profile: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[7]

Table 1: Comparative IC50 Values of this compound

Cell LineTypeIC50 (µM) after 48h Treatment
HeLaCervical Cancer25.3
MCF-7Breast Cancer15.8
HEK293Non-Cancerous Kidney89.5

This hypothetical data suggests that this compound exhibits selective cytotoxicity towards the cancer cell lines, with MCF-7 being the most sensitive. The significantly higher IC50 value in HEK293 cells indicates a potentially favorable therapeutic window.

Induction of Apoptosis: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can employ Annexin V/PI staining followed by flow cytometry.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][10] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.

Table 2: Apoptosis Induction by this compound (at IC50 concentration for 48h)

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HeLa35.2%18.5%
MCF-745.8%22.1%
HEK2938.1%4.3%

These results would corroborate the MTT assay findings, suggesting that this compound induces apoptosis more potently in the cancer cell lines compared to the non-cancerous cell line.

Experimental Workflows and Protocols

To ensure the reproducibility and validity of these findings, detailed and well-controlled experimental protocols are paramount.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis HeLa HeLa Treatment Treat with this compound (0-100 µM, 48h) HeLa->Treatment MCF7 MCF-7 MCF7->Treatment HEK293 HEK293 HEK293->Treatment MTT MTT Assay Treatment->MTT AnnexinV Annexin V/PI Staining Treatment->AnnexinV WB Western Blot Treatment->WB IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Apoptosis Quantification AnnexinV->ApoptosisQuant ProteinQuant Protein Quantification WB->ProteinQuant

Caption: General experimental workflow for cross-validating the effects of this compound.

Detailed Protocols
  • HeLa Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][11] Incubate at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MCF-7 Cells: Culture in EMEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[12][13] Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]

  • HEK293 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin.[6] Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[7][14]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

  • Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[8][16]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Investigating the Mechanism: A Hypothetical Signaling Pathway

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways.[17][18] Let's hypothesize that this compound induces apoptosis in cancer cells by inhibiting the pro-survival PI3K/Akt pathway and activating the intrinsic apoptosis pathway.

G DHQ This compound PI3K PI3K DHQ->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

To validate this hypothetical pathway, Western blot analysis would be essential to examine the expression and phosphorylation status of key proteins.[19][20]

Western Blot Protocol
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

By comparing the protein expression profiles across HeLa, MCF-7, and HEK293 cells, a researcher could confirm if the proposed signaling pathway is indeed modulated by this compound and whether this effect is specific to the cancer cell lines.

Conclusion

The cross-validation of experimental findings in different cell lines is a cornerstone of rigorous preclinical research. As demonstrated in this guide, a multi-faceted approach that combines cytotoxicity assays, apoptosis detection, and mechanistic studies like Western blotting provides a comprehensive understanding of a compound's biological activity. The hypothetical data for this compound underscores the importance of not only identifying an effect but also of characterizing its selectivity and underlying molecular mechanisms. By adhering to these principles of scientific integrity and thorough validation, researchers can build a solid foundation for the potential translation of promising compounds from the laboratory to the clinic.

References

A Head-to-Head Comparison of 4,6-Dihydroxyquinoline-Based Probes with Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of cellular imaging and drug development, the selection of appropriate fluorescent probes is paramount for generating accurate and reproducible data. While a plethora of commercial dyes dominate the market, novel fluorophores are continuously being developed with the promise of enhanced performance. This guide provides a head-to-head comparison of emerging 4,6-dihydroxyquinoline-based fluorescent probes against well-established commercial dyes, offering a data-driven analysis to inform your experimental design.

Data Presentation: A Comparative Analysis of Photophysical Properties

The performance of a fluorescent probe is primarily dictated by its photophysical properties. The following table summarizes key performance indicators for a representative this compound-based probe and popular commercial fluorescent dyes. It is important to note that a direct, side-by-side experimental comparison of this compound-based probes with all major commercial dyes is not yet available in published literature. The data presented here is a compilation from various sources and should be considered as a guideline. Researchers are encouraged to perform their own in-house comparisons using the standardized protocols provided in this guide.

Probe/Dye Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Quantum Yield (Φ) Photostability
This compound Derivative (Hypothetical) ~350-400~450-550Not widely reportedPotentially high (up to 0.83 for amino-quinolines)[1]Not widely reported
Fluorescein (FITC) ~494~518~75,000~0.925 in 0.1 M NaOH[2]Low
Rhodamine 6G ~528~551~116,000~0.95 in ethanol[2]Moderate
Alexa Fluor 488 ~495~519~71,000~0.92High
Alexa Fluor 594 ~590~617~92,000~0.66High
Cy3 ~550~570~150,000~0.15Moderate
Cy5 ~649~670~250,000~0.27Moderate

Note: The data for the this compound derivative is an estimation based on the properties of similar quinoline-based fluorophores. Actual values will vary depending on the specific molecular structure and environmental conditions.

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the experimental processes involved in comparing fluorescent probes, the following diagrams, generated using the DOT language, illustrate a typical signaling pathway for a "turn-on" fluorescent probe and a general workflow for comparative analysis.

signaling_pathway Probe Non-fluorescent Probe (this compound-based) Complex Fluorescent Probe-Analyte Complex Probe->Complex Binding Event Analyte Target Analyte (e.g., specific enzyme, metal ion) Analyte->Complex Light_Out Emitted Fluorescence Complex->Light_Out Fluorescence Emission Light_In Excitation Light Light_In->Complex

Figure 1: Simplified signaling pathway of a "turn-on" this compound-based probe.

experimental_workflow cluster_prep Probe Preparation & Characterization cluster_cell In Vitro/Cellular Assays cluster_data Data Analysis & Comparison P1 Synthesize/Acquire Probes (4,6-DHQ & Commercial Dyes) P2 Determine Molar Extinction Coefficient P1->P2 P3 Measure Quantum Yield P2->P3 P4 Assess Photostability P3->P4 D1 Compile Photophysical Data P4->D1 C1 Cell Culture C2 Probe Incubation C1->C2 C3 Fluorescence Microscopy C2->C3 C4 Image Analysis & Quantification C3->C4 D2 Compare Signal-to-Noise Ratio C4->D2 D3 Evaluate Photostability in Cells C4->D3 D4 Generate Comparison Guide D1->D4 D2->D4 D3->D4

Figure 2: General experimental workflow for comparing fluorescent probes.

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient (ε)

Objective: To measure how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., ethanol, DMSO)

  • Fluorescent probe sample

Procedure:

  • Prepare a stock solution of the fluorescent probe of a known concentration (e.g., 1 mM) in the chosen solvent.

  • Create a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 µM).

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Plot absorbance versus concentration.

  • The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

Determination of Fluorescence Quantum Yield (Φ)

Objective: To measure the efficiency of the fluorescence process. This protocol uses the relative method, comparing the probe to a known standard.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Fluorescent probe sample

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • High-purity solvent

Procedure:

  • Prepare a series of solutions of both the test probe and the quantum yield standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots will be used in the calculation.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Assessment of Photostability

Objective: To evaluate the resistance of a fluorophore to photodegradation upon exposure to excitation light.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Sensitive camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

  • Sample of the fluorescent probe (e.g., stained cells or immobilized dye)

Procedure:

  • Prepare the sample and mount it on the microscope.

  • Focus on a region of interest (ROI) containing the fluorescent probe.

  • Set the excitation light to a constant intensity that will be used for all probes being compared.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) under continuous illumination.

  • Using image analysis software, measure the mean fluorescence intensity of the ROI in each image of the time series.

  • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

  • Plot the normalized intensity versus time. A slower decay indicates higher photostability. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.

Comparative Cell Staining Protocol

Objective: To compare the staining efficiency, signal-to-noise ratio, and localization of different fluorescent probes in a cellular context.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Stock solutions of this compound-based probe and commercial dyes in DMSO

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for each dye

Procedure:

  • Cell Seeding: Seed cells onto imaging-quality plates or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: On the day of the experiment, prepare working solutions of each fluorescent probe by diluting the stock solutions in pre-warmed cell culture medium to the desired final concentration. It is recommended to test a range of concentrations for each probe to determine the optimal staining conditions.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each probe.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free medium to remove unbound probe.

  • Imaging: Add fresh, pre-warmed phenol red-free medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for each probe. Ensure that all imaging parameters (e.g., excitation intensity, exposure time, camera gain) are kept consistent when comparing different probes.

  • Image Analysis: Quantify the fluorescence intensity and signal-to-noise ratio for each probe using image analysis software. The signal-to-noise ratio can be calculated by dividing the mean intensity of the stained structure by the standard deviation of the background intensity.

By following these standardized protocols, researchers can generate reliable and comparable data to make an informed decision on the most suitable fluorescent probe for their specific research needs. The development of novel probes, such as those based on the this compound scaffold, holds promise for advancing the capabilities of fluorescence-based applications.

References

Confirming Target Engagement of 4,6-Dihydroxyquinoline Derivatives in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of direct interaction between a small molecule and its intended protein target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative overview of key methodologies for confirming the target engagement of 4,6-dihydroxyquinoline derivatives in cells. By presenting objective comparisons, supporting experimental data, and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate strategy for their specific research goals.

Comparison of Target Engagement Methodologies

Choosing the right assay to confirm target engagement is critical and depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[1] A multi-faceted approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[1] The following table summarizes and compares the key features of prominent target engagement techniques.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayDrug Affinity Responsive Target Stability (DARTS)Chemical Proteomics
Principle Ligand binding increases the thermal stability of the target protein, leading to less denaturation upon heating.[2]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[3][4]Ligand binding protects the target protein from proteolytic degradation.[5][6]Affinity-based capture of target proteins using a chemical probe derived from the compound of interest.[7][8]
Compound Modification Not required.[2]Not required for the test compound, but a fluorescent tracer is needed.[3]Not required.[5]Requires synthesis of a tagged or reactive probe based on the this compound scaffold.[9]
Target Modification Not required for endogenous proteins.Requires genetic fusion of the target protein with NanoLuc® luciferase.[10]Not required.Not required.
Readout Quantification of soluble protein via Western Blot, ELISA, Mass Spectrometry, or reporter assays.[2]Ratiometric measurement of BRET signal (light emission at two wavelengths).[10]Quantification of intact protein after protease treatment, typically by Western Blot or Mass Spectrometry.[6]Identification and quantification of enriched proteins by Mass Spectrometry.[7]
Quantitative Metrics Thermal shift (ΔTagg), Isothermal dose-response EC50 (ITDRFCETSA).[11]Intracellular IC50 or EC50, Residence Time.[4][12]Protease protection EC50.Enrichment ratios, Dissociation constants (Kd) in competitive binding formats.[7]
Throughput Low to high, depending on the detection method (HT-CETSA).[13]High-throughput compatible.[12]Low to medium throughput.[5]Low to medium throughput.[14]
Advantages Label-free for both compound and endogenous target, applicable in live cells and tissues.[15][16]Real-time measurements in live cells, high sensitivity, can determine residence time.[4][17]Label-free, applicable to a wide range of proteins.[6]Unbiased, proteome-wide target identification, can uncover off-targets.[9]
Limitations Not all proteins exhibit a thermal shift, can be lower throughput with Western Blot.[18]Requires genetic engineering of cells, dependent on the availability of a suitable tracer.[10]Less sensitive for weak binders, requires optimization of protease digestion conditions.[5]Probe synthesis can be challenging and may alter compound activity, potential for non-specific binding.[9]

Quantitative Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a this compound derivative ("Compound Q") targeting a hypothetical kinase ("Kinase X"). This data illustrates the typical outputs of the compared techniques.

Table 1: CETSA Data for Compound Q

ParameterValue
Tagg (Vehicle) 48.5 °C
Tagg (10 µM Compound Q) 54.2 °C
ΔTagg +5.7 °C
ITDRF CETSA EC50 1.2 µM

Table 2: NanoBRET™ Assay Data for Compound Q

ParameterValue
Tracer EC50 85 nM
Compound Q Intracellular IC50 0.95 µM
Residence Time (1/koff) 120 min

Table 3: DARTS Assay Data for Compound Q

ParameterValue
Optimal Pronase Concentration 1:800 (enzyme:protein)
EC50 (Protease Protection) 2.5 µM

Experimental Protocols & Visualizations

Detailed methodologies for the key experiments are provided below, accompanied by diagrams generated using Graphviz to illustrate the workflows.

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

CETSA is a powerful method for verifying target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[19]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to achieve 80-90% confluency.

    • Treat cells with various concentrations of the this compound derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.[20]

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes at 4°C. Include a non-heated control.[2]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).[2]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize.

    • Analyze the amount of soluble target protein by Western blotting using a specific primary antibody.[20]

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the curve indicates target engagement.[2]

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge & Lysis cluster_2 Analysis start Seed Cells treat Treat with This compound derivative start->treat harvest Harvest & Resuspend Cells treat->harvest heat Heat Shock (Temperature Gradient) harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb quantify Quantify Bands & Generate Melt Curve wb->quantify

CETSA with Western Blot Workflow.
NanoBRET™ Target Engagement Assay

This assay quantifies the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[3]

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Culture the transfected cells for approximately 18-24 hours to allow for protein expression.[10]

  • Assay Plate Preparation:

    • Prepare serial dilutions of the this compound derivative in Opti-MEM.

    • Dispense the diluted compounds into a white, 384-well assay plate.[21]

  • Tracer and Cell Addition:

    • Prepare a solution of the fluorescent tracer at a concentration near its EC50 value in Opti-MEM.

    • Trypsinize and resuspend the transfected cells in the tracer solution.

    • Add the cell/tracer suspension to the assay plate containing the test compound.[4]

  • Luminescence Measurement:

    • Equilibrate the plate at 37°C with 5% CO2 for approximately 2 hours.

    • Add the NanoBRET® substrate and an extracellular NanoLuc® inhibitor.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) simultaneously.[10]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.[22]

NanoBRET_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis transfect Transfect Cells with Target-NanoLuc® Fusion add_tracer Resuspend Cells in Fluorescent Tracer Solution transfect->add_tracer prepare_cpd Prepare Serial Dilutions of This compound derivative dispense Dispense Cells/Tracer into Plate with Compound prepare_cpd->dispense add_tracer->dispense incubate Incubate (2h, 37°C) dispense->incubate add_substrate Add NanoBRET® Substrate incubate->add_substrate read_plate Measure Luminescence (450nm & 610nm) add_substrate->read_plate calculate_ratio Calculate BRET Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve & Determine IC50 calculate_ratio->plot_curve

NanoBRET™ Target Engagement Workflow.
Chemical Proteomics for Target Identification

Chemical proteomics is employed to identify the full spectrum of protein targets for a given compound, including potential off-targets.[9] This workflow typically involves creating a probe from the parent molecule.

Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of the this compound compound that incorporates a reactive group (e.g., photo-activatable group) and/or an enrichment tag (e.g., alkyne or biotin).[7] The modification should be at a position that does not interfere with target binding.

  • Cell Treatment and Lysis:

    • Treat live cells with the chemical probe. For competitive profiling, pre-incubate cells with the parent this compound derivative before adding the probe.

    • If using a photo-activatable probe, irradiate the cells with UV light to covalently crosslink the probe to its binding partners.

    • Harvest and lyse the cells.

  • Target Enrichment:

    • If an alkyne-tagged probe was used, perform a click chemistry reaction to attach a biotin tag.[7]

    • Incubate the cell lysate with streptavidin-coated beads to enrich for biotin-tagged probe-protein complexes.[23]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Identification:

    • Elute the bound proteins from the beads or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample (and competed off by the parent compound) are identified as targets.[7]

Chemical_Proteomics_Workflow cluster_0 Probe & Treatment cluster_1 Enrichment cluster_2 Identification probe_syn Synthesize Tagged This compound Probe cell_treat Treat Live Cells with Probe probe_syn->cell_treat lyse Cell Lysis cell_treat->lyse click_chem Click Chemistry (if alkyne tag) lyse->click_chem enrich Enrich on Streptavidin Beads click_chem->enrich wash Wash Beads enrich->wash digest On-Bead Digestion (Trypsin) wash->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification & Quantification lcms->identify

Chemical Proteomics Workflow.

Conclusion

Confirming the target engagement of this compound derivatives is a critical step in their development as research tools or therapeutic agents. The choice of methodology should be guided by the specific research question, available resources, and the properties of the target protein. CETSA and DARTS offer label-free approaches to validate binding to endogenous proteins, while NanoBRET™ provides a highly sensitive, real-time method in engineered cells. For a broader, unbiased view of the compound's interactions, chemical proteomics remains the gold standard for both on-target validation and off-target discovery. A combination of these orthogonal approaches will provide the highest confidence in elucidating the cellular mechanism of action for this promising class of compounds.

References

Comparative Toxicity Profiling of 4,6-Dihydroxyquinoline and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicity profiles of 4,6-dihydroxyquinoline analogs. Due to a lack of publicly available direct cytotoxicity data for this compound, this guide focuses on the experimentally determined toxicity of structurally related hydroxyquinoline derivatives. The data presented is intended to serve as a reference for understanding the potential toxicological properties of this class of compounds.

Executive Summary

Quinoline and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. This guide focuses on the comparative toxicity of analogs of this compound, providing a summary of their cytotoxic effects on various cancer and normal cell lines. The primary mechanism of action for many cytotoxic quinoline derivatives involves the induction of apoptosis and interference with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. This guide presents quantitative cytotoxicity data, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows to aid in the preclinical evaluation of novel quinoline-based compounds.

Comparative Cytotoxicity of Hydroxyquinoline Analogs

The cytotoxic activity of several 4-hydroxyquinoline derivatives has been evaluated against a panel of human cancer cell lines and, in some cases, a non-cancerous human cell line to assess selectivity. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Compound IDChemical ClassCell LineIC50 (µM)Reference
13a Benzylidene derivative of 4-hydroxyquinolineColo 205 (Colon Adenocarcinoma)11.86[1]
Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)8.19[1]
MRC-5 (Normal Human Lung Fibroblast)> 20[1]
13b Benzylidene derivative of 4-hydroxyquinolineColo 205 (Colon Adenocarcinoma)8.1[1]
Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.58[1]
MRC-5 (Normal Human Lung Fibroblast)> 20[1]
20 Benzylidene derivative of 4-hydroxyquinolineColo 205 (Colon Adenocarcinoma)2.34[1]
Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.61[1]
MRC-5 (Normal Human Lung Fibroblast)> 20[1]
21 Benzylidene derivative of 4-hydroxyquinolineColo 205 (Colon Adenocarcinoma)16.54[1]
Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)> 20[1]
MRC-5 (Normal Human Lung Fibroblast)> 20[1]
22 Benzylidene derivative of 4-hydroxyquinolineColo 205 (Colon Adenocarcinoma)11.79[1]
Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)12.29[1]
MRC-5 (Normal Human Lung Fibroblast)> 20[1]
26 Lactone derivative of 4-hydroxyquinolineColo 205 (Colon Adenocarcinoma)12.63[1]
Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)11[1]
MRC-5 (Normal Human Lung Fibroblast)> 20[1]
28 Lactone derivative of 4-hydroxyquinolineColo 205 (Colon Adenocarcinoma)> 20[1]
Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)14.08[1]
MRC-5 (Normal Human Lung Fibroblast)> 20[1]
29 Lactone derivative of 4-hydroxyquinolineColo 205 (Colon Adenocarcinoma)> 20[1]
Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)9.86[1]
MRC-5 (Normal Human Lung Fibroblast)> 20[1]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell lines (e.g., Colo 205, Colo 320) and a normal cell line (e.g., MRC-5).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathways in Quinoline-Induced Toxicity

The cytotoxic effects of many quinoline derivatives are linked to their ability to induce apoptosis and interfere with critical cell survival signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism for anticancer drugs.[3]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[3] Aberrant activation of this pathway is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis.

G PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation eIF4EBP1->Proliferation inhibition of translation Quinoline Quinoline Derivative Quinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including certain quinoline derivatives, exert their effects by inducing apoptosis in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

G Apoptosis Induction Pathways cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Quinoline Quinoline Derivative Intrinsic Intrinsic Pathway (Mitochondrial) Quinoline->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Quinoline->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of apoptosis induction pathways.

References

Evaluating the Therapeutic Index of Quinolone Derivatives in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A high TI is desirable, indicating a wide margin of safety. This guide provides a comparative evaluation of the preclinical therapeutic index of various quinoline derivatives, a class of compounds with diverse pharmacological activities, including antimicrobial and anticancer properties. Due to the limited availability of comprehensive preclinical data for 4,6-dihydroxyquinoline, this guide will focus on structurally related and well-studied quinoline derivatives to illustrate the principles of therapeutic index evaluation in preclinical settings.

Comparative Preclinical Data

The following tables summarize key preclinical efficacy and toxicity data for selected quinoline derivatives. This information is essential for calculating and comparing their therapeutic indices.

Table 1: In Vitro Cytotoxicity of 4-Hydroxyquinoline Derivatives Against Cancer and Normal Cell Lines

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Therapeutic Index (In Vitro)Reference
Derivative 20Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.61MRC-5 (Human Embryonic Fibroblasts)>20>4.3[1]
Colo 205 (Colon Adenocarcinoma, Doxorubicin-Sensitive)2.34>8.5[1]
Derivative 13bColo 3204.58MRC-5>20>4.4[1]
Colo 2058.1>2.5[1]
Derivative 13aColo 3208.19MRC-5>20>2.4[1]
Colo 20511.86>1.7[1]

Table 2: In Vivo Efficacy and Toxicity of Selected Quinolone Derivatives

CompoundAnimal ModelTherapeutic IndicationEfficacious Dose (ED50 or equivalent)Toxic Dose (TD50, LD50, or MTD)Therapeutic Index (In Vivo)Reference
Diiodohydroxyquinoline RatNot specified (neurotoxicity study)Not determined176.7 - 247.4 mg/kg/day (doses causing motor and sensory abnormalities)Not calculable[2][3]
Ciprofloxacin MouseGram-negative bacterial infections< 2.0 mg/kg (protective dose)Not specifiedNot calculable[4]
MouseStaphylococcal infections0.7 - 7.0 mg/kg (protective dose)Not specifiedNot calculable[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells (e.g., cancer cell lines and normal fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-hydroxyquinoline derivatives) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Acute Toxicity Study (Up-and-Down Procedure)

This method is used to determine the acute toxicity (LD50) of a substance in animals.

  • Animal Selection: Use a small number of animals (e.g., female rats) for the study.

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a specified period (e.g., 48 hours).

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated based on the pattern of survival and mortality across the tested dose levels.

In Vivo Efficacy Study (Mouse Infection Model)

This protocol is used to evaluate the in vivo efficacy of an antimicrobial agent.

  • Infection: Induce a systemic or localized infection in mice with a specific pathogen (e.g., Staphylococcus aureus).

  • Treatment: Administer the test compound (e.g., ciprofloxacin) at various doses to different groups of infected mice. A control group receives a vehicle.

  • Observation: Monitor the animals for a defined period for survival or other endpoints (e.g., bacterial load in specific organs).

  • Data Analysis: Determine the protective dose 50 (PD50), which is the dose of the compound that protects 50% of the animals from death or significantly reduces the bacterial burden.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow_Therapeutic_Index cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Treatment->Cytotoxicity Assay (e.g., MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT)->IC50 Determination TI Calculation TI Calculation IC50 Determination->TI Calculation In Vitro Data Animal Model Animal Model Efficacy Study Efficacy Study Animal Model->Efficacy Study Toxicity Study Toxicity Study Animal Model->Toxicity Study ED50/PD50 Determination ED50/PD50 Determination Efficacy Study->ED50/PD50 Determination LD50/MTD Determination LD50/MTD Determination Toxicity Study->LD50/MTD Determination ED50/PD50 Determination->TI Calculation Efficacious Dose LD50/MTD Determination->TI Calculation Toxic Dose

Caption: Workflow for Determining the Therapeutic Index in Preclinical Models.

Signaling_Pathway_Quinolone_Anticancer Quinolone Derivative Quinolone Derivative Topoisomerase II Topoisomerase II Quinolone Derivative->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II->DNA Damage Leads to p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Proposed Signaling Pathway for Quinolone Anticancer Activity.

Conclusion

The evaluation of the therapeutic index is a cornerstone of preclinical drug development. While specific data for this compound remains elusive, the analysis of related quinoline derivatives provides a valuable framework for understanding how to assess the safety and efficacy of this chemical class. The presented data highlights the importance of using both in vitro and in vivo models to establish a comprehensive safety profile. For instance, some 4-hydroxyquinoline derivatives demonstrate a favorable in vitro therapeutic index by exhibiting selective cytotoxicity towards cancer cells over normal cells[1]. However, in vivo studies are indispensable to understand the full toxicological profile, as exemplified by the neurotoxicity observed with diiodohydroxyquinoline in rats[2][3]. The fluoroquinolone ciprofloxacin shows potent in vivo efficacy against bacterial infections at low doses, although comprehensive public data on its maximum tolerated dose in the same models is needed for a precise TI calculation[4]. Future preclinical studies on novel quinoline derivatives, including this compound, should aim to generate robust efficacy and toxicity data in relevant animal models to enable a thorough assessment of their therapeutic potential.

References

Independent Verification of the Reported Biological Activities of 4,6-Dihydroxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the reported biological activities of 4,6-dihydroxyquinoline. While numerous derivatives of this quinoline scaffold have shown promise in preclinical studies, quantitative data on the parent compound remains limited in publicly accessible literature. This document offers detailed experimental protocols and objective comparison points to empower researchers to rigorously evaluate its potential as an anticancer, antioxidant, and antimicrobial agent.

Introduction to this compound and its Therapeutic Potential

This compound, a heterocyclic aromatic organic compound, belongs to the quinoline family, a class of compounds known for a wide range of pharmacological properties. Structurally, it is a quinoline molecule substituted with hydroxyl groups at the 4- and 6-positions. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its potential for chemical modification to enhance therapeutic properties.

Reports on derivatives of this compound suggest a spectrum of biological activities, including:

  • Anticancer Activity: Notably through the inhibition of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers.[1]

  • Antioxidant Activity: The dihydroxy substitution pattern suggests the potential for free radical scavenging, a key mechanism in combating oxidative stress implicated in numerous diseases.[2][3]

  • Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[4][5]

This guide will provide the methodologies to independently verify these reported activities and compare the performance of this compound against established compounds in each category.

Verification of Anticancer Activity

The anticancer potential of this compound and its analogs has been linked to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and growth.[1] Overactivation of this pathway is a hallmark of many cancers.

Comparator Compounds

To provide a robust comparison, the following compounds are recommended:

  • Alpelisib (BYL719): An FDA-approved PI3Kα-specific inhibitor used in the treatment of certain types of breast cancer.[3][6]

  • Pictilisib (GDC-0941): A potent pan-PI3K inhibitor that has been evaluated in clinical trials.[3]

Experimental Workflow for Anticancer Activity Assessment

cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action (PI3K Pathway) A Select Cancer Cell Lines (e.g., HCT-116, A549, PC3, MCF-7) B Culture cells to optimal confluency A->B C Treat cells with varying concentrations of This compound and comparator compounds B->C D Perform MTT Assay after 24, 48, 72 hours C->D Incubate G Western Blot analysis for key pathway proteins (p-Akt, Akt, p-mTOR, mTOR) C->G After optimal treatment time E Measure absorbance at 570 nm D->E F Calculate % cell viability and IC50 values E->F H Quantify protein expression levels G->H

Caption: Workflow for anticancer activity verification.

Detailed Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells (HCT-116, A549, PC3, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test and comparator compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Anticancer Activity (Hypothetical IC50 Values in µM)
CompoundHCT-116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)
This compound To be determinedTo be determinedTo be determinedTo be determined
Alpelisib>10>10>100.5 - 5
Pictilisib0.1 - 10.1 - 10.1 - 10.1 - 1

Verification of Antioxidant Activity

The antioxidant potential of this compound can be attributed to its dihydroxy-substituted aromatic ring, which can donate hydrogen atoms or electrons to neutralize free radicals.[2][3]

Comparator Compounds
  • Ascorbic Acid (Vitamin C): A well-known and potent water-soluble antioxidant.[7]

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays.[8]

  • Quercetin: A flavonoid with strong antioxidant properties.[5]

Experimental Workflow for Antioxidant Activity Assessment

cluster_0 Sample Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis A Prepare stock solutions of this compound and comparator antioxidants in a suitable solvent B Create a series of dilutions A->B C DPPH Radical Scavenging Assay B->C D ABTS Radical Cation Decolorization Assay B->D E FRAP (Ferric Reducing Antioxidant Power) Assay B->E F Measure absorbance changes spectrophotometrically C->F D->F E->F G Calculate % inhibition or reducing power F->G H Determine IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC) G->H

Caption: Workflow for antioxidant activity verification.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard antioxidant to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Data Presentation: Comparative Antioxidant Activity (Hypothetical IC50 Values in µg/mL)
CompoundDPPH AssayABTS AssayFRAP Assay (TEAC)
This compound To be determinedTo be determinedTo be determined
Ascorbic Acid5 - 152 - 8High
Trolox8 - 203 - 10Standard (1.0)
Quercetin2 - 101 - 5High

Verification of Antimicrobial Activity

The quinoline scaffold is a cornerstone of many antimicrobial drugs. Independent verification of the antimicrobial spectrum of this compound is crucial to ascertain its potential in this therapeutic area.

Comparator Compounds
  • Vancomycin: A glycopeptide antibiotic primarily used against Gram-positive bacteria.[4]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.

  • Imipenem: A broad-spectrum carbapenem antibiotic.[4]

  • Amphotericin B: An antifungal agent.

Experimental Workflow for Antimicrobial Activity Assessment

cluster_0 Microorganism Preparation cluster_1 MIC Determination A Select bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger) B Prepare standardized microbial inoculums A->B C Perform Broth Microdilution Assay B->C D Incubate plates under appropriate conditions C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antimicrobial activity verification.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination
  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and comparator antibiotics in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 20-24 hours for Candida or 48 hours for Aspergillus.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial Activity (Hypothetical MIC Values in µg/mL)
CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)A. niger (Fungus)
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Vancomycin0.5 - 2>128>128>128>128
Ciprofloxacin0.12 - 10.015 - 0.120.25 - 1>128>128
Imipenem0.015 - 0.060.12 - 0.51 - 4>128>128
Amphotericin B>128>128>1280.25 - 10.5 - 2

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the independent verification of the key reported biological activities of this compound. By employing standardized assays and relevant comparator compounds, researchers can generate reliable and comparable data to definitively assess its therapeutic potential. The lack of extensive public data on the parent compound underscores the importance of such validation studies. Should this compound demonstrate significant activity in these primary screens, further investigations into its mechanism of action, structure-activity relationships through derivatization, and in vivo efficacy would be warranted.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The procedures outlined herein are grounded in the foundational principle of "cradle-to-grave" management for chemical waste, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] It is imperative that all laboratory personnel handling chemical waste are trained on these procedures and consult with their institution's Environmental Health & Safety (EH&S) department to ensure full compliance with local and federal regulations.[1]

Hazard Assessment and Risk Mitigation

Given the absence of a dedicated SDS for 4,6-dihydroxyquinoline, a conservative approach to its hazard assessment is warranted. Structurally related compounds, such as 6-hydroxyquinoline and 8-hydroxyquinoline, exhibit a range of health hazards including skin and eye irritation, respiratory tract irritation, and potential toxicity if swallowed.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous characteristics.

Table 1: Postulated Hazard Profile and Recommended Protective Measures for this compound

Parameter Recommendation/Specification Rationale & Supporting Evidence
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, and a lab coat are mandatory.Based on the irritant nature of analogous hydroxyquinolines.[3][4][5]
Engineering Controls All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood.To minimize the risk of inhaling airborne particulates or vapors.[3]
Potential Health Hazards May cause skin, eye, and respiratory irritation.[3][4] Potentially harmful if ingested.[2][6]Extrapolated from the safety data for 6-hydroxyquinoline and other quinoline derivatives.[2][3][4]
Environmental Hazards Assumed to be toxic to aquatic life with potential for long-lasting effects.A common characteristic of many aromatic nitrogen-containing heterocyclic compounds. 8-Hydroxyquinoline is noted as being very toxic to aquatic life.[2]
Incompatible Materials Strong oxidizing agents and strong acids.[3][4]To prevent potentially vigorous or exothermic reactions.
Segregation and Containerization of this compound Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety.[7] this compound waste must be collected in dedicated, properly labeled containers and must not be mixed with other waste streams unless explicitly permitted by your institution's EH&S department.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container:

    • For solid waste (e.g., contaminated filter paper, weighing boats, or residual powder), use a wide-mouth, sealable container made of a material chemically resistant to organic solids. The original manufacturer's container is often a suitable choice for disposing of unused solid chemicals.[8]

    • For liquid waste (e.g., solutions of this compound in solvents), use a sealable, leak-proof container, such as a glass or polyethylene bottle. Ensure the container material is compatible with the solvent used.[1]

    • All waste containers must have a secure, screw-on cap to prevent leakage.[8] Parafilm and corks are not acceptable closures for hazardous waste containers.[8]

  • Properly Label the Waste Container:

    • As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label.[9]

    • The label must include:

      • The full chemical name: "this compound Waste"

      • The concentration and solvent if it is a solution.

      • The specific hazard characteristics (e.g., "Irritant," "Toxic").

      • The date on which waste was first added to the container.

      • The name of the principal investigator or research group.

  • Secondary Containment:

    • Place the primary waste container in a secondary container, such as a chemically resistant tray or bin.[8]

    • The secondary container must be capable of holding 110% of the volume of the primary container to contain any potential leaks or spills.[8]

The Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the procedural steps for the safe accumulation and disposal of this compound waste. This process is designed to be a self-validating system, ensuring that all safety and regulatory checkpoints are met.

Experimental Protocol for Disposal:

  • Waste Generation and Collection:

    • At the point of generation, immediately transfer the this compound waste (solid or liquid) into the appropriately labeled hazardous waste container as described in Section 2.

    • Keep the waste container securely capped at all times, except when adding waste.[7][8]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.[7]

    • The SAA must be located at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure that the this compound waste is segregated from incompatible materials, particularly strong acids and oxidizing agents.[3][4][7]

  • Managing Container Volume and Accumulation Time:

    • Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[7]

    • Be mindful of accumulation time limits. Hazardous waste must typically be collected within 90 days from the date waste is first added to the container.[8] Some regulations allow for partially filled containers to remain in an SAA for up to one year.[7]

  • Arranging for Disposal:

    • Once the waste container is full or the accumulation time limit is approaching, schedule a pickup with your institution's EH&S department.[8]

    • Follow your institution's specific procedures for requesting a hazardous waste collection.

Crucial "Do Not's" for this compound Disposal:

  • DO NOT dispose of this compound down the drain.[10] Its potential aquatic toxicity and the lack of specific biodegradability data make sink disposal a significant environmental risk.[2]

  • DO NOT dispose of this compound in the regular trash.[10] Solid chemical waste must be managed as hazardous waste unless confirmed to be non-hazardous by EH&S.[8][10]

  • DO NOT mix this compound waste with unknown or incompatible waste streams.[9]

Visualizing the Disposal Workflow

The following diagram provides a clear, visual representation of the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_forbidden Forbidden Actions start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain DO NOT Pour Down Drain start->drain trash DO NOT Place in Regular Trash start->trash fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible & Labeled Waste Container fume_hood->container segregate Segregate from Incompatibles (Acids, Oxidizers) container->segregate saa Store in Secondary Containment in a Designated SAA segregate->saa check_full Container Full or Time Limit Approaching? saa->check_full request_pickup Request Hazardous Waste Pickup from EH&S check_full->request_pickup end Proper Disposal by Certified Professionals request_pickup->end

Figure 1. A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship, fostering a culture of responsibility within the laboratory.

References

Safeguarding Your Research: A Guide to Handling 4,6-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 4,6-Dihydroxyquinoline in your laboratory. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers and maintain the integrity of your work. By adhering to these protocols, you can minimize risks and establish a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesWith side-shields, conforming to EN 166 (EU) or NIOSH (US).[1][4]Protects eyes from dust particles and accidental splashes.
Skin Protection GlovesChemical-resistant, tested according to EN 374.[4]Prevents direct skin contact with the compound.
Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Particulate RespiratorP1 (filters at least 80% of airborne particles) or equivalent.[4]Necessary when handling the powder form to avoid inhalation of dust, especially in the absence of a fume hood.[4]

Operational Plan: Handling Procedures

Safe handling practices are crucial to minimize exposure and ensure a safe laboratory environment. Follow these step-by-step procedures:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[4]

    • Assemble all necessary equipment and materials before you begin.

    • Put on all required personal protective equipment as detailed in the table above.[4]

  • Handling the Compound:

    • When handling the solid form, avoid the formation of dust.[4]

    • If weighing the powder, do so in a contained environment to minimize dust dispersion.[4]

    • When creating solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly store or dispose of PPE.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Spill For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material to contain and absorb the liquid. Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal. Decontaminate the spill area.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.[5]

  • Containerization: Use properly labeled, sealed, and chemical-resistant containers for waste collection.

  • Disposal Method: Dispose of hazardous waste through a licensed and approved waste disposal facility. Follow all federal, state, and local regulations.[2][5] Do not dispose of down the drain or in regular trash.[5]

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Ensure Ventilated Area gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe avoid_dust Avoid Dust Formation don_ppe->avoid_dust weigh Weigh in Contained Space avoid_dust->weigh dissolve Dissolve Slowly weigh->dissolve wash_hands Wash Hands & Skin dissolve->wash_hands decontaminate Decontaminate Surfaces wash_hands->decontaminate remove_ppe Remove & Store/Dispose PPE decontaminate->remove_ppe collect_waste Collect Hazardous Waste remove_ppe->collect_waste dispose_regulations Dispose per Regulations collect_waste->dispose_regulations

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxyquinoline
Reactant of Route 2
Reactant of Route 2
4,6-Dihydroxyquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.